molecular formula C11H16N2O2 B1665979 Aminocarb CAS No. 2032-59-9

Aminocarb

货号: B1665979
CAS 编号: 2032-59-9
分子量: 208.26 g/mol
InChI 键: IMIDOCRTMDIQIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminocarb ( 2032-59-9) is a carbamate insecticide that was historically used in forestry to control pests like the spruce budworm and other lepidopterous larvae . Its primary mode of action is as a non-systemic acetylcholinesterase (AChE) inhibitor, which disrupts nerve function in target insects . This compound is now considered obsolete for agricultural use and is not approved under modern regulatory frameworks such as EC 1107/2009 . As such, it serves as a valuable compound in environmental fate studies, toxicological research, and as a model analyte in the development of analytical methods. From a research perspective, this compound is a white to beige crystalline solid with a melting point of approximately 93-95 °C . It is moderately soluble in water and has a low octanol-water partition coefficient (Log P of 1.90), indicating low potential for bioaccumulation . In the environment, it is moderately mobile in soil and is non-persistent, with a typical aerobic soil DT₅₀ of 6 days . This product is intended for research purposes only. This compound is highly toxic if swallowed or absorbed through the skin and is a known cholinesterase inhibitor, which can cause severe effects on the nervous system, including convulsions and respiratory failure . Appropriate safety precautions, including the use of personal protective equipment (PPE), are essential when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[4-(dimethylamino)-3-methylphenyl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIDOCRTMDIQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)NC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022172
Record name Aminocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [ICSC] Colorless solid; [MSDSonline], WHITE CRYSTALS.
Record name Aminocarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SLIGHTLY SOL IN WATER; SOL IN POLAR ORG SOLVENTS; MODERATELY SOL IN AROMATIC SOLVENTS, water solubility = 915 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: 0.09 (very poor)
Record name AMINOCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 7.2
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000188 [mmHg], Vapor pressure, Pa at 20 °C: 0.0023
Record name Aminocarb
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

WHITE CRYSTALLINE SOLID, TAN CRYSTALS

CAS No.

2032-59-9
Record name Aminocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminocarb [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminocarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminocarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767M03K32Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

93-94 °C, 93 °C
Record name AMINOCARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/561
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMINOCARB
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0097
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Aminocarb: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb is a carbamate (B1207046) insecticide recognized for its efficacy against a range of chewing and sucking insects.[1] As a non-systemic insecticide, it functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[2][3] This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of this compound, offering valuable data and methodologies for research and development professionals.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and physicochemical properties of this compound. This data is crucial for understanding its environmental fate, transport, and toxicological profile.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource(s)
IUPAC Name [4-(dimethylamino)-3-methylphenyl] N-methylcarbamate[1]
CAS Number 2032-59-9[4][5]
Molecular Formula C₁₁H₁₆N₂O₂[4][6]
Molecular Weight 208.26 g/mol [4]
Canonical SMILES CC1=C(C=CC(=C1)OC(=O)NC)N(C)C[1][2]
InChI InChI=1S/C11H16N2O2/c1-8-7-9(15-11(14)12-2)5-6-10(8)13(3)4/h5-7H,1-4H3,(H,12,14)[1][6]
InChIKey IMIDOCRTMDIQIJ-UHFFFAOYSA-N[1][2]
Table 2: Physicochemical Properties of this compound
PropertyValueTemperature (°C)Source(s)
Physical State White crystalline solidAmbient[1][7][8]
Melting Point 93-94 °CN/A[1][5][7]
Boiling Point Decomposes before boilingN/A[9]
Water Solubility 915 mg/L20[1][10]
Vapor Pressure 1.88 x 10⁻⁶ mmHg (2.3 x 10⁻⁴ Pa)20[1][8][11]
logP (Octanol-Water Partition Coefficient) 1.73 - 1.9020[1][8]
Henry's Law Constant 5.64 x 10⁻¹⁰ atm·m³/mol25[11]

Chemical Structure

This compound is a carbamate ester derived from phenyl methylcarbamate.[1] Its structure features a dimethylamino group at the 4th position and a methyl group at the 3rd position of the phenyl ring.[1]

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) is released at cholinergic synapses to transmit nerve impulses. AChE rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid, terminating the signal.

This compound, being a carbamate, acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. The result is an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]

AChE_Inhibition_Pathway cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE forms Nerve_Impulse Nerve Impulse Termination Choline_Acetate->Nerve_Impulse leads to This compound This compound This compound->AChE competitively binds to Continuous_Stimulation Continuous Nerve Stimulation Carbamoylated_AChE->Continuous_Stimulation leads to accumulation of ACh, causing Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death results in

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines to ensure consistency and comparability of data.

Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[12][13]

  • Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is observed.[12][14]

  • Apparatus: Common methods include the capillary tube method (using a liquid bath or a metal block for heating), a Kofler hot bar, or instrumental methods like Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA).[12][15]

  • Procedure (Capillary Method):

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The tube is placed in a heating apparatus alongside a calibrated thermometer.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.[14]

  • Procedure (DSC):

    • A small, weighed sample of this compound is placed in a sealed aluminum pan.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The melting point is determined from the onset temperature of the endothermic melting peak on the resulting thermogram.[16]

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[5]

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.[1][5]

  • Methods: The two primary methods are the Flask Method (for solubilities > 10 mg/L) and the Column Elution Method (for solubilities < 10 mg/L).[5][6]

  • Procedure (Flask Method):

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][17]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[2][7]

  • Principle: Various methods are available to measure the pressure of the vapor in equilibrium with the substance at different temperatures.[18]

  • Methods: Common methods include the dynamic method (measuring the boiling point at various pressures), the static method (direct measurement of vapor pressure in a closed system), and the gas saturation method (measuring the mass of substance transported by a known volume of inert gas).[2][18]

  • Procedure (Static Method):

    • A sample of this compound is placed in a thermostated container connected to a pressure measuring device.

    • The container is evacuated to remove air.

    • The system is allowed to reach equilibrium at a set temperature.

    • The pressure of the vapor is measured directly. This is repeated at several temperatures to establish the vapor pressure curve.[4]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water, representing its lipophilicity.[19]

  • Principle: The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration of the compound in each phase is determined.[19]

  • Method: The Shake Flask Method is commonly used for compounds with logP values in the range of -2 to 4.[19][20]

  • Procedure (Shake Flask Method):

    • A known amount of this compound is added to a vessel containing pre-saturated n-octanol and water.

    • The vessel is shaken vigorously to ensure thorough mixing and then centrifuged to separate the two phases.

    • The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical method (e.g., HPLC, GC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).[10]

Analytical Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates like this compound. Reversed-phase HPLC with a C18 column is often employed for separation. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, post-column derivatization followed by fluorescence detection (as described in EPA Method 531.1).[21][22][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, often after a derivatization step to improve its thermal stability and volatility. This method provides high sensitivity and specificity, allowing for both quantification and structural confirmation.[24][25]

References

Aminocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminocarb, a carbamate (B1207046) ester insecticide, is recognized for its potent neurotoxic effects, which stem from its function as an acetylcholinesterase (AChE) inhibitor.[1][2] As a non-systemic insecticide, it has been utilized in the control of various insect pests.[2][3] The primary mechanism of its toxicity involves the disruption of the normal functioning of the nervous system by interfering with the enzymatic degradation of the neurotransmitter acetylcholine (B1216132).[1] This guide provides an in-depth technical overview of the mechanism, kinetics, and experimental evaluation of this compound's interaction with acetylcholinesterase, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The fundamental role of acetylcholinesterase (AChE) in the nervous system is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid.[1][4] This process is crucial for terminating the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing the neuron or muscle cell to repolarize and prepare for the next signal.[1]

This compound exerts its effect by inhibiting AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in excessive and prolonged stimulation of cholinergic receptors.[1] This overstimulation manifests as the characteristic signs of cholinergic poisoning, including convulsions, excessive salivation, and ultimately, respiratory failure.[1][3]

The inhibition process by carbamates like this compound is a multi-step reaction:

  • Formation of a Reversible Complex: Initially, this compound reversibly binds to the active site of the AChE enzyme, forming an enzyme-inhibitor complex analogous to the Michaelis-Menten complex formed with the natural substrate.[5]

  • Carbamylation: Following the initial binding, the this compound molecule carbamylates a critical serine hydroxyl group within the active site of the AChE enzyme.[4][6] This step forms a covalent, but unstable, carbamylated enzyme.[1]

  • Decarbamylation and Reactivation: The carbamylated enzyme is incapable of hydrolyzing acetylcholine. The enzyme's activity is only restored through the slow hydrolysis of the carbamoyl (B1232498) group, a process known as decarbamylation.[5][7] This decarbamylation rate is significantly slower than the deacetylation that occurs with the natural substrate, leading to a temporary but effective inhibition of the enzyme.[7] The inhibition is considered reversible because the enzyme can eventually be regenerated.[1]

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_presyn Acetylcholine (ACh) receptor ACh Receptor ACh_presyn->receptor Binds to AChE Acetylcholinesterase (AChE) ACh_presyn->AChE Hydrolyzed by signal Signal Transmission receptor->signal Initiates AChE->signal Terminates Signal inhibited_AChE Carbamylated AChE (Inactive) This compound This compound This compound->AChE Binds & Inactivates

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.
Kinetics of Acetylcholinesterase Inhibition by Carbamates

The interaction between a carbamate inhibitor (I) and acetylcholinesterase (E) can be described by the following kinetic scheme.[5] The process involves the formation of a reversible enzyme-inhibitor complex (EI), followed by the carbamylation step to form the inactive carbamylated enzyme (E'), and finally, the slow decarbamylation or reactivation step.

G E_I E + I (Enzyme + Inhibitor) EI EI (Reversible Complex) E_I->EI k_on / k_off (KD) E_prime E' (Carbamylated Enzyme) EI->E_prime k_uni (Carbamylation) E_P E + P (Regenerated Enzyme + Product) E_prime->E_P k_r (Decarbamylation - Slow)

Caption: Kinetic model for the reversible inhibition of acetylcholinesterase by carbamates.
  • KD : The dissociation constant for the initial reversible binding.

  • k_uni : The first-order rate constant for the carbamylation of the enzyme.

  • k_r : The rate constant for the decarbamylation (reactivation) of the enzyme.

  • k_i : The overall second-order rate constant of inhibition, approximated by k_uni / KD.[5]

The duration and potency of inhibition are determined by these kinetic parameters. A high rate of carbamylation (k_uni) and a low rate of decarbamylation (k_r) result in more potent and prolonged inhibition.[8]

Quantitative Data on this compound Inhibition

Quantitative analysis is essential for characterizing the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the amount of an inhibitor required to reduce the activity of a specific enzyme by 50%.

The following table summarizes the in-vitro IC50 values for this compound and its metabolites against brain acetylcholinesterase from the brook trout (Salvelinus fontinalis).[9]

InhibitorChemical NameIC50 (M)
This compound 4-dimethylamino-m-tolyl N-methylcarbamate1.01 x 10-5
MAA 4-methylamino-m-tolyl N-methylcarbamate7.92 x 10-6
AA 4-amino-m-tolyl N-methylcarbamate3.62 x 10-6
MFA 4-methylformamido-m-tolyl N-methylcarbamate4.29 x 10-5
FA 4-formamido-m-tolyl N-methylcarbamate7.11 x 10-5
Data sourced from an in-vitro study on brook trout brain AChE.[9]

Notably, some metabolites of this compound, such as AA and MAA, demonstrate greater inhibitory potency than the parent compound.[9]

Experimental Protocol: In-Vitro Acetylcholinesterase Inhibition Assay

The determination of AChE inhibition by compounds like this compound is typically performed using an in-vitro enzymatic assay based on the method developed by Ellman et al. This protocol is designed for a 96-well microplate format for efficient analysis.[10]

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials and Reagents
  • Purified Acetylcholinesterase (AChE)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • Acetylthiocholine Iodide (ATChI) solution (Substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettor

Methodology
  • Reagent Preparation:

    • Prepare working solutions of AChE, ATChI, and DTNB in the phosphate buffer to the desired final concentrations.

    • Prepare serial dilutions of the this compound stock solution in the buffer to create a range of inhibitor concentrations for testing.

  • Assay Plate Setup:

    • Test Wells: Add buffer, this compound solution (at various concentrations), and DTNB solution to the wells.

    • Control Wells (100% Activity): Add buffer, solvent (without this compound), and DTNB solution.

    • Blank Wells: Add buffer, DTNB, and substrate, but no enzyme, to correct for non-enzymatic hydrolysis of the substrate.

  • Enzyme Addition and Pre-incubation:

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATChI substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every minute for a duration of 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]

G cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI) prep_inhibitor Prepare Serial Dilutions of this compound add_reagents Add Buffer, DTNB, and This compound to wells prep_inhibitor->add_reagents add_enzyme Add AChE Enzyme (Pre-incubate) add_reagents->add_enzyme add_substrate Initiate Reaction: Add ATChI Substrate add_enzyme->add_substrate measure Measure Absorbance (412 nm) Kinetically add_substrate->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the determination of AChE inhibition by this compound.

Conclusion

This compound functions as a potent neurotoxin through its reversible inhibition of acetylcholinesterase. By carbamylating the active site of the enzyme, it disrupts the normal hydrolysis of acetylcholine, leading to toxic overstimulation of the nervous system. The potency of this compound and its metabolites can be quantified using standard enzymatic assays, which are crucial for understanding its toxicological profile. The detailed kinetic and methodological information provided in this guide serves as a foundational resource for researchers engaged in the study of cholinesterase inhibitors and the development of novel neuroactive compounds.

References

An In-depth Technical Guide to the Synthesis of Aminocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, is a carbamate (B1207046) insecticide that has been utilized in agriculture and forestry for the control of various insect pests. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and visualizations of the chemical processes and its mechanism of action.

Core Synthesis Pathway

The commercial synthesis of this compound is a two-step process commencing from m-cresol (B1676322). The initial step involves the introduction of a nitro or nitroso group at the para-position to the hydroxyl group, followed by reduction to an amino group, yielding the key intermediate 4-amino-3-methylphenol (B1666317). The final step is the carbamoylation of this intermediate with methyl isocyanate to produce this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylphenol

Two primary routes are commonly employed for the synthesis of 4-amino-3-methylphenol from m-cresol:

Route A: Nitration followed by Catalytic Hydrogenation

This route involves the direct nitration of m-cresol to form 4-nitro-3-methylphenol, which is subsequently reduced to the desired aminophenol.

  • Protocol for Nitration of m-cresol to 4-Nitro-3-methylphenol:

    • Materials: m-cresol, nitric acid (20%), sodium nitrite (B80452) (40%).

    • Procedure: A solution of 20% nitric acid and 40% sodium nitrite is prepared. m-cresol is added dropwise to this solution while maintaining the temperature between 0 and 5 °C. After the addition is complete, the mixture is stirred for an additional 10 minutes. The reaction temperature is then raised to 30 °C and maintained for 2 hours to ensure complete reaction. The resulting 4-nitro-3-methylphenol is then isolated.[1]

  • Protocol for Catalytic Hydrogenation of 4-Nitro-3-methylphenol to 4-Amino-3-methylphenol:

    • Materials: 4-nitro-3-methylphenol, Raney Nickel, methanol (B129727), formic acid (90%).

    • Procedure: In a round-bottom flask, 4-nitro-3-methylphenol is suspended in methanol. A slurry of Raney Nickel (approximately 0.2-0.3 g per 5 mmol of the nitro compound) is carefully added. While stirring at room temperature, 90% formic acid (approximately 2.5 mL per 5 mmol of the nitro compound) is added. The reaction is typically complete within 10-20 minutes. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-amino-3-methylphenol.[2]

Route B: Nitrosation followed by Reduction

This alternative route involves the nitrosation of m-cresol to form 4-nitroso-3-methylphenol, which is then reduced to 4-amino-3-methylphenol.

  • Protocol for Nitrosation of m-cresol to 4-Nitroso-3-methylphenol:

    • Materials: m-cresol, sodium nitrite, sodium hydroxide, hydrochloric acid (15%).

    • Procedure: m-cresol is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0-3 °C, and a solution of sodium nitrite is added. This mixture is then added dropwise to a pre-cooled 15% hydrochloric acid solution while maintaining the temperature at 0 ± 3 °C. The resulting 4-nitroso-3-methylphenol precipitates out of the solution and is collected by filtration.[1]

  • Protocol for Catalytic Reduction of 4-Nitroso-3-methylphenol:

    • Materials: 4-nitroso-3-methylphenol, 10% Palladium on Carbon (Pd/C) catalyst, methanol, ammonia (B1221849) solution.

    • Procedure: In an autoclave, 4-nitroso-3-methylphenol and methanol are mixed in a 1:7.5 weight ratio. 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia solution (10% by weight of the nitroso compound) are added. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction is carried out at 20-25 °C for 2-8 hours. After the reaction, the catalyst is filtered off, and the methanol is removed by distillation under reduced pressure to obtain crude 4-amino-3-methylphenol.[2][3]

Step 2: Synthesis of this compound (Carbamoylation)

The final step is the reaction of 4-amino-3-methylphenol with methyl isocyanate.

  • Protocol for the Carbamoylation of 4-Amino-3-methylphenol:

    • Materials: 4-amino-3-methylphenol, methyl isocyanate, anhydrous toluene (B28343), and a suitable catalyst (e.g., a tin compound).

    • Procedure: 4-amino-3-methylphenol is dissolved in anhydrous toluene in a reaction vessel equipped with a stirrer and a condenser. A catalytic amount of a tin compound is added. Methyl isocyanate is then added dropwise to the stirred solution. The reaction is exothermic and may require cooling to maintain the desired temperature. The reaction mixture is stirred for a sufficient time to ensure complete conversion. The product, this compound, can be purified by crystallization from a suitable solvent like isopropanol (B130326) or by vacuum distillation.

Data Presentation
StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Step 1 (Route A): Nitration m-cresolNitric acid (20%), Sodium nitrite (40%)-0-5, then 302~99[1]
Step 1 (Route A): Hydrogenation 4-Nitro-3-methylphenolRaney Nickel, Formic acidMethanolRoom Temp.0.17-0.3385-90[2]
Step 1 (Route B): Nitrosation m-cresolSodium nitrite, HClWater0 ± 3-High
Step 1 (Route B): Reduction 4-Nitroso-3-methylphenol10% Pd/C, AmmoniaMethanol20-252-8High[2]
Step 2: Carbamoylation 4-Amino-3-methylphenol, Methyl isocyanateTin compound (catalyst)Toluene---

Note: Specific yield for the carbamoylation step to produce this compound is not consistently reported in the surveyed literature.

Mandatory Visualizations

This compound Synthesis Pathway

Aminocarb_Synthesis cluster_0 Route A cluster_1 Route B m-Cresol_A m-Cresol 4-Nitro-3-methylphenol 4-Nitro-3-methylphenol m-Cresol_A->4-Nitro-3-methylphenol HNO3, NaNO2 4-Amino-3-methylphenol 4-Amino-3-methylphenol 4-Nitro-3-methylphenol->4-Amino-3-methylphenol H2, Raney Ni m-Cresol_B m-Cresol 4-Nitroso-3-methylphenol 4-Nitroso-3-methylphenol m-Cresol_B->4-Nitroso-3-methylphenol NaNO2, HCl 4-Nitroso-3-methylphenol->4-Amino-3-methylphenol H2, Pd/C This compound This compound 4-Amino-3-methylphenol->this compound Methyl isocyanate

Caption: Overall synthesis pathway of this compound from m-cresol.

Mechanism of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh_accumulation ACh Accumulation ACh_receptor->ACh_accumulation ACh_hydrolysis ACh Hydrolyzed AChE->ACh_hydrolysis AChE_inhibited Carbamylated AChE (Inactive) Termination Signal Termination ACh_hydrolysis->Termination Aminocarb_presence This compound Aminocarb_presence->AChE_inhibited Carbamoylation Continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_stimulation Paralysis Paralysis Continuous_stimulation->Paralysis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

Aminocarb (CAS 2032-59-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocarb, a carbamate (B1207046) insecticide identified by CAS number 2032-59-9, is a potent, non-systemic cholinesterase inhibitor.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, toxicological profile, mechanism of action, metabolic pathways, and environmental fate. Detailed experimental protocols for key analytical methods are provided, and complex biological and experimental processes are visualized through structured diagrams. The information is curated to support researchers, scientists, and professionals in drug development and environmental science in their understanding and further investigation of this compound.

Physicochemical Properties

This compound is a white, crystalline solid with limited solubility in water but is more soluble in polar organic solvents.[1][3] It is unstable in alkaline conditions.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2032-59-9[1][4]
Molecular Formula C₁₁H₁₆N₂O₂[1][3]
Molecular Weight 208.26 g/mol [1]
Melting Point 93-94 °C[3][4]
Vapor Pressure 1.88 x 10⁻⁶ mm Hg[5]
Water Solubility 915 mg/L at 20 °C[1][4]
LogP (log Kow) 1.90[1]
Appearance White crystalline solid[1][3][5]

Toxicological Profile

This compound exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[3] Its toxicity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2]

Table 2: Acute Toxicity of this compound (LD50)

SpeciesRoute of AdministrationSexLD50 (mg/kg)Reference
RatOralMale & Female30[3]
RatDermalFemale275[3]
MouseIntraperitonealMale8[3]
Guinea PigOralMale60[3]
ChickenOralFemale74[3]
Mallard DuckOral-22.5[1]
PheasantOralMale42.4[1]

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated this compound, but an Acceptable Daily Intake (ADI) for humans has not been established due to insufficient data.[6][7][8]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][9] By carbamylating the serine hydroxyl group in the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][10] This leads to an accumulation of ACh at the synaptic cleft, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent neurotoxic effects.[1]

This compound Mechanism of Action cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Forms This compound This compound This compound->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Metabolic Pathways

This compound is rapidly metabolized in organisms. The primary metabolic pathways involve N-demethylation and hydroxylation, followed by conjugation.[3] In plants, hydroxylation is the main degradation route, while N-demethylation is predominant in soil.[3] In swine, the major metabolites are conjugates of this compound phenol (B47542) and its methylamino analogue.[3]

This compound Metabolic Pathway cluster_demethylation N-Demethylation cluster_hydroxylation Hydroxylation cluster_hydrolysis Ester Hydrolysis This compound This compound Methylamino_Metabolite 4-Methylamino-m-tolyl methylcarbamate This compound->Methylamino_Metabolite Oxidative Demethylation Hydroxymethyl_Metabolite Hydroxymethyl Analogue This compound->Hydroxymethyl_Metabolite Hydroxylation Aminocarb_Phenol 4-Dimethylamino-3-methylphenol This compound->Aminocarb_Phenol Hydrolysis Amino_Metabolite 4-Amino-m-tolyl methylcarbamate Methylamino_Metabolite->Amino_Metabolite Oxidative Demethylation Conjugates Conjugates Methylamino_Metabolite->Conjugates Amino_Metabolite->Conjugates Hydroxymethyl_Metabolite->Conjugates Aminocarb_Phenol->Conjugates

Caption: Primary Metabolic Pathways of this compound.

Environmental Fate

This compound is not persistent in the environment.[6] It degrades rapidly in soil and water, with half-lives typically ranging from less than a day in soil to about six days on spruce foliage.[3] Degradation occurs through hydrolysis, biodegradation, and photolysis.[1] Due to its moderate to high mobility in soil, there is a potential for groundwater contamination, although its rapid degradation mitigates this risk.[1]

Analytical Methodology

Several analytical methods are available for the detection and quantification of this compound in various matrices.

Table 3: Analytical Methods for this compound

TechniqueDetectorMatrixMinimum Detection Limit (MDL)Reference
Gas-Liquid Chromatography (GLC)Nitrogen-Phosphorus Detector (NPD)Water-[1]
Gas Chromatography (GC)Hall Microelectrolytic Conductivity DetectorSpruce foliage, Soil0.2 mg/kg[3]
High-Pressure Liquid Chromatography (HPLC)UV (254 nm)Cabbage, Corn, Potato, Wheat0.8 ng[3]
GLC with Derivatization (2,4-dinitrophenyl ether)Electron Capture Detector (ECD)Spruce needles, Soil, Fish<0.01 mg/kg[3]
GLC with Derivatization (2,4-dinitrophenyl ether)Electron Capture Detector (ECD)Water<0.001 mg/kg[3]
Kinetic Spectrophotometry-Vegetable, Water0.05 mg/L[11]

Experimental Protocols

Protocol: Determination of this compound in Water by GLC with Derivatization

This protocol is based on the derivatization technique described by Stanley and Delphia (1978) for enhanced sensitivity.[3]

1. Sample Collection and Preparation:

  • Collect a 1-liter water sample in a glass container.

  • Acidify the sample to pH 3-4 with sulfuric acid to prevent degradation.

  • Extract the sample three times with 100 mL of dichloromethane (B109758) (DCM) in a separatory funnel.

  • Combine the DCM extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. Derivatization:

3. GLC-ECD Analysis:

  • Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Injection Volume: 1-2 µL.

  • Quantification: Compare the peak area of the derivatized this compound in the sample to a calibration curve prepared from derivatized analytical standards.

Analytical Workflow for this compound in Water Sample_Collection 1. Water Sample Collection (1L) Extraction 2. Liquid-Liquid Extraction (Dichloromethane) Sample_Collection->Extraction Concentration 3. Concentration of Extract Extraction->Concentration Derivatization 4. Derivatization with 1-fluoro-2,4-dinitrobenzene Concentration->Derivatization Cleanup 5. Wash and Dry Derivatization->Cleanup Analysis 6. GLC-ECD Analysis Cleanup->Analysis Quantification 7. Data Analysis and Quantification Analysis->Quantification

Caption: Experimental Workflow for this compound Analysis in Water.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is a generalized method based on the principles of Ellman's assay to determine the inhibitory potential of this compound.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

  • AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in phosphate buffer. Dilute to a working concentration that provides a linear reaction rate for at least 10 minutes.

  • Substrate Solution (ATCI): 10 mM Acetylthiocholine iodide in phosphate buffer.

  • Ellman's Reagent (DTNB): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 1%.

2. Assay Procedure:

  • In a 96-well microplate, add 25 µL of the this compound solution (or solvent for control).

  • Add 50 µL of the AChE working solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a well-characterized carbamate insecticide with a clear mechanism of action and a significant toxicological profile. Its rapid environmental degradation reduces its long-term impact, but its acute toxicity necessitates careful handling and monitoring. The analytical methods outlined provide robust means for its detection in various environmental and biological matrices. This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related compounds.

References

Aminocarb Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the solubility of aminocarb in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and visualizes key related pathways.

Core Data: this compound Solubility

This compound, a carbamate (B1207046) insecticide, exhibits distinct solubility characteristics that are crucial for its formulation, application, and environmental fate. A solid understanding of its solubility is paramount for developing effective delivery systems and for toxicological and environmental impact assessments.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been documented in various aqueous and organic media. While precise quantitative data for a wide range of organic solvents is not extensively available in public literature, its general solubility profile has been characterized. The following table summarizes the available data.

SolventSolvent TypeSolubilityTemperature (°C)Source(s)
WaterAqueous915 mg/L20[1]
WaterAqueous0.09 g/100mL (very poor)20[1][2]
Polar Organic SolventsOrganicSolubleNot Specified[1][3][4][5]
Aromatic SolventsOrganicModerately SolubleNot Specified[1][3][4][5]
AcetonitrileOrganicStable in solutionNot Specified[6]
BenzeneOrganicStable in solutionNot Specified[6]
95% EthanolOrganicStable in solutionNot Specified[6]
n-HexaneOrganicStable in solutionNot Specified[6]
TolueneOrganicStable in solutionNot Specified[6]
AcetoneOrganicPartially decomposed over several days in dilute solutionNot Specified[6]
Carbon TetrachlorideOrganicPartially decomposed over several days in dilute solutionNot Specified[6]
ChloroformOrganicPartially decomposed over several days in dilute solutionNot Specified[6]
Methylene ChlorideOrganicPartially decomposed over several days in dilute solutionNot Specified[6]

Experimental Protocols for Solubility Determination

Generalized Shake-Flask Method for Solubility Determination

This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

  • This compound (analytical standard)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The amount of this compound should be more than what is expected to dissolve to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and monitored.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/L, g/100mL, or mol/L.

8. Validation:

  • Time to Equilibrium: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Solid Phase Analysis: It is good practice to analyze the solid residue after the experiment (e.g., by DSC or X-ray diffraction) to check for any changes in the crystalline form of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's application and analysis, the following diagrams, generated using Graphviz, illustrate its mechanism of action and a typical experimental workflow.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: A generalized workflow for determining the solubility of this compound.

acetylcholinesterase_inhibition Mechanism of Action: Acetylcholinesterase Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NerveImpulse Nerve Impulse AChVesicles Acetylcholine (ACh) Vesicles NerveImpulse->AChVesicles triggers release ACh Acetylcholine (ACh) AChVesicles->ACh releases AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by AChReceptor ACh Receptor ACh->AChReceptor binds to This compound This compound This compound->AChE inhibits PostsynapticSignal Continued Nerve Impulse AChReceptor->PostsynapticSignal activates

References

An In-Depth Technical Guide to Aminocarb Metabolism in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, has been utilized for the control of various insect pests. Understanding its metabolic fate in mammals is crucial for assessing its toxicological risk and for the development of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on the core pathways, enzymatic players, and quantitative data. Detailed experimental protocols are provided to facilitate further research in this area.

Absorption, Distribution, and Excretion

This compound is readily absorbed in mammals following oral administration. Studies in miniature swine have shown that the peak blood concentration of ¹⁴C-labelled this compound is reached within one hour of a single oral dose of 0.5 mg/kg body weight.[1] Elimination of this compound and its metabolites is rapid, with no evidence of bioaccumulation.[1]

Excretion Profile

The primary route of excretion for this compound metabolites is through the urine. In miniature swine, approximately 96% of an oral dose is excreted in the urine within 48 hours, with about 75% being eliminated within the first 6-24 hours.[1] Fecal excretion is a minor route, accounting for no more than 2% of the administered dose.[1]

Tissue Distribution

Following a five-day administration of 0.26 mg/kg body weight of ¹⁴C-labelled this compound to swine, the highest concentrations of radioactivity were found in the kidney (0.7 ppm, expressed as this compound) and liver (0.2 ppm).[1] Lower levels of radioactivity were detected in other tissues, including the skin, brain, heart, muscles, and fat, with slightly higher values in the skin and fat.[1]

Metabolic Pathways

The metabolism of this compound in mammals proceeds through three primary pathways:

  • N-demethylation: The sequential removal of methyl groups from the dimethylamino moiety.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the N-methyl group.

  • Ester Hydrolysis: The cleavage of the carbamate ester bond.

The resulting metabolites, primarily phenolic compounds, subsequently undergo Phase II conjugation reactions, mainly glucuronidation and sulfation, to facilitate their excretion.[1]

A diagram illustrating the primary metabolic pathways of this compound is presented below.

Aminocarb_Metabolism This compound This compound N_Demethylation N-Demethylation (CYP450s) This compound->N_Demethylation Hydroxylation Hydroxylation (CYP450s) This compound->Hydroxylation Ester_Hydrolysis Ester Hydrolysis (Carboxylesterases) This compound->Ester_Hydrolysis Metabolite_1 4-Methylamino-3-methylphenyl N-methylcarbamate N_Demethylation->Metabolite_1 Metabolite_2 4-Amino-3-methylphenyl N-methylcarbamate N_Demethylation->Metabolite_2 Metabolite_3 4-Dimethylamino-3-methylphenyl N-hydroxymethylcarbamate Hydroxylation->Metabolite_3 Metabolite_4 4-Dimethylamino-3-methylphenol Ester_Hydrolysis->Metabolite_4 Metabolite_1->N_Demethylation Metabolite_1->Ester_Hydrolysis Metabolite_2->Ester_Hydrolysis Metabolite_3->Ester_Hydrolysis Conjugation Phase II Conjugation (UGTs, SULTs) Metabolite_4->Conjugation Conjugated_Metabolites Glucuronide and Sulfate Conjugates Conjugation->Conjugated_Metabolites Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Primary metabolic pathways of this compound in mammals.

Enzymes Involved in Metabolism

Phase I Enzymes
  • Cytochrome P450 (CYP) Enzymes: These enzymes are crucial for the N-demethylation and hydroxylation of this compound.[2][3] While the specific CYP isozymes responsible for this compound metabolism have not been definitively identified, studies on other N-methylated compounds suggest the involvement of isoforms such as CYP3A4, CYP2C9, and CYP2D6 in N-demethylation.[4][5] Aromatic hydroxylation is also a common reaction catalyzed by various CYP isoforms.[6]

  • Carboxylesterases (CEs): These enzymes catalyze the hydrolysis of the carbamate ester linkage in this compound, a key detoxification step.[7] Mammalian carboxylesterases are classified into different families, with CES1 and CES2 being the most prominent in the liver and intestines, respectively.[7]

Phase II Enzymes
  • UDP-Glucuronosyltransferases (UGTs): These enzymes transfer glucuronic acid to the phenolic metabolites of this compound, forming more water-soluble glucuronide conjugates.[8][9] The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of phenolic compounds.[8][9]

  • Sulfotransferases (SULTs): SULTs catalyze the sulfation of phenolic metabolites, another important conjugation pathway that increases their water solubility and facilitates excretion.[10][11] The SULT1A subfamily is particularly important for the sulfation of phenols.[10]

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound is limited. The following tables summarize the available information on excretion and metabolite distribution.

Table 1: Excretion of ¹⁴C-Aminocarb Equivalents in Miniature Swine Following a Single Oral Dose (0.5 mg/kg)

Excretion RouteTime IntervalPercentage of Administered DoseReference
Urine0-24 hours~75%[1]
Urine0-48 hours96%[1]
Feces0-48 hours<2%[1]

Table 2: Major Urinary Metabolites of this compound in Swine

MetaboliteFormRelative AbundanceReference
4-Dimethylamino-3-methylphenolConjugatedMajor[1]
4-Methylamino-3-methylphenolConjugatedMajor[1]
4-Amino-3-methylphenolConjugatedMajor[1]
This compoundUnchangedSlight (1-5%)[1]
Demethylation ProductsUnchangedSlight (1-5%)[1]
4-Formylamino-3-methylphenol-Slight (1-4%)[1]

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol is a general guideline for conducting an in vivo study to investigate the metabolism and excretion of this compound in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound in rats following oral administration.

Experimental Workflow:

in_vivo_workflow Acclimatization Animal Acclimatization (Wistar Rats, 7-10 days) Dosing Oral Gavage Dosing (this compound in vehicle) Acclimatization->Dosing Housing Metabolic Cages (Urine & Feces Collection) Dosing->Housing Sample_Collection Sample Collection (Urine, Feces, Blood, Tissues) Housing->Sample_Collection Sample_Processing Sample Processing (Extraction, Hydrolysis) Sample_Collection->Sample_Processing Analysis LC-MS/MS Analysis (Quantification of this compound & Metabolites) Sample_Processing->Analysis Data_Analysis Data Analysis (Pharmacokinetic parameters, Metabolite profiling) Analysis->Data_Analysis

Workflow for an in vivo this compound metabolism study.

Materials:

  • Wistar rats (male and female, 8-10 weeks old)[12][13]

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Analytical standards of this compound and its potential metabolites

  • Reagents for sample extraction (e.g., acetonitrile (B52724), ethyl acetate)

  • Enzymes for deconjugation (β-glucuronidase/arylsulfatase)

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.[12]

  • Dosing: Administer a single oral dose of this compound to the rats via gavage. A control group should receive the vehicle only. Dose levels can be based on previous toxicity studies (e.g., 10, 20, 40 mg/kg body weight).[12][13]

  • Sample Collection: House the rats in metabolic cages immediately after dosing. Collect urine and feces at predetermined time intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours). Blood samples can be collected at various time points via tail vein or cardiac puncture at the end of the study. Tissues of interest (liver, kidney, etc.) can be collected at necropsy.

  • Sample Processing:

    • Urine: Measure the volume of urine collected at each time point. To analyze for conjugated metabolites, an aliquot of urine can be treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugates. Extract this compound and its metabolites from the urine using a suitable organic solvent (e.g., liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction).

    • Feces: Homogenize the fecal samples and extract the compounds of interest.

    • Plasma/Tissues: Process blood to obtain plasma. Homogenize tissues and perform extraction.

  • Analytical Quantification: Analyze the processed samples using a validated HPLC-MS/MS method to identify and quantify this compound and its metabolites.

  • Data Analysis: Calculate the percentage of the administered dose excreted in urine and feces. Determine the pharmacokinetic parameters of this compound and the profile of its metabolites over time.

In Vitro Metabolism Assay using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability and identifying the metabolites of this compound using mammalian liver microsomes.

Objective: To determine the in vitro metabolic rate of this compound and identify its primary metabolites formed by liver microsomal enzymes.

Experimental Workflow:

in_vitro_workflow Reagent_Prep Reagent Preparation (Microsomes, this compound, NADPH system) Incubation Incubation at 37°C (Microsomes + this compound) Reagent_Prep->Incubation Reaction_Start Initiate Reaction (Add NADPH system) Incubation->Reaction_Start Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Reaction_Stop Quench Reaction (e.g., Acetonitrile) Time_Points->Reaction_Stop Analysis LC-MS/MS Analysis (Quantify remaining this compound) Reaction_Stop->Analysis Data_Analysis Data Analysis (Calculate t1/2, Clint) Analysis->Data_Analysis

Workflow for an in vitro this compound metabolism assay.

Materials:

  • Pooled liver microsomes from the species of interest (e.g., rat, human)

  • This compound (analytical grade)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Incubator or water bath set at 37°C

  • HPLC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and then dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the liver microsomes (e.g., final concentration of 0.5 mg/mL protein) and the this compound solution in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-NADPH dependent degradation.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing the ice-cold quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analytical Quantification: Analyze the supernatant using a validated HPLC-MS/MS method to measure the concentration of the remaining this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clint).

Analytical Methods for Metabolite Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of this compound and its metabolites in biological matrices.

General HPLC-MS/MS Method Parameters:

  • Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and each of its metabolites are monitored. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Conclusion

The metabolism of this compound in mammals is a complex process involving multiple Phase I and Phase II enzymatic reactions. The primary pathways of N-demethylation, hydroxylation, and ester hydrolysis, followed by conjugation, lead to the rapid excretion of this compound metabolites, primarily in the urine. While the general metabolic scheme is understood, further research is needed to identify the specific enzyme isoforms involved and to obtain more comprehensive quantitative data on the kinetics of these metabolic transformations. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which will contribute to a more complete understanding of the toxicological profile of this compound.

References

Aminocarb Degradation in Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of the carbamate (B1207046) insecticide aminocarb in aqueous environments. The document details the primary degradation pathways, identifies key degradation products, presents quantitative data on degradation kinetics, and outlines the experimental protocols used for their analysis.

Introduction

This compound, chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate, is a broad-spectrum insecticide.[1][2] Its fate in aquatic environments is of significant interest due to its potential impact on non-target organisms. The primary mechanisms of this compound degradation in water are hydrolysis and photodegradation, which lead to the formation of various transformation products.[1] Understanding the kinetics and pathways of these degradation processes is crucial for assessing the environmental persistence and potential risks associated with this compound use.

Degradation Pathways

This compound degrades in water primarily through two pathways: hydrolysis and photodegradation. These processes can occur simultaneously and are influenced by environmental factors such as pH, temperature, and the presence of sunlight.

Hydrolysis

Hydrolysis of this compound involves the cleavage of the carbamate ester linkage, leading to the formation of 4-dimethylamino-3-methylphenol and methylcarbamic acid. This process is significantly influenced by pH, with the rate of hydrolysis increasing in alkaline conditions.[1]

Photodegradation

Exposure to sunlight, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound.[1] This pathway often involves the oxidation of the dimethylamino group, leading to a series of N-demethylated and N-formylated products.[2]

A logical diagram of the primary degradation pathways of this compound in water is presented below.

Aminocarb_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation / Oxidation This compound This compound 4-Dimethylamino-3-methylphenol 4-Dimethylamino-3-methylphenol This compound->4-Dimethylamino-3-methylphenol pH dependent 4-Methylamino-3-methylphenyl N-methylcarbamate 4-Methylamino-3-methylphenyl N-methylcarbamate This compound->4-Methylamino-3-methylphenyl N-methylcarbamate UV light 4-Formylamino-3-methylphenyl N-methylcarbamate 4-Formylamino-3-methylphenyl N-methylcarbamate This compound->4-Formylamino-3-methylphenyl N-methylcarbamate UV light 4-Methylformamido-3-methylphenyl N-methylcarbamate 4-Methylformamido-3-methylphenyl N-methylcarbamate This compound->4-Methylformamido-3-methylphenyl N-methylcarbamate UV light 4-Amino-3-methylphenyl N-methylcarbamate 4-Amino-3-methylphenyl N-methylcarbamate 4-Methylamino-3-methylphenyl N-methylcarbamate->4-Amino-3-methylphenyl N-methylcarbamate

Primary degradation pathways of this compound in water.

Quantitative Data on this compound Degradation

The persistence of this compound in water is highly dependent on environmental conditions. The following tables summarize the available quantitative data on its degradation kinetics.

Table 1: Half-life of this compound in Water via Hydrolysis at Various pH Levels
pHTemperature (°C)Half-lifeReference
4Not specified>127 days[1]
7Not specified5 - 11 days[1]
728.528.5 days[1]
9Not specified<1 day[1]
9.3Not specified4 hours[1]
Table 2: Identified Degradation Products of this compound in Water
Degradation ProductFormation PathwayReference
4-Dimethylamino-3-methylphenolHydrolysis[1]
4-(Methylamino)-3-methylphenyl N-methylcarbamatePhotodegradation/Oxidation[2]
4-(Formamido)-3-methylphenyl N-methylcarbamatePhotodegradation/Oxidation[2]
4-(Methylformamido)-3-methylphenyl N-methylcarbamatePhotodegradation/Oxidation[2]
4-Amino-3-methylphenyl N-methylcarbamatePhotodegradation/Oxidation[2]

Experimental Protocols

The analysis of this compound and its degradation products in water typically involves chromatographic techniques coupled with sensitive detectors. Below are detailed methodologies for commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of thermally stable and volatile compounds. For the analysis of this compound and some of its degradation products, a derivatization step is often necessary to improve their chromatographic behavior and sensitivity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A 1. Sample Collection (Water Sample) B 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) A->B C 3. Concentration (e.g., Rotary Evaporation) B->C D 4. Derivatization (e.g., Silylation with MSTFA) C->D E 5. GC-MS Analysis D->E F 6. Data Analysis E->F

A typical workflow for the GC-MS analysis of this compound and its degradation products.

Detailed Protocol:

  • Sample Preparation and Extraction:

    • Collect a 1-liter water sample in a clean glass bottle.

    • Adjust the pH of the sample to neutral if necessary.

    • Perform a liquid-liquid extraction (LLE) using a suitable organic solvent such as dichloromethane. Repeat the extraction three times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization:

    • To the concentrated extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert polar functional groups (e.g., -OH, -NH) into more volatile silyl (B83357) ethers and amines.

    • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode at 250°C.

      • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode to identify unknown degradation products or selected ion monitoring (SIM) mode for targeted quantification of known analytes.

      • Mass Range: Typically m/z 50-500.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the analytes by creating a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

HPLC is well-suited for the analysis of thermally labile and non-volatile compounds like many carbamate pesticides and their metabolites. EPA Method 531.1 is a widely used standard method for the determination of N-methylcarbamates in water, which employs a post-column derivatization technique for enhanced sensitivity and selectivity.[3]

Experimental Workflow for HPLC with Post-Column Derivatization

HPLC_Workflow A 1. Sample Collection & Filtration (0.45 µm filter) B 2. HPLC Separation (Reversed-Phase C18 Column) A->B C 3. Post-Column Hydrolysis (NaOH at elevated temperature) B->C D 4. Post-Column Derivatization (OPA/2-mercaptoethanol) C->D E 5. Fluorescence Detection D->E F 6. Data Analysis E->F

Workflow for HPLC analysis with post-column derivatization based on EPA Method 531.1.

Detailed Protocol:

  • Sample Preparation:

    • Collect the water sample and filter it through a 0.45 µm membrane filter to remove particulate matter.[4]

    • If necessary, adjust the pH of the sample to around 3 to preserve the analytes.[5]

  • HPLC Instrumental Analysis:

    • HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, a post-column reaction module, and a fluorescence detector.

    • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The gradient program is optimized to separate the target analytes.

    • Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

    • Injection Volume: 200-400 µL.[5]

  • Post-Column Reaction:

    • Hydrolysis: After separation on the analytical column, the eluent is mixed with a sodium hydroxide (B78521) solution (e.g., 0.05 N NaOH) and passed through a reaction coil heated to a high temperature (e.g., 95°C).[4] This step hydrolyzes the N-methylcarbamate group to form methylamine (B109427).

    • Derivatization: The resulting methylamine is then reacted with a solution of o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent isoindole derivative.[3]

  • Detection:

    • Fluorescence Detector: The fluorescent derivative is detected using a fluorescence detector set at an appropriate excitation and emission wavelength (e.g., Ex: 330 nm, Em: 465 nm).

  • Data Analysis:

    • Identify and quantify the analytes by comparing their retention times and peak areas to those of known standards, using a calibration curve.

Conclusion

The degradation of this compound in water is a complex process influenced by various environmental factors. The primary degradation pathways, hydrolysis and photodegradation, lead to the formation of several transformation products, with 4-dimethylamino-3-methylphenol being a major product of hydrolysis and N-demethylated and oxidized compounds resulting from photodegradation. The persistence of this compound is highly dependent on pH, with significantly shorter half-lives observed under alkaline conditions. The analytical methodologies detailed in this guide, including GC-MS and HPLC with post-column derivatization, provide robust and sensitive means for the identification and quantification of this compound and its degradation products in aqueous matrices. This information is essential for conducting accurate environmental risk assessments and for developing strategies to mitigate the potential impact of this insecticide on aquatic ecosystems.

References

Aminocarb (Matacil): A Technical Guide to Its Uses in Forestry and Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, chemically known as 4-dimethylamino-3-methylphenyl N-methylcarbamate and commonly sold under the trade name Matacil®, is a carbamate (B1207046) insecticide.[1][2] It has been utilized primarily for the control of lepidopterous larvae and other chewing insects in both forestry and agriculture.[1][3] Like other carbamate pesticides, this compound functions as a cholinesterase inhibitor, leading to its insecticidal effects.[2] This technical guide provides an in-depth overview of this compound's applications, efficacy, toxicological profile, and the experimental methodologies used in its study.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft. By reversibly carbamylating the active site of AChE, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in persistent stimulation of cholinergic receptors, which manifests as convulsions, respiratory failure, and ultimately, death in target insects.[4]

This compound Mechanism of Action cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Choline_Acetate Choline + Acetate (B1210297) AChE->Choline_Acetate Inhibited_AChE Carbamylated AChE (Inactive) Accumulation ACh Accumulation This compound This compound (Matacil) This compound->AChE Inhibits (Reversible) Inhibited_AChE->Accumulation Leads to Overstimulation Receptor Overstimulation Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Applications and Efficacy

This compound has been deployed in forestry and agriculture to control a range of insect pests. Its most notable use has been in Canadian forests for the management of the spruce budworm.

Forestry Applications

In Canada, this compound has been used extensively to control the spruce budworm (Choristoneura fumiferana), a major defoliator of balsam fir and spruce trees.[5][6][7] Aerial applications are the primary method for treating large forest areas.[5]

Target PestApplication Rate (Active Ingredient)FormulationEfficacyReference
Spruce Budworm (Choristoneura fumiferana)0.07 kg ai/ha167 g/l oil-soluble concentrateEffective in controlling lepidopterous defoliators[5]
Western Spruce Budworm (Choristoneura occidentalis)10.5 g/haNot Specified73.0 ± 25.0% mortality after 0 days weathering; 76.0 ± 17.0% after 7 days[8]
Agricultural Applications

This compound has also been found to be effective against lepidopterous larvae and other biting insects in various agricultural settings.[1][5]

CropTarget PestsApplication Rate (Active Ingredient)FormulationReference
Cotton, Tomatoes, Tobacco, Fruit CropsLepidopterous larvae, other biting insectsNot specified50% and 75% wettable powders[5]
VegetablesCaterpillars0.75-1.5 kg ai/haWettable powder[5]
ApplesCodling moth, leaf roller, mealy bug0.075%, 0.1%, 0.125% solutionsNot specified[5]
Stone fruit, CitrusLeaf roller, mealy bug, scales75-94 g ai/100 LNot specified[5]

Toxicological Profile

The toxicity of this compound has been evaluated in various species. As a cholinesterase inhibitor, it presents a risk of neurotoxicity to non-target organisms.[4]

Acute Toxicity
SpeciesRouteSexLD50 / LC50Reference
RatOralM&F30 mg/kg[9]
RatDermalF275 mg/kg[9]
RatInhalation (4 hr)M&F0.2 mg/L[9]
MouseOral-100 mg/kg (Approx. Lethal Dose)[10]
MouseDermalF31 mg/kg[9]
Guinea PigOralM60 mg/kg[9]
ChickenOralF74 mg/kg[9]
Rainbow Trout (Oncorhynchus mykiss)--96-h LC50: 7,600 µg/L[9]
Aquatic Isopod (Caecidolea racovitzai)--96-h LC50: 12.0 mg/L (at 20°C)[11]
Freshwater Crayfish (Orconectes limosus)--96-h LC50: ~33 ppm[12]
Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)

Long-term exposure studies have been conducted to determine the chronic effects of this compound.

SpeciesStudy DurationKey FindingsNOAELReference
Rat3-generation studyReduced pup weight at 200 ppm and above.100 ppm in the diet[9]
Rat20-month studyGrowth reduction at all dose levels (100-800 ppm).A no-effect level could not be determined.[9]
Dog2-year studyClinical signs of poisoning at all dose levels (2, 4, and 10 mg/kg/day).Not determined[9]

Experimental Protocols

Residue Analysis in Environmental and Biological Matrices

The determination of this compound residues is crucial for monitoring its environmental fate and ensuring food safety. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are common analytical techniques.[5]

Workflow for this compound Residue Analysis in Plant Tissue

This compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (e.g., Spruce Foliage) Homogenization 2. Homogenization Collection->Homogenization Extraction 3. Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Partitioning 4. Liquid-Liquid Partitioning (e.g., with Hexane) Extraction->Partitioning SPE 5. Solid-Phase Extraction (SPE) (e.g., Florisil or Silica (B1680970) Gel) Partitioning->SPE Concentration 6. Concentration SPE->Concentration Derivatization 7. Derivatization (Optional) (e.g., for GC-ECD) Concentration->Derivatization Injection 8. Injection into GC or HPLC Derivatization->Injection Separation 9. Chromatographic Separation Injection->Separation Detection 10. Detection (e.g., GC-NPD, HPLC-UV) Separation->Detection Quantification 11. Quantification (using calibration curve) Detection->Quantification Reporting 12. Reporting Results (e.g., mg/kg) Quantification->Reporting

A generalized workflow for this compound residue analysis.

Detailed Protocol: Gas-Liquid Chromatography (GLC) for this compound in Plant Material (General Method)

This protocol is a generalized procedure based on common methods for carbamate insecticide analysis. Method validation and optimization for specific matrices are essential.

  • Sample Preparation:

    • Homogenize a representative sample of the plant material (e.g., 10-20 g).

    • Extract the homogenized sample with a suitable solvent such as acetonitrile (B52724) or ethyl acetate by shaking or blending.

    • Filter the extract to remove solid plant material.

  • Cleanup:

    • Perform a liquid-liquid partitioning step to remove non-polar interferences. For an acetonitrile extract, partition with hexane.

    • For further cleanup, use solid-phase extraction (SPE) with a cartridge containing Florisil or silica gel. Elute the this compound with a solvent of appropriate polarity.

    • Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

  • Derivatization (if using Electron Capture Detector - ECD):

    • For enhanced sensitivity with an ECD, derivatize the this compound. A common method is to form a 2,4-dinitrophenyl ether derivative.[5]

    • Alternatively, form an N-heptafluorobutyryl derivative.[5]

  • GLC Analysis:

    • Injector: Splitless mode.

    • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: An optimized temperature gradient to separate this compound from matrix components.

    • Detector: A nitrogen-phosphorus detector (NPD) or a Hall electrolytic conductivity detector (HECD) are specific for nitrogen-containing compounds like this compound and often do not require derivatization.[5] An electron capture detector (ECD) can be used after derivatization for high sensitivity.

    • Quantification: Prepare a calibration curve using this compound standards. Analyze the sample extracts and quantify the this compound concentration based on the peak area.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE can be quantified using an in vitro assay, commonly the Ellman's method.[11] This assay measures the activity of AChE by monitoring the production of a colored product.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

    • DTNB (Ellman's Reagent): 10 mM solution in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI): 14 mM solution in deionized water (prepare fresh).[5]

    • AChE Solution: A stock solution of acetylcholinesterase (e.g., from electric eel) diluted in phosphate buffer to a working concentration (e.g., 1 U/mL). Keep on ice.[5]

    • This compound Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is low, typically <1%) and then dilute further in phosphate buffer to achieve the desired test concentrations.

  • Assay Procedure (in a 96-well plate):

    • Blank: Add phosphate buffer.

    • Control (100% enzyme activity): Add AChE solution and the solvent used for the this compound dilutions.

    • Test Wells: Add AChE solution and the different dilutions of this compound.

    • Add the DTNB solution to all wells (except those for a substrate blank).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).[13]

Conclusion

This compound (Matacil) has been an effective insecticide for specific applications in forestry and agriculture, primarily due to its action as a reversible acetylcholinesterase inhibitor. This technical guide has provided a summary of its uses, efficacy, and toxicological data, along with foundational experimental protocols for its analysis. For researchers and professionals, a thorough understanding of these aspects is essential for its safe and effective use, and for the development of new pest control agents and toxicological assessments. The provided protocols offer a starting point for laboratory studies, with the caveat that optimization and validation are critical for obtaining accurate and reliable results.

References

Toxicological profile of Aminocarb

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Aminocarb

Abstract

This compound (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a carbamate (B1207046) insecticide previously utilized for the control of chewing and biting insects in forestry and various crops.[1][2] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to cholinergic toxicity.[3][4] this compound is characterized by rapid absorption and metabolism, primarily through demethylation, hydroxylation, and hydrolysis, with its metabolites being quickly excreted, thus showing a low potential for bioaccumulation.[4][5] This document provides a comprehensive toxicological profile of this compound, detailing its mechanism of action, pharmacokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. Quantitative data are summarized in tabular format, and key experimental protocols and biological pathways are visualized to support researchers, scientists, and drug development professionals in understanding its toxicological characteristics.

Mechanism of Action

The primary mechanism of toxicity for this compound, like other N-methyl carbamate insecticides, is the inhibition of acetylcholinesterase (AChE) in the nervous system.[3][4]

1.1. Acetylcholinesterase Inhibition

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions, terminating the nerve impulse.[6] this compound acts as a competitive inhibitor by carbamylating the serine hydroxyl group at the active site of the AChE enzyme.[3] This inhibition is reversible, as the carbamylated enzyme can undergo spontaneous hydrolysis, restoring its function.[3][7] However, the temporary inactivation of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of muscarinic and nicotinic receptors.[3] This overstimulation produces the characteristic signs of cholinergic poisoning.[5]

dot

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Toxicological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Carbamylation Signal Termination Signal Termination Receptor->Signal Termination Choline_Acetate->Signal Termination This compound This compound This compound->AChE Inhibits Inhibited_AChE->AChE Spontaneous Hydrolysis (Reversible) ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Leads to Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetics describes the journey of a chemical through the body, encompassing absorption, distribution, metabolism, and excretion.[8][9][10]

2.1. Absorption this compound is rapidly absorbed following oral, dermal, and inhalation exposure.[2][5]

  • Oral: Following a single oral dose of 0.5 mg/kg body weight of 14C-labelled this compound in miniature swine, the peak blood concentration was reached within one hour.[5]

  • Dermal: Studies in rats and rhesus monkeys demonstrated significant dermal absorption. In monkeys, 74% of an applied dose was absorbed from the forehead, and 37% from the forearm.[11] In rats, 88% of a dermal dose was absorbed from the middorsal region.[11]

2.2. Distribution After absorption, this compound is distributed to various tissues. In an experiment exposing brown bullheads to this compound, the highest concentrations of residues were found in the liver and stomach/intestine.[2] In miniature swine sacrificed after five daily doses, the highest residue amounts were detected in the kidney (0.7 ppm) and liver (0.2 ppm).[5]

2.3. Metabolism this compound is extensively metabolized in animals, primarily through N-demethylation, hydroxylation of the aromatic ring, and hydrolysis of the carbamate ester linkage.[5] The resulting metabolites are then often conjugated before excretion.[5] Key metabolites include 4-methylamino-3-methylphenyl N-methylcarbamate (MAA), 4-amino-3-methylphenyl N-methylcarbamate (AA), 4-methylformamido-3-methylphenyl N-methylcarbamate (MFA), and 4-formamido-3-methylphenyl N-methylcarbamate (FA).[5][12] Some metabolites containing the intact carbamate ester structure can exhibit acute toxicity similar to or greater than the parent compound.[5][12]

dot

Aminocarb_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (4-dimethylamino-3-methylphenyl N-methylcarbamate) MAA MAA (4-methylamino-3-methylphenyl N-methylcarbamate) This compound->MAA N-Demethylation MFA MFA (4-methylformamido-3-methylphenyl N-methylcarbamate) This compound->MFA Oxidation Phenol This compound Phenol (4-dimethylamino-3-methylphenol) This compound->Phenol Ester Hydrolysis Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Ring Hydroxylation AA AA (4-amino-3-methylphenyl N-methylcarbamate) MAA->AA N-Demethylation MAA->Phenol Ester Hydrolysis AA->Phenol Ester Hydrolysis Conjugates Conjugated Phenols (e.g., Glucuronides, Sulfates) Phenol->Conjugates Conjugation Hydroxylated->Conjugates Conjugation Excretion Urinary Excretion Conjugates->Excretion OECD_423_Workflow start Start prep Animal Preparation (e.g., 3 female rats, fasted) start->prep dosing Administer Starting Dose (e.g., 300 mg/kg) prep->dosing obs1 Observe for 48 hours dosing->obs1 outcome1 Outcome? - 2-3 animals die - 0-1 animals die obs1->outcome1 stop_high Stop Test (Toxicity confirmed) outcome1->stop_high 2-3 Deaths obs2 Observe for 14 days (Clinical signs, mortality, body weight) outcome1->obs2 0-1 Deaths eval Evaluate Results (Determine GHS Category) stop_high->eval retest_lower Re-test at Lower Dose (e.g., 50 mg/kg) obs2->retest_lower If no toxicity seen, re-test at higher dose necropsy Gross Necropsy obs2->necropsy necropsy->eval end End eval->end

Caption: General workflow for an Acute Oral Toxicity study (OECD 423).

  • Objective: To determine the acute oral toxicity of a test substance.

  • Species: Typically rats (one sex, usually female).

  • Procedure:

    • Animal Selection and Preparation: Healthy, young adult rats are acclimatized and fasted overnight prior to dosing.

    • Dosing: A group of three animals is dosed sequentially at a pre-defined starting dose level (e.g., 300 mg/kg). The substance is administered by gavage.

    • Observation: Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for up to 14 days. Body weights are recorded.

    • Step-wise Procedure:

      • If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified.

      • If 0 or 1 animal dies, a further group of three animals is dosed at a higher or lower dose level, depending on the specific outcome, to refine the toxicity estimate.

    • Termination: All surviving animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.

  • Endpoint: The result allows for classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

4.2. Acetylcholinesterase (AChE) Activity Assay (Ellman's Method) This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.

  • Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.

  • Materials:

    • 0.1 M Sodium Phosphate Buffer (pH 8.0)

    • AChE enzyme (from a source like electric eel or red blood cells)

    • Acetylthiocholine (ATCh) substrate solution

    • DTNB solution

    • Test compound (this compound) dilutions

    • 96-well microplate and plate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of AChE, DTNB, ATCh, and serial dilutions of the inhibitor (this compound) in the assay buffer.

    • Assay Setup (in a 96-well plate):

      • Test Wells: Add AChE enzyme solution and a specific concentration of this compound solution.

      • Control Wells (100% Activity): Add AChE enzyme solution and the solvent used for the inhibitor.

      • Blank Wells (No Enzyme): Add assay buffer and inhibitor solvent.

    • Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add a working reagent mix containing both ATCh and DTNB to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a period (e.g., 10-30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis: The rate of reaction (change in absorbance over time) is calculated. The percentage of inhibition for each this compound concentration is determined relative to the control (100% activity) wells. An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

Conclusion

The toxicological profile of this compound is primarily defined by its potent, reversible inhibition of acetylcholinesterase, leading to high acute toxicity. It is rapidly absorbed, metabolized, and excreted, indicating a low risk of bioaccumulation. While long-term studies on carcinogenicity have been inconclusive, some evidence suggests a potential for genotoxicity through DNA interaction and damage, although it may not be mutagenic in bacterial systems. Reproductive studies in rats indicate adverse effects on offspring at high doses, with a clear no-effect level established. This comprehensive profile, including detailed mechanistic pathways and experimental methodologies, serves as a critical resource for assessing the risks associated with this compound and related N-methyl carbamate compounds.

References

An In-Depth Technical Guide to the Physical State and Appearance of Aminocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Aminocarb, a carbamate (B1207046) insecticide. The information is presented to support research, development, and quality control activities involving this compound.

Physical State and Appearance

This compound is a synthetic organic compound that exists as a solid at standard temperature and pressure.[1][2][3][4] Its characteristic appearance is that of a white to beige or tan crystalline solid .[1][5][6] The crystalline nature of the solid is a key physical attribute.[2][4][7]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are critical for understanding its behavior in various environmental and biological systems.

PropertyValueUnitsNotes and Citations
Molecular Formula C₁₁H₁₆N₂O₂-[1][7]
Molar Mass 208.26 g/mol [1][6]
Physical State Crystalline Solid-[1][2][4][5][7]
Color White, tan, or beige-[1][5][6]
Melting Point 93 - 95°C[1][2][6][7]
Boiling Point 298°C[6]
Water Solubility 915mg/L at 20°C[1][3][5]
0.09g/100mL at 20°C[1][2][4]
Solubility in Organic Solvents Soluble in polar organic solvents; moderately soluble in aromatic solvents.-[1][6][7]
Vapor Pressure 1.88 x 10⁻⁶mm Hg[6]
0.0023Pa at 20°C[2]
Log Kow (Octanol/Water Partition Coefficient) 1.73 - 1.90-[1][2]
Relative Vapor Density 7.18 - 7.2(air = 1)[1][2]

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

3.1 Determination of Physical State and Appearance

This protocol outlines the qualitative assessment of a substance's physical form and color.

  • Objective: To visually inspect and describe the physical form and color of the test substance at ambient temperature.

  • Materials:

    • Test substance (this compound)

    • Spatula

    • White viewing background (e.g., ceramic tile or watch glass)

    • Adequate lighting source

  • Procedure:

    • Place a small, representative sample of the test substance onto the white viewing background using a clean spatula.

    • Observe the sample under adequate lighting.

    • Record the physical form of the substance (e.g., crystalline, powder, amorphous).

    • Record the color of the substance. For precise color determination, a standardized color guide can be used to minimize subjective bias.[8]

    • The entire procedure should be performed in a well-ventilated area or a fume hood.

3.2 Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method and is used to determine the melting range of an organic chemical.[1][6]

  • Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.

  • Apparatus:

    • Melting point apparatus with a heating block and temperature control

    • Capillary tubes (sealed at one end)

    • Thermometer or digital temperature probe

    • Mortar and pestle (if sample needs to be pulverized)

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack the dry sample into a capillary tube to a height of 2.5-3.5 mm.[9]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 5°C below the expected melting point.

    • Then, reduce the heating rate to approximately 1°C per minute to ensure thermal equilibrium.[3][9]

    • Record the temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid particle melts (final melting point). This range is the melting range.

3.3 Determination of Water Solubility (Flask Method - OECD 105)

This protocol follows the OECD Guideline for the Testing of Chemicals, No. 105, suitable for substances with solubility above 10⁻² g/L.[2][5][7][10]

  • Objective: To determine the saturation mass concentration of a substance in water at a given temperature.

  • Materials:

    • Test substance (this compound)

    • Distilled or deionized water

    • Glass-stoppered flasks

    • Constant temperature water bath or shaker

    • Analytical balance

    • Centrifuge or filtration apparatus

    • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

  • Procedure:

    • Add an excess amount of the test substance to a flask containing a known volume of water.

    • Seal the flask and place it in a constant temperature bath (e.g., 20 ± 0.5 °C).[2][5]

    • Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

    • After equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Separate the aqueous phase from the solid phase by centrifugation or filtration.

    • Analyze the concentration of the substance in the clear aqueous phase using a validated analytical method.

    • Perform at least two independent determinations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical state and appearance of a chemical substance.

G Workflow for Physical State & Appearance Determination cluster_0 Sample Preparation cluster_1 Visual Examination cluster_2 Physical State Determination Sample Obtain Representative Sample Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection Is_Solid Is it a Solid? Sample->Is_Solid Record_Appearance Record Appearance Data Visual_Inspection->Record_Appearance Melting_Point Perform Melting Point Analysis Is_Solid->Melting_Point Yes Boiling_Point Perform Boiling Point Analysis Is_Solid->Boiling_Point No (Liquid/Gas) Record_State Record Physical State Melting_Point->Record_State Boiling_Point->Record_State

Caption: A flowchart illustrating the key steps in determining the physical state and appearance of a chemical compound.

References

An In-depth Technical Guide to the Core Properties and Biological Interactions of Aminocarb (C11H16N2O2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocarb, a carbamate (B1207046) insecticide with the molecular formula C11H16N2O2, is a potent, non-systemic acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and multifaceted biological interactions. The document delves into its primary mechanism of action, mammalian metabolism, and toxicological profile, including its effects on reproductive health and genotoxicity. Furthermore, it explores the intricate signaling pathways influenced by this compound, such as the induction of apoptosis in specific cell lines and its interplay with cellular stress response mechanisms. Detailed experimental protocols for key toxicological assays are provided to facilitate further research and understanding of this compound.

Chemical and Physical Properties

This compound is chemically known as 4-(dimethylamino)-3-methylphenyl N-methylcarbamate.[1] It is a white crystalline solid with a melting point of 93-94°C.[2] Its solubility is limited in water but moderate in aromatic solvents and good in polar organic solvents.[2] this compound is unstable in alkaline conditions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H16N2O2[1]
Molecular Weight 208.26 g/mol [3]
CAS Number 2032-59-9[4]
Appearance White crystalline solid[2]
Melting Point 93-94 °C[2]
Solubility in Water Slightly soluble[2]
Stability Unstable in alkaline media[2]

Synthesis

A common synthetic route for this compound involves a two-step process. The synthesis begins with the nitration of m-cresol (B1676322) to form 4-nitro-3-methylphenol. This intermediate is then subjected to catalytic hydrogenation to yield 4-amino-3-methylphenol. The final step is the carbamoylation of the aminophenol with methyl isocyanate in the presence of a suitable catalyst, such as a tin compound, in a solvent like toluene. The resulting this compound is then purified, typically by crystallization.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This compound carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive.[3] This leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which is toxic to the target organisms, primarily insects.[1] The reversibility of this inhibition distinguishes carbamates from organophosphates, which cause irreversible inhibition.[1]

AChE_Inhibition

Table 2: Acetylcholinesterase Inhibition Data for this compound

OrganismEnzyme SourceIC50Reference
Brook Trout (Salvelinus fontinalis)Brain1.01 x 10⁻⁵ M[5]

Mammalian Metabolism

In mammals, this compound is rapidly absorbed and metabolized, with no evidence of accumulation.[1][6] The primary metabolic pathways involve N-demethylation, hydroxylation of the aromatic ring, and hydrolysis of the carbamate ester linkage.[1][6] The resulting metabolites are then conjugated, primarily with glucuronic acid or sulfate, and excreted mainly in the urine.[1][6] Studies in miniature swine have shown that 96% of an oral dose is excreted in the urine within 48 hours.[2]

Aminocarb_Metabolism This compound This compound N_demethylation N-Demethylation This compound->N_demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Ester_Hydrolysis Ester Hydrolysis This compound->Ester_Hydrolysis Metabolite_A 4-(Methylamino)-3-methylphenyl N-methylcarbamate N_demethylation->Metabolite_A Metabolite_B Hydroxylated Metabolites Hydroxylation->Metabolite_B Metabolite_C 4-Dimethylamino-3-methylphenol Ester_Hydrolysis->Metabolite_C Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite_A->Conjugation Metabolite_B->Conjugation Metabolite_C->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Toxicological Profile

Acute Toxicity

This compound exhibits moderate to high acute toxicity in mammals. The oral LD50 in rats is reported to be in the range of 30-50 mg/kg.[1]

Table 3: Acute Toxicity of this compound in Rats

Route of AdministrationLD50Reference
Oral30 mg/kg[7]
Dermal275 mg/kg[7]
Reproductive and Developmental Toxicity

A three-generation reproductive study in rats showed no adverse effects on reproduction at dietary concentrations of 100 ppm or below.[2]

Genotoxicity

The genotoxic potential of this compound has been investigated in various assays. While some studies suggest a potential for DNA damage under certain conditions, it has not been found to be mutagenic in bacterial reverse mutation assays.[1]

Signaling Pathway Interactions

Beyond its primary role as an AChE inhibitor, this compound has been shown to interact with other cellular signaling pathways.

Induction of Apoptosis in Sertoli Cells

Recent studies have demonstrated that this compound can induce apoptosis in mouse Sertoli cells.[4][8] This effect is mediated through the activation of the endoplasmic reticulum (ER) stress pathway, as evidenced by a decrease in the ratio of phosphorylated eukaryotic initiation factor 2 alpha (eIF2α) to total eIF2α.[4][8] This ER stress leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][4]

Apoptosis_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress eIF2a p-eIF2α / eIF2α Ratio ↓ ER_Stress->eIF2a Caspase3 Caspase-3 Activation eIF2a->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Interaction with the Nrf2 Signaling Pathway

Carbamates, including this compound, have been implicated in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Nrf2 is a master regulator of the cellular antioxidant response.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.[9] While the precise mechanism of this compound's interaction with this pathway is still under investigation, it is an important area for understanding the cellular response to this compound-induced stress.

Nrf2_Pathway cluster_nucleus This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Experimental Protocols

Analytical Method for this compound in Blood and Urine

This protocol outlines a general approach for the determination of this compound and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive technique for such analyses.[10][11][12]

Objective: To quantify this compound and its major metabolites in blood and urine samples.

Workflow:

Analytical_Workflow Sample_Collection Sample Collection (Blood/Urine) Sample_Preparation Sample Preparation (e.g., SPE or LLE) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Methodology:

  • Sample Preparation:

    • Urine: For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is typically required. Following hydrolysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up and concentrate the analytes.

    • Blood/Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724) is a common first step. The supernatant can then be further purified by SPE or LLE.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC): A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.

In Vitro Micronucleus Test in CHO Cells (OECD 487)

This protocol is a general guideline for assessing the potential of this compound to induce chromosomal damage in Chinese Hamster Ovary (CHO) cells.[13][14][15][16][17]

Objective: To determine if this compound induces micronuclei formation in cultured CHO cells.

Methodology:

  • Cell Culture: CHO cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Exposure: Cells are treated with a range of concentrations of this compound, along with positive and negative controls. The treatment is typically performed with and without a metabolic activation system (S9 mix) to assess the genotoxicity of both the parent compound and its metabolites.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in a predetermined number of binucleated cells is scored under a microscope.

Comet Assay in L5178Y Cells

This protocol provides a general framework for the single-cell gel electrophoresis (comet) assay to detect DNA strand breaks in L5178Y mouse lymphoma cells exposed to this compound.[5][18][19][20][21]

Objective: To evaluate the ability of this compound to induce DNA damage in L5178Y cells.

Methodology:

  • Cell Treatment: L5178Y cells are exposed to various concentrations of this compound for a defined period.

  • Embedding in Agarose (B213101): The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Two-Generation Reproductive Toxicity Study (OECD 416)

This is a summary of the OECD guideline for a two-generation study to assess the potential effects of this compound on reproduction.[7][22][23][24][25]

Objective: To evaluate the effects of this compound on male and female reproductive performance and on the offspring over two generations.

Methodology:

  • Animal Model: Typically conducted in rats.

  • Dosing: The F0 generation (parental) is exposed to at least three dose levels of this compound and a control, starting before mating and continuing through gestation and lactation.

  • Mating and Offspring: F0 animals are mated to produce the F1 generation. The F1 offspring are exposed to the same dietary concentrations of this compound from weaning into adulthood.

  • Second Generation: Selected F1 animals are then mated to produce the F2 generation.

  • Endpoints: A wide range of endpoints are evaluated in both the parental generations and the offspring, including clinical observations, body weight, food consumption, mating performance, fertility, gestation length, litter size, and pup viability, growth, and development. Gross necropsy and histopathology of reproductive organs are also performed.

Conclusion

This compound is a well-characterized carbamate insecticide with a clear primary mechanism of action. Its toxicological profile, particularly its acute toxicity and potential for reproductive effects, necessitates careful handling and regulation. Emerging research into its interactions with cellular signaling pathways, such as those involved in apoptosis and oxidative stress response, provides a more nuanced understanding of its biological effects. The detailed experimental protocols provided in this guide serve as a foundation for further investigation into the complex interactions of this compound with biological systems, which is crucial for comprehensive risk assessment and the development of potential therapeutic interventions in cases of exposure.

References

Methodological & Application

Application Note: Determination of Aminocarb Residues by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of Aminocarb residues in various environmental and food matrices. This compound, a carbamate (B1207046) insecticide, is thermally labile, making High-Performance Liquid Chromatography (HPLC) the analytical method of choice over Gas Chromatography (GC). The methodologies described herein utilize reversed-phase HPLC coupled with either UV detection or post-column derivatization (PCD) with fluorescence detection for enhanced sensitivity and selectivity. Protocols for sample preparation from water, soil, and fruit/vegetable matrices are presented in detail.

Principle

This compound is extracted from the sample matrix using an appropriate solvent system. For complex matrices like soil or produce, a cleanup step using Solid-Phase Extraction (SPE) or dispersive SPE (dSPE) is employed to remove interferences.[1][2][3] The resulting extract is then analyzed by reversed-phase HPLC.

Two primary detection methods are outlined:

  • UV Detection: A straightforward approach where this compound is detected based on its ultraviolet absorbance. A common wavelength for detection is 245 nm or 254 nm.[4][5]

  • Fluorescence Detection (FLD) with Post-Column Derivatization (PCD): This highly sensitive and selective method is standard for N-methylcarbamate pesticides, as outlined in methods like EPA 531.1. After chromatographic separation, the column effluent is mixed with a strong base (e.g., NaOH) to hydrolyze the carbamate ester, releasing methylamine (B109427). The methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole, which is detected by the fluorescence detector.

Apparatus and Reagents

  • HPLC System: Agilent 1100/1260 series or equivalent, equipped with a gradient pump, autosampler, column thermostat, and detector (UV/DAD or Fluorescence).

  • Post-Column Derivatization System: Pickering PCX 5200 or equivalent, for FLD method.[6]

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • SPE Cartridges: C18 or Aminopropyl-bonded silica (B1680970) cartridges for sample cleanup.[1][7]

  • Centrifuge Tubes: 50 mL and 15 mL polypropylene (B1209903) tubes.

  • Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid, sodium chloride (NaCl), anhydrous magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), o-phthalaldehyde (OPA), 2-mercaptoethanol, sodium hydroxide, boric acid.

  • Standards: Certified reference standard of this compound.

Experimental Protocols

Protocol 1: Water Sample Preparation (SPE Cleanup)

This protocol is suitable for ground, surface, or drinking water.

  • Sample Filtration: Filter the water sample (typically 500-1000 mL) through a 0.45 µm membrane filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Analyte Elution: Elute the retained this compound from the cartridge with 5-10 mL of acetonitrile or methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1 mL of the mobile phase starting composition (e.g., acetonitrile/water mixture) and vortex for 30 seconds. The sample is now ready for HPLC injection.[8][9]

Protocol 2: Soil & Sediment Sample Preparation

This protocol uses solvent extraction followed by a cleanup step.

  • Sample Preparation: Air-dry the soil sample and sieve it to remove stones and debris.

  • Extraction: Weigh 10 g of the prepared soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.

  • Sonication: Place the tube in an ultrasonic bath for 15-30 minutes to ensure thorough extraction.[7][10]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Cleanup (dSPE): For every 1 mL of extract, add 150 mg MgSO₄ and 50 mg PSA sorbent to a 2 mL microcentrifuge tube. Add 1 mL of the acetonitrile extract, vortex for 1 minute, and centrifuge at 6000 rpm for 5 minutes.[2]

  • Final Preparation: Collect the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for HPLC analysis.

Protocol 3: Fruit & Vegetable Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for multi-residue analysis in food matrices.[11][12]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry samples, add a defined amount of water before homogenization.[11]

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add 10-15 mL of acetonitrile (typically containing 1% acetic acid).

  • Salting Out: Add a salt mixture, commonly 4 g MgSO₄ and 1 g NaCl.

  • Shaking & Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing pesticides) and a lower aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA. For samples with pigments, GCB may also be included.

  • Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter before injection into the HPLC system.[13]

HPLC and Data Presentation

HPLC Operating Conditions

The following tables summarize typical operating conditions and method performance data.

ParameterCondition for UV DetectionCondition for FLD with PCD
Analytical Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A HPLC-Grade WaterHPLC-Grade Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A / 40% B, hold for 5 min; linear to 10% A / 90% B in 15 min70% A / 30% B to 40% A / 60% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL20 - 100 µL
Column Temp. 35 °C38 °C[14]
UV Detector Diode Array Detector (DAD)Not Applicable
Wavelength 245 nmNot Applicable
FLD Detector Fluorescence DetectorFluorescence Detector
Excitation / Emission Not Applicable330 nm / 450 nm
PCD Reagent 1 Not Applicable0.05 N NaOH at 0.3 mL/min
PCD Reagent 2 Not ApplicableOPA/Mercaptoethanol in Borate Buffer at 0.3 mL/min
PCD Reactor Temp. Not Applicable100 °C
Method Performance Data (Typical)
MatrixLinearity (R²)LODLOQRecovery (%)
Drinking Water > 0.9990.1 µg/L0.5 µg/L95 - 110[8]
Soil > 0.9980.2 ng/g1.0 ng/g85 - 105[2][15]
Fruits (e.g., Apples) > 0.9995 µg/kg10 µg/kg75 - 110[13]
Vegetables (e.g., Cabbage) > 0.9985 µg/kg10 µg/kg72 - 92[16]

Experimental Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect & Filter Water Sample Condition 2. Condition C18 SPE Cartridge Sample->Condition Load 3. Load Sample onto Cartridge Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute this compound Wash->Elute Concentrate 6. Concentrate Eluate (N2 Stream) Elute->Concentrate Reconstitute 7. Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis 8. Inject into HPLC System Reconstitute->Analysis Data 9. Data Acquisition & Processing Analysis->Data

Caption: Workflow for Water Sample Analysis.

G cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Weigh Dried & Sieved Soil Extract 2. Add Acetonitrile & Sonicate Sample->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 Supernatant1 4. Collect Supernatant Centrifuge1->Supernatant1 dSPE_tube 5. Add Aliquot to dSPE Tube (MgSO4 + PSA) Supernatant1->dSPE_tube Vortex 6. Vortex to Mix dSPE_tube->Vortex Centrifuge2 7. Centrifuge Vortex->Centrifuge2 Supernatant2 8. Collect Cleaned Extract Centrifuge2->Supernatant2 Filter 9. Filter (0.22 µm) Supernatant2->Filter Analysis 10. Inject into HPLC System Filter->Analysis

Caption: Workflow for Soil Sample Analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh Homogenized Sample AddSolvent 2. Add Acetonitrile Sample->AddSolvent AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl) AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Aliquot of Supernatant Centrifuge1->Transfer dSPE_tube 7. Add to dSPE Tube (MgSO4 + PSA) Transfer->dSPE_tube Vortex 8. Vortex dSPE_tube->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Final Extract (0.22 µm) Centrifuge2->Filter Analysis 11. Inject into HPLC System Filter->Analysis

Caption: QuEChERS Workflow for Produce.

References

Application Note: Gas Chromatography Analysis of Aminocarb in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminocarb is a carbamate (B1207046) insecticide used to control a variety of pests in forestry and agriculture.[1] Due to its potential for environmental contamination, a reliable and sensitive analytical method for its determination in soil matrices is crucial for environmental monitoring and risk assessment.[2] Gas chromatography (GC) offers a robust technique for the analysis of this compound. This application note provides a detailed protocol for the extraction and subsequent GC analysis of this compound in soil samples, intended for researchers, scientists, and professionals in drug development and environmental analysis.

Principle

This method involves the extraction of this compound from soil samples using an organic solvent, followed by cleanup and analysis by gas chromatography. A Nitrogen-Phosphorus Detector (NPD) is often preferred for its selectivity and sensitivity towards nitrogen-containing compounds like this compound.[3] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation and enhanced specificity.[4][5][6]

Experimental Protocols

1. Soil Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The general steps for preparing soil samples for this compound analysis are as follows:

  • Drying: Soil samples should be air-dried or dried in an oven at a temperature not exceeding 55°C to avoid degradation of the analyte.[7][8][9] High temperatures can lead to the volatilization of nitrogen-containing compounds.[7]

  • Homogenization and Sieving: The dried soil is ground using a mechanical mortar and pestle or a ball-mill grinder to ensure homogeneity.[7][8] The ground soil is then passed through a 2 mm sieve to remove larger particles, roots, and gravel.[7][8]

  • Storage: Prepared soil samples should be stored in a desiccator to prevent moisture absorption until analysis.[7]

2. Extraction of this compound from Soil

Several extraction techniques can be employed. A widely used and effective method is sonication-assisted solvent extraction.

  • Solvent Extraction:

    • Weigh 10 g of the prepared soil sample into a centrifuge tube.[10]

    • Add 20 mL of a water-acetonitrile mixture and sonicate for a specified period. An alternative is to shake the mixture for 1 hour.[4][10]

    • The pesticides are then partitioned into a solvent like dichloromethane.[4]

    • Centrifuge the sample at approximately 4000 rpm for 5 minutes.[10][11]

    • Collect the supernatant (the upper solvent layer).[10]

    • The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a suitable solvent for GC analysis.[11]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: A modified QuEChERS approach can also be effective for this compound extraction.

    • To a homogenized 10 g soil sample, add water to achieve a consistent moisture level.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[12]

    • Add magnesium sulfate (B86663) and sodium chloride, shake for another minute, and then centrifuge.[12]

    • The upper acetonitrile layer is taken for cleanup.

3. Extract Cleanup (Solid-Phase Extraction - SPE)

Cleanup of the extract is often necessary to remove co-extracted matrix components that can interfere with the GC analysis.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) by passing a suitable solvent through it.[13]

  • Load the soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound from the cartridge with a stronger solvent.

  • Concentrate the eluate and reconstitute it in a solvent compatible with the GC system.

4. Gas Chromatography (GC) Analysis

The following GC conditions are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250°C[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[11]
Oven Program Initial temperature 70°C for 1 min, ramp at 12°C/min to 280°C, hold for 15 min[3]
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
Detector Temperature 300°C (for NPD)[3]

Data Presentation

The following table summarizes typical quantitative data for the analysis of carbamate pesticides in soil, which can be used as a reference for this compound analysis.

AnalyteRetention Time (min)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
This compound (representative)10 - 150.003 - 0.010.01 - 0.0570 - 120< 15

Note: The exact values can vary depending on the soil matrix, instrumentation, and specific method parameters. Recoveries are typically determined by analyzing spiked soil samples at known concentrations.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis GC Analysis soil_sample Soil Sample Collection drying Drying (<= 55°C) soil_sample->drying sieving Sieving (2 mm) drying->sieving weighing Weigh 10g of Soil sieving->weighing add_solvent Add Acetonitrile/Water weighing->add_solvent sonicate Sonicate/Shake add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe concentrate Concentrate Under N2 spe->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute gc_injection Inject into GC-NPD/MS reconstitute->gc_injection data_acquisition Data Acquisition gc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for GC analysis of this compound in soil.

logical_relationships cluster_considerations Key Considerations start Start: Soil Sample extraction_efficiency Extraction Efficiency start->extraction_efficiency matrix_effects Soil Matrix Effects matrix_effects->extraction_efficiency cleanup_effectiveness Cleanup Effectiveness matrix_effects->cleanup_effectiveness aminocarb_stability This compound Thermal Stability gc_separation GC Separation aminocarb_stability->gc_separation detector_selectivity Detector Selectivity (NPD/MS) detector_selectivity->gc_separation extraction_efficiency->cleanup_effectiveness cleanup_effectiveness->gc_separation result Accurate Quantification gc_separation->result

Caption: Key factors influencing the GC analysis of this compound in soil.

References

Application Notes and Protocols for Aminocarb in Controlling Spruce Budworm (Choristoneura fumiferana)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocarb is a carbamate (B1207046) insecticide that has been utilized in the management of spruce budworm (Choristoneura fumiferana), a significant defoliator of spruce and fir forests in North America. As a non-systemic insecticide, it acts as a cholinesterase inhibitor, leading to rapid paralysis and mortality in target insect pests. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, efficacy data from field applications, and detailed protocols for experimental evaluation.

Data Presentation: Efficacy of this compound Against Spruce Budworm

Table 1: this compound Application Rates and Observed Efficacy

Application Rate (g/ha)FormulationTarget Larval StageObserved Larval MortalityFoliage ProtectionReference
10.5Not SpecifiedNot SpecifiedHigh (Specific percentage not provided)Not Specified[1]
85Not SpecifiedNot SpecifiedEffective control (Specific percentage not provided)Protection of forest canopyNo specific citation found

Table 2: Residual Toxicity of this compound to Western Spruce Budworm

Dosage (g/ha)Weathering Interval (days)Mean Percent Mortality (± S.D.)
10.5073.0 ± 25.0
188.0 ± 5.7
391.0 ± 6.8
776.0 ± 17.0

Data adapted from a study on the residual toxicity of various insecticides.

Experimental Protocols

The following are synthesized protocols for conducting a field efficacy trial of this compound against the spruce budworm, based on established methodologies for insecticide testing in forestry.

Protocol for Field Efficacy Trial of this compound

Objective: To evaluate the efficacy of aerially applied this compound in reducing spruce budworm larval populations and protecting foliage.

3.1.1. Experimental Design

  • Site Selection: Select a forested area with a moderate to high infestation of spruce budworm, predominantly composed of host trees such as balsam fir (Abies balsamea) and white spruce (Picea glauca).

  • Plot Establishment: Establish multiple treatment plots and at least one untreated control plot. Each plot should be of sufficient size (e.g., 20-50 hectares) to minimize spray drift between plots. A buffer zone should be maintained around each plot.

  • Replication: Ideally, each treatment (including the control) should be replicated at least three times.

  • Randomization: Randomly assign treatments to the plots to minimize the effects of spatial variability.

3.1.2. Insecticide Formulation and Application

  • Product: Utilize a registered formulation of this compound.

  • Application Timing: The optimal application timing is when the spruce budworm larvae are in the third to fourth instar, as they are actively feeding on new foliage and are more exposed.[2] This typically coincides with the elongation and flaring of new shoots.

  • Application Equipment: Calibrated aerial application equipment (fixed-wing aircraft or helicopter) equipped with appropriate nozzles to achieve the desired droplet size and spray volume.

  • Application Rates: Apply this compound at a range of predetermined rates (e.g., 10 g/ha, 50 g/ha, 85 g/ha) to assess dose-response. The control plot will be treated with a blank formulation (without the active ingredient) or left untreated.

  • Meteorological Conditions: Conduct spray operations under favorable weather conditions (e.g., low wind speed, no precipitation) to ensure uniform spray deposition and minimize drift.

3.1.3. Efficacy Assessment

  • Pre-spray Sampling:

    • Larval Density: Within each plot, randomly select a predetermined number of trees. From each tree, collect mid-crown branches and count the number of live spruce budworm larvae to establish a baseline population density.[3]

    • Defoliation: Assess the level of current-year defoliation on the sampled branches using a standardized rating system (e.g., Fettes method or ocular estimation).[4][5]

  • Post-spray Sampling:

    • Larval Mortality: At specified intervals after application (e.g., 3, 7, and 14 days), repeat the larval sampling procedure in each plot. Calculate larval mortality using Abbott's formula to correct for natural mortality observed in the control plots.

    • Foliage Protection: At the end of the larval feeding period (typically after pupation has begun), reassess the final defoliation of current-year foliage in all plots. Foliage protection is calculated as the difference in defoliation between treated and control plots.[6]

3.1.4. Data Analysis

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of different this compound application rates on larval mortality and foliage protection.

Visualizations

Signaling Pathway of this compound Action

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system.[7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[8][9][10]

Aminocarb_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Vesicles Vesicles with Acetylcholine (ACh) ActionPotential->Vesicles 1. Triggers Release ACh Release Vesicles->Release 2. Fuse and ACh Acetylcholine (ACh) Release->ACh 3. Enters AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptors ACh Receptors ACh->Receptors 4. Binds to Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Postsynaptic_ActionPotential Continuous Action Potential (Paralysis) Receptors->Postsynaptic_ActionPotential 5. Generates

Caption: Signaling pathway of this compound inhibiting acetylcholinesterase.

Experimental Workflow for this compound Efficacy Trial

The following diagram illustrates the logical workflow for conducting a field trial to assess the efficacy of this compound against the spruce budworm.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_prespray Phase 2: Pre-Spray Assessment cluster_application Phase 3: Treatment Application cluster_postspray Phase 4: Post-Spray Assessment cluster_analysis Phase 5: Data Analysis & Reporting A Site Selection (High SBW Infestation) B Establishment of Treatment & Control Plots A->B C Randomization of Treatments B->C D Baseline Larval Density Sampling C->D E Initial Defoliation Assessment C->E F Aerial Application of This compound (3rd-4th Instar) D->F E->F G Post-Spray Larval Mortality Sampling F->G H Final Foliage Protection Assessment F->H I Statistical Analysis (ANOVA, Regression) G->I H->I J Reporting of Results I->J

Caption: Workflow for an this compound efficacy trial on spruce budworm.

References

Protocol for Aminocarb Exposure Studies in Rats: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[1][2] Understanding its toxicological profile is essential for assessing risks to human health and the environment. This document provides detailed protocols for conducting acute, subchronic, chronic, neurotoxicity, and reproductive toxicity studies of this compound in rats, adhering to internationally recognized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By reversibly binding to the active site of AChE, this compound prevents the hydrolysis of ACh, leading to its accumulation.[3][4][5] This buildup of acetylcholine results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, from tremors and salivation to paralysis and respiratory failure.[2]

General Study Design and Considerations

These protocols are designed to be consistent with Good Laboratory Practice (GLP) principles and relevant OECD guidelines for the testing of chemicals.

Test Animal
  • Species: Rat (Rattus norvegicus)[6]

  • Strain: Wistar or Sprague-Dawley are commonly used.

  • Age: Young, healthy adult rats (6-8 weeks old at the start of the study).

  • Sex: Both males and females should be used in equal numbers for all studies.

Housing and Diet
  • Housing: Animals should be housed in environmentally controlled conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle).

  • Diet: A standard laboratory rodent diet and drinking water should be provided ad libitum.

Dose Formulation and Administration
  • Vehicle Selection: this compound has low water solubility.[1] Therefore, a suitable vehicle such as corn oil or an aqueous suspension containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) should be used.[7][8] The stability and homogeneity of the this compound formulation should be confirmed prior to the study.

  • Route of Administration: Oral gavage is the recommended route to ensure accurate dosing.[9]

Experimental Protocols

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound, including the LD50 (the dose lethal to 50% of the test animals). The oral LD50 for this compound in rats is reported to be in the range of 30-50 mg/kg.[1]

Protocol:

  • Dose Groups: A control group (vehicle only) and at least three dose groups of this compound. Based on the known LD50, suggested starting doses could be 10, 30, and 100 mg/kg body weight.

  • Number of Animals: 3-5 animals per sex per group.

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of the this compound formulation or vehicle.

    • Observe animals closely for clinical signs of toxicity (e.g., cholinergic signs such as salivation, tremors, lacrimation) immediately after dosing and periodically for at least 14 days.

    • Record body weight on days 0, 7, and 14.

    • Perform a gross necropsy on all animals at the end of the observation period.

Subchronic Oral Toxicity Study (90-Day) (OECD Guideline 408)

Objective: To evaluate the adverse effects of repeated oral exposure to this compound over a 90-day period.

Protocol:

  • Dose Groups: A control group and at least three dose levels of this compound. Dose selection should be based on the acute toxicity data, aiming to establish a No-Observed-Adverse-Effect Level (NOAEL). Suggested dose levels could be 5, 15, and 45 mg/kg/day.

  • Number of Animals: 10 animals per sex per group.

  • Procedure:

    • Administer the this compound formulation or vehicle daily via oral gavage for 90 consecutive days.

    • Perform daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Conduct detailed clinical examinations at regular intervals.

    • Collect blood samples for hematology and clinical biochemistry at the end of the study.

    • Perform a full necropsy and histopathological examination of organs and tissues.

Chronic Toxicity Study (OECD Guideline 452)

Objective: To assess the cumulative toxic effects and carcinogenic potential of this compound following long-term exposure.

Protocol:

  • Dose Groups: A control group and at least three dose levels of this compound, based on data from the subchronic study.

  • Number of Animals: At least 20 animals per sex per group.

  • Procedure:

    • Administer this compound daily in the diet or via gavage for 12 to 24 months.

    • Conduct daily clinical observations and weekly measurements of body weight and food consumption.

    • Perform periodic hematological and clinical biochemistry analyses.

    • At termination, conduct a comprehensive gross necropsy and histopathological examination of all organs and tissues.

Neurotoxicity Study (Functional Observational Battery - FOB)

Objective: To screen for potential neurotoxic effects of this compound.

Protocol:

  • Dose Groups: A control group and at least three dose levels of this compound.

  • Number of Animals: 8-10 animals per sex per group.

  • Procedure:

    • Administer this compound and observe animals at the time of peak effect (determined from acute toxicity studies).

    • Functional Observational Battery (FOB): Systematically observe and score a range of behaviors and neurological functions, including:

      • Home cage observations (e.g., posture, activity level).

      • Open field observations (e.g., gait, arousal, presence of tremors or convulsions).

      • Sensory and motor function tests (e.g., approach response, touch response, righting reflex, grip strength, foot splay).

    • Motor Activity Assessment: Quantify motor activity using an automated device.

Reproductive and Developmental Toxicity Screening Test (OECD Guideline 421)

Objective: To provide initial information on the potential effects of this compound on male and female reproductive performance and on the development of offspring.

Protocol:

  • Dose Groups: A control group and at least three dose levels of this compound.

  • Number of Animals: 10 animals per sex per group.

  • Procedure:

    • Male Dosing: Daily for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating).

    • Female Dosing: Daily for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

    • Mating: Pair one male with one female.

    • Endpoints:

      • Monitor clinical signs, body weight, and food consumption.

      • Record mating and fertility indices.

      • Observe parturition and litter size.

      • Assess pup viability, body weight, and clinical signs.

      • Conduct gross necropsy and histopathology of reproductive organs in parent animals.

Data Collection and Analysis

Hematology and Clinical Biochemistry

Blood samples should be collected from a suitable site (e.g., retro-orbital sinus or jugular vein) under anesthesia at the termination of the study.

  • Hematology: Parameters to be analyzed include red blood cell (RBC) count, hemoglobin concentration, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC), white blood cell (WBC) count with differential, and platelet count.

  • Clinical Biochemistry: Key parameters include electrolytes, glucose, urea, creatinine, total protein, albumin, and liver enzymes (alanine aminotransferase - ALT, aspartate aminotransferase - AST, alkaline phosphatase - ALP). Given that this compound may affect the liver and kidneys, close attention should be paid to these markers.[10][11] A primary endpoint is the measurement of plasma, erythrocyte, and brain acetylcholinesterase activity.[6]

Histopathology

A comprehensive histopathological examination should be performed on a wide range of tissues from animals in the control and high-dose groups of the subchronic and chronic studies. Tissues of interest based on this compound's known effects include the liver, kidneys, and nervous system (brain, spinal cord, peripheral nerves).[10][11]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between control and treatment groups.

Table 1: Body Weight and Food Consumption (Example for Subchronic Study)

ParameterControlLow DoseMid DoseHigh Dose
Male
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Food Consumption ( g/animal/day )
Female
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (g)
Food Consumption ( g/animal/day )

Table 2: Hematology Parameters (Example)

ParameterControlLow DoseMid DoseHigh Dose
RBC (10^6/µL)
Hemoglobin (g/dL)
Hematocrit (%)
WBC (10^3/µL)
Platelets (10^3/µL)

Table 3: Clinical Biochemistry Parameters (Example)

ParameterControlLow DoseMid DoseHigh Dose
ALT (U/L)
AST (U/L)
ALP (U/L)
Urea (mg/dL)
Creatinine (mg/dL)
Acetylcholinesterase Activity (% inhibition)

Table 4: Organ Weights (Example)

OrganControlLow DoseMid DoseHigh Dose
Liver (g)
Kidneys (g)
Brain (g)
Spleen (g)

Visualizations

G cluster_pathway Acetylcholinesterase Inhibition by this compound Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis CholinergicReceptor Cholinergic Receptor Acetylcholine->CholinergicReceptor Binds AChE->Acetylcholine Hydrolysis Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products This compound This compound This compound->AChE Reversible Inhibition SynapticCleft Synaptic Cleft ExcessACh Excess ACh Accumulation Overstimulation Receptor Overstimulation ExcessACh->Overstimulation ToxicEffects Cholinergic Toxic Effects Overstimulation->ToxicEffects

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

G cluster_workflow Experimental Workflow for this compound Toxicity Study start Study Initiation acclimatization Animal Acclimatization (min. 5 days) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing with this compound (Specified Duration) randomization->dosing observations Daily Clinical Observations Body Weight & Food Consumption dosing->observations interim Interim Assessments (e.g., FOB, blood collection) dosing->interim termination Study Termination dosing->termination interim->observations necropsy Gross Necropsy & Organ Weight Measurement termination->necropsy sampling Blood & Tissue Collection necropsy->sampling analysis Hematology, Clinical Biochemistry & Histopathology sampling->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: General experimental workflow for in vivo this compound toxicity studies in rats.

References

In Vitro Genotoxicity Assessment of Aminocarb: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, has been utilized for its acetylcholinesterase inhibitory properties in pest control. Understanding its potential for genotoxicity is crucial for comprehensive safety assessment and regulatory purposes. These application notes provide a detailed overview of the in vitro assays used to evaluate the genotoxic potential of this compound, including the bacterial reverse mutation assay (Ames test), the comet assay, and the in vitro micronucleus test. Detailed experimental protocols, data interpretation guidelines, and insights into the potential molecular mechanisms of this compound-induced genotoxicity are presented to aid researchers in conducting robust and reliable assessments.

Data Presentation

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Hypothetical Data
StrainTreatmentConcentration (µ g/plate )Without S9 Activation (Mean Revertants ± SD)With S9 Activation (Mean Revertants ± SD)
TA98 Vehicle Control025 ± 430 ± 5
This compound10028 ± 533 ± 6
This compound50032 ± 640 ± 7
This compound100035 ± 545 ± 8
This compound500048 ± 755 ± 9
Positive Control-450 ± 25 600 ± 30
TA100 Vehicle Control0120 ± 15130 ± 18
This compound100125 ± 18138 ± 20
This compound500135 ± 20150 ± 22
This compound1000145 ± 21165 ± 25
This compound5000250 ± 30 280 ± 35
Positive Control-850 ± 50 950 ± 60

*Statistically significant increase (p < 0.05) compared to vehicle control. **Strong positive response. Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound in the Ames test is not readily available in the public domain. Genotoxicity studies suggest that some carbamates may show weak mutagenic potential at high concentrations[1].

Table 2: In Vitro Comet Assay - Hypothetical Data
Cell LineTreatmentConcentration (µM)Exposure Time (h)% Tail DNA (Mean ± SD)
CHO-K1 Vehicle Control045.2 ± 1.5
This compound1048.7 ± 2.1
This compound50415.4 ± 3.5*
This compound100428.9 ± 4.8
Positive Control-465.7 ± 8.2

*Statistically significant increase (p < 0.05) compared to vehicle control. **Strong positive response. Note: This table presents hypothetical data for illustrative purposes. While the comet assay is a sensitive method for detecting DNA strand breaks[2][3][4][5][6][7], specific quantitative % tail DNA data for this compound is not readily available. The data illustrates a dose-dependent increase in DNA damage.

Table 3: In Vitro Micronucleus Test - this compound Cytotoxicity and Genotoxicity in CHO-K1 Cells (Hypothetical Data)
TreatmentConcentration (µM)% Cytotoxicity (Mean ± SD)Frequency of Micronucleated Cells (%) (Mean ± SD)
Vehicle Control00 ± 01.5 ± 0.5
This compound105 ± 1.22.0 ± 0.7
This compound5018 ± 3.54.8 ± 1.2*
This compound10045 ± 5.18.2 ± 1.8
Positive Control-60 ± 6.215.5 ± 2.5

*Statistically significant increase (p < 0.05) compared to vehicle control. **Strong positive response. Note: This table presents hypothetical data for illustrative purposes. Studies on other carbamates have shown induction of micronuclei in CHO-K1 cells[8][9][10][11][12]. The data reflects a dose-dependent increase in both cytotoxicity and micronucleus formation.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.

Principle: This assay utilizes histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100) to detect reverse mutations. In the presence of a mutagen, the bacteria may regain the ability to synthesize histidine and form colonies on a histidine-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

Protocol:

  • Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix containing S9 fraction from induced rat liver, cofactors (e.g., NADP+, G6P), and buffer. Keep on ice.

  • Plate Incorporation Method:

    • To a sterile tube, add 2 ml of molten top agar (B569324) (at 45°C), 0.1 ml of the bacterial culture, and 0.1 ml of the test compound solution (this compound at various concentrations) or control.

    • For assays with metabolic activation, add 0.5 ml of S9 mix to the tube. For assays without metabolic activation, add 0.5 ml of buffer.

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in the number of revertants at one or more concentrations compared to the vehicle control.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Bacterial Strain (e.g., S. typhimurium) mix Mix Components (Top Agar, Bacteria, Compound, S9/Buffer) strain->mix This compound This compound (Test Compound) This compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Fold Increase) count->analyze

Ames Test Experimental Workflow.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to this compound.

Principle: This assay is based on the principle that fragmented DNA from a single cell embedded in an agarose (B213101) gel will migrate away from the nucleus under electrophoresis, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable mammalian cell line (e.g., CHO-K1) to approximately 80-90% confluency.

    • Treat the cells with various concentrations of this compound and controls (vehicle and positive) for a defined period (e.g., 4 hours).

  • Cell Harvesting and Embedding:

    • Harvest the cells by trypsinization and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/ml.

    • Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Pipette 75 µl of the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides by washing with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using image analysis software to quantify the % Tail DNA.

Comet_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_analysis Analysis cells Mammalian Cells (e.g., CHO-K1) treat Treat with this compound cells->treat embed Embed Cells in Agarose treat->embed lyse Cell Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electro Electrophoresis unwind->electro stain DNA Staining electro->stain visualize Visualize Comets (Fluorescence Microscopy) stain->visualize analyze Image Analysis (% Tail DNA) visualize->analyze

Comet Assay Experimental Workflow.
In Vitro Micronucleus Test

Objective: To assess the potential of this compound to induce chromosomal damage (clastogenicity) or aneuploidy.

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic damage. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, making it easier to identify cells that have undergone one round of division.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., CHO-K1) in culture plates or flasks.

    • Treat the cells with various concentrations of this compound and controls for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a methanol/acetic acid solution.

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring and Analysis:

    • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

    • Assess cytotoxicity by calculating the Cytochalasin B Proliferation Index (CBPI) or by cell counts.

Micronucleus_Test_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Analysis cells Mammalian Cells (e.g., CHO-K1) treat Treat with this compound cells->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest & Fix Cells cytoB->harvest stain Stain Slides harvest->stain score Score Micronuclei in Binucleated Cells stain->score analyze Analyze Data (Frequency of MN Cells) score->analyze

In Vitro Micronucleus Test Workflow.

Potential Signaling Pathways in this compound-Induced Genotoxicity

The genotoxic effects of this compound may be mediated through several interconnected signaling pathways. While the exact mechanisms are still under investigation, evidence suggests the involvement of oxidative stress, endoplasmic reticulum (ER) stress, and the DNA damage response (DDR) pathway.

1. Oxidative Stress and DNA Damage:

This compound, like other pesticides, may induce the production of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can directly damage DNA by causing single- and double-strand breaks, as well as base modifications.

2. Endoplasmic Reticulum (ER) Stress and Apoptosis:

Recent studies have indicated that this compound can induce ER stress[13][14][15]. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged or severe ER stress can lead to the activation of apoptotic pathways, including the caspase cascade, contributing to cell death. This process may be linked to genotoxicity, as DNA damage can be a consequence of apoptotic processes.

3. DNA Damage Response (DDR) Pathway:

Upon DNA damage, the cell activates a complex signaling network known as the DDR. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases (Chk1/Chk2).

  • p53 Activation: Activated p53 can induce cell cycle arrest, providing time for DNA repair. If the damage is too severe, p53 can trigger apoptosis to eliminate the damaged cell.

  • Cell Cycle Arrest: The activation of checkpoint kinases leads to the arrest of the cell cycle at G1/S or G2/M phases, preventing the replication of damaged DNA.

  • DNA Repair: The DDR pathway also activates various DNA repair mechanisms, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Double-Strand Break Repair (Homologous Recombination and Non-Homologous End Joining), to correct the DNA lesions.

Aminocarb_Genotoxicity_Pathway cluster_initiator Initiating Event cluster_cellular_stress Cellular Stress cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_outcome Cellular Outcome This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros er_stress ER Stress (Unfolded Protein Response) This compound->er_stress dna_damage DNA Damage (Strand Breaks, Base Modifications) ros->dna_damage er_stress->dna_damage apoptosis Apoptosis er_stress->apoptosis atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 chk Chk1/Chk2 Activation atm_atr->chk repair DNA Repair Pathways (BER, NER, DSBR) atm_atr->repair arrest Cell Cycle Arrest p53->arrest chk->arrest survival Cell Survival (Repair) repair->survival arrest->repair p5 p5 .3 .3 .3->apoptosis

Proposed Signaling Pathway for this compound-Induced Genotoxicity.

Conclusion

The in vitro genotoxicity assessment of this compound is a multi-faceted process requiring a battery of tests to evaluate different genotoxic endpoints. The Ames test, comet assay, and micronucleus test provide complementary information on gene mutations, DNA strand breaks, and chromosomal damage, respectively. While data suggests a potential for this compound to induce DNA damage, particularly at higher concentrations, further quantitative studies are needed for a conclusive risk assessment. The underlying mechanisms likely involve the induction of oxidative and ER stress, leading to DNA damage and the activation of the DNA damage response pathway. The protocols and information provided herein serve as a comprehensive guide for researchers to design and conduct robust in vitro genotoxicity studies of this compound and related compounds.

References

Application Notes and Protocols for Studying the Effects of Aminocarb on Insect Symbiotic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects.[1][2] Beyond its direct neurotoxic effects on the host, there is a growing body of evidence suggesting that insecticides can significantly impact the symbiotic microbial communities within insects. These symbionts play crucial roles in host physiology, including nutrition, development, and detoxification of xenobiotics.[3][4][5] Understanding the interaction between this compound and insect symbiotic bacteria is essential for developing more effective and sustainable pest management strategies and for assessing the broader ecological impact of this insecticide.

Insect gut bacteria, in particular, have been shown to degrade various insecticides, contributing to the host's resistance.[6][7][8] Exposure to insecticides can also alter the composition and diversity of the gut microbiota.[9][10][11] This document provides detailed protocols and application notes for researchers to investigate the effects of this compound on insect symbiotic bacteria, from isolation and culture to quantitative analysis of its impact.

Data Presentation: Quantitative Effects of Insecticides on Symbiotic Bacteria

Table 1: Effect of this compound on the Viability of Cultured Symbiotic Bacteria

Bacterial IsolateThis compound Concentration (µg/mL)Mean Colony Forming Units (CFU/mL)Standard Deviation% Inhibition
Example Isolate A0 (Control)1.5 x 10⁸0.2 x 10⁸0%
101.1 x 10⁸0.15 x 10⁸26.7%
506.2 x 10⁷0.5 x 10⁷58.7%
1002.1 x 10⁷0.3 x 10⁷86.0%
Example Isolate B0 (Control)2.0 x 10⁸0.3 x 10⁸0%
101.9 x 10⁸0.25 x 10⁸5.0%
501.5 x 10⁸0.4 x 10⁸25.0%
1009.8 x 10⁷0.6 x 10⁷51.0%

Table 2: this compound Degradation by Symbiotic Bacterial Isolates over Time

Bacterial IsolateInitial this compound Concentration (µg/mL)Time (hours)Remaining this compound Concentration (µg/mL)% Degradation
Example Isolate A10001000%
2485.214.8%
4860.539.5%
7235.164.9%
Example Isolate B10001000%
2498.11.9%
4895.44.6%
7292.87.2%
Abiotic Control10001000%
2499.50.5%
4899.10.9%
7298.81.2%

Experimental Protocols

Protocol 1: Isolation and Culturing of Insect Symbiotic Bacteria

This protocol outlines the steps for isolating and culturing symbiotic bacteria from the insect gut.

Materials:

  • Live insects of interest

  • 70% ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile dissection tools (forceps, scissors)

  • Sterile petri dishes

  • Appropriate bacterial culture media (e.g., Luria-Bertani (LB) agar (B569324), Brain Heart Infusion (BHI) agar, or specialized insect gut media)[3]

  • Incubator

  • Microscope

Procedure:

  • Surface Sterilization: Immerse the insect in 70% ethanol for 1-2 minutes to sterilize the external surface. Rinse three times with sterile PBS to remove residual ethanol.[9]

  • Dissection: In a sterile petri dish, aseptically dissect the insect to expose the gut. Carefully remove the entire gut and transfer it to a new sterile petri dish containing sterile PBS.

  • Homogenization: Homogenize the gut tissue in sterile PBS using a sterile pestle or by vortexing with sterile glass beads.

  • Serial Dilution and Plating: Perform a serial dilution of the gut homogenate in sterile PBS (e.g., 10⁻¹ to 10⁻⁶).

  • Inoculation: Plate 100 µL of each dilution onto the selected agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 28-37°C) for 24-72 hours. The incubation conditions may need to be optimized based on the specific insect and its symbiotic bacteria.

  • Isolation and Purification: Select morphologically distinct colonies and streak them onto new agar plates to obtain pure cultures. Repeat this process until a pure culture is obtained.[12]

  • Identification: Identify the isolated bacteria using 16S rRNA gene sequencing.[9][13]

Protocol 2: In Vitro Assessment of this compound's Effect on Bacterial Growth

This protocol determines the direct effect of this compound on the growth of isolated symbiotic bacteria.

Materials:

  • Pure cultures of symbiotic bacteria

  • Liquid culture medium (e.g., LB broth, BHI broth)

  • This compound stock solution of known concentration (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial isolate in liquid medium overnight. Adjust the optical density (OD) of the culture to a standard value (e.g., OD₆₀₀ = 0.1) with fresh sterile medium.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in the liquid culture medium. Include a solvent control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Microplate Setup: In a 96-well microplate, add 180 µL of each this compound dilution (and controls) to triplicate wells.

  • Inoculation: Add 20 µL of the prepared bacterial inoculum to each well.

  • Incubation and Measurement: Incubate the microplate at the optimal growth temperature for the bacterium. Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each this compound concentration. Calculate the growth rate and the minimum inhibitory concentration (MIC) if applicable.

Protocol 3: Analysis of this compound Degradation by Symbiotic Bacteria

This protocol assesses the ability of isolated symbiotic bacteria to degrade this compound.

Materials:

  • Pure cultures of symbiotic bacteria

  • Minimal salts medium (MSM) supplemented with this compound as the sole carbon source

  • This compound standard solution

  • Incubator shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Inoculum Preparation: Grow the bacterial isolate in a rich medium (e.g., LB broth), then harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM.

  • Degradation Assay Setup: In sterile flasks, add MSM containing a known concentration of this compound (e.g., 50-100 µg/mL). Inoculate the flasks with the washed bacterial cells. Include an abiotic control flask (MSM with this compound but no bacteria) to account for non-biological degradation.

  • Incubation: Incubate the flasks in a shaker at an appropriate temperature.

  • Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72 hours), collect aliquots from each flask.

  • Sample Preparation: Centrifuge the aliquots to pellet the bacteria. Collect the supernatant for analysis. The supernatant may require further extraction (e.g., liquid-liquid extraction with a suitable organic solvent) to isolate this compound and its metabolites.

  • Chemical Analysis: Analyze the concentration of this compound in the prepared samples using HPLC or GC-MS.[14]

  • Data Analysis: Plot the concentration of this compound over time for both the inoculated and abiotic control samples. Calculate the percentage of this compound degradation by the bacteria.

Mandatory Visualizations

Experimental_Workflow A Insect Collection and Surface Sterilization B Aseptic Gut Dissection A->B C Gut Homogenization B->C D Serial Dilution and Plating C->D E Bacterial Incubation and Isolation D->E F Pure Culture Identification (16S rRNA sequencing) E->F G In Vitro this compound Exposure Assay F->G I This compound Degradation Assay F->I H Bacterial Growth Measurement (OD600) G->H K Data Analysis and Interpretation H->K J Chemical Analysis (HPLC/GC-MS) I->J J->K

Caption: Overall experimental workflow for studying this compound's effects.

Aminocarb_Bacterial_Interaction cluster_this compound This compound Exposure cluster_bacteria Symbiotic Bacteria cluster_effects Potential Effects This compound This compound Bacteria Bacterial Population This compound->Bacteria Metabolism Bacterial Metabolism Bacteria->Metabolism Growth Altered Bacterial Growth (Inhibition or Stimulation) Bacteria->Growth Degradation This compound Degradation Metabolism->Degradation Metabolites Formation of Metabolites Degradation->Metabolites Resistance Contribution to Host Resistance Degradation->Resistance

Caption: Logical relationships of this compound's effects on bacteria.

References

Aminocarb Formulation for Aerial Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb is a non-systemic carbamate (B1207046) insecticide effective against a range of lepidopterous larvae and other biting insects.[1] Its application in forestry, particularly for controlling pests like the spruce budworm, often necessitates aerial spraying to cover large and inaccessible areas.[1] The success of such applications hinges on the careful formulation of the spray mixture and precise calibration of the application equipment. These notes provide detailed protocols for the formulation and aerial application of this compound, intended to guide researchers and professionals in achieving optimal efficacy and minimizing environmental impact.

Formulations for Aerial Application

Several formulations of this compound are suitable for aerial application, each with distinct characteristics. The choice of formulation depends on the target pest, environmental conditions, and available application equipment.

1.1. Oil-Soluble Concentrates:

Oil-soluble concentrates are a common choice for aerial application of this compound. These formulations typically contain the active ingredient dissolved in a suitable oil carrier, often with adjuvants to improve spray characteristics.

  • 1.4 lb a.i./US gal Oil-Soluble Concentrate: This formulation has been historically used for aerial applications.[2]

  • 167 g/l Oil-Soluble Concentrate: This is another noted concentration for aerial use.[2]

1.2. Flowable Formulations:

Flowable formulations, such as Matacil® 180F, offer flexibility as they can be mixed with water or an oil-based diluent.[3]

  • Matacil® 180F in Water (180FE): An emulsion formulation.

  • Matacil® 180F in Oil-based Diluent (180FO): An oil-based formulation.

1.3. Wettable Powders:

While more commonly used for ground applications, 50% and 75% wettable powder formulations of this compound are available and could be adapted for aerial spraying with appropriate tank mixing procedures.[1][2]

1.4. Dusts:

Dust formulations are also an option for aerial application against forest pests.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the aerial application of this compound, compiled from various studies.

Table 1: this compound Application Rates for Aerial Spraying

Application Rate (Active Ingredient)Total Spray VolumeTargetReference
0.07 kg a.i./haNot SpecifiedCanadian Forests[2]
70 g a.i./ha1.5 L/haMixed-wood Boreal Forest[3]
57 g a.i./ha3.4 L/haSpruce Foliage (Simulated)[2]
2.4 lb a.i./acreNot SpecifiedPilot Study[2]

Table 2: Residue and Half-Life Data for Aerially Applied this compound

MediumInitial Residue/ConcentrationHalf-LifeTime to Non-Detectable LevelsReference
Soil (Simulated Aerial Application)7 mg/kg2 days27 days[2]
Pond Water2.1 mg/kg4.4 days32 days[2]
Stream Water1.9 mg/kg8.7 days32 days[2]
Spruce Foliage (Simulated Spray)10 mg/kg6 days47 days[2]

Table 3: Droplet Size in Aerial Application Studies

Aircraft & AtomizerVolume Median Diameter (Dv.5)Reference
Cessna 188 with Micronair® AU3000< 50 μm
TBM Avenger with 1010 Flatfan Teejet®> 100 μm

Experimental Protocols

Detailed methodologies are crucial for the successful and repeatable aerial application of this compound. The following protocols outline key experimental procedures.

3.1. Protocol for Tank-Mix Compatibility Jar Test

Prior to large-scale mixing, a jar test should be performed to ensure the physical compatibility of all components in the spray tank.

Materials:

  • A clean, clear one-quart glass jar with a lid

  • The same water or oil-based diluent to be used for the spray mixture

  • All proposed tank-mix partners (this compound formulation, adjuvants, etc.)

  • Measuring spoons and pipettes

  • Personal Protective Equipment (PPE) as specified on product labels

Procedure:

  • Add one pint of the carrier (water or oil-based diluent) to the glass jar.

  • Add each component to the jar one at a time, in the correct mixing order. A common mixing order is the "WALES" method: W ettable powders and water-dispersible granules first, followed by A gitation, then L iquid flowables and suspensions, E mulsifiable concentrates, and finally S urfactants and solutions.

  • Secure the lid and shake the jar vigorously for 30-60 seconds after adding each component.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of precipitates, sludge, or scum

    • Separation of components into layers

    • Gel or paste formation

    • Significant temperature change in the jar

  • If any of these signs are present, the mixture is likely incompatible and should not be used.

3.2. Protocol for Aerial Spray Equipment Calibration

Accurate calibration of the spray equipment is essential to ensure the correct application rate is delivered.

Materials:

  • Aircraft equipped for aerial spraying (e.g., fixed-wing aircraft or helicopter)

  • Spray nozzles and atomizers appropriate for the desired droplet size

  • Graduated collection containers

  • Stopwatch

  • Measuring tape

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Calibration Check:

    • Thoroughly clean the entire spray system, including the tank, pumps, hoses, and nozzles.

    • Ensure all nozzles are of the same type and size and are functioning correctly. Replace any worn or damaged nozzles.

    • Fill the spray tank with a known volume of water or the carrier diluent.

  • Nozzle Flow Rate Determination:

    • Pressurize the spray system to the intended operating pressure.

    • Place a collection container under each nozzle and simultaneously start the spray and a stopwatch.

    • Collect the output from each nozzle for a set period (e.g., 30 or 60 seconds).

    • Measure the volume collected from each nozzle. The output should be uniform across all nozzles (typically within a 10% variance).

  • Ground Speed and Swath Width Determination:

    • Determine the intended ground speed of the aircraft during application.

    • Establish the effective swath width (the width of the area effectively covered by the spray from one pass).

  • Calculate Application Rate:

    • Use the following formula to calculate the application rate in gallons per acre (GPA) or liters per hectare (L/ha):

      • GPA = (Total GPM from all nozzles x 495) / (MPH x Swath Width in feet)

      • L/ha = (Total L/min from all nozzles x 600) / (km/h x Swath Width in meters)

    • Adjust the pressure, ground speed, or nozzle size as needed to achieve the target application rate.

  • Field Verification:

    • Conduct a test spray over a known area using water or the carrier diluent.

    • Measure the amount of liquid sprayed and verify that it corresponds to the calculated application rate for that area.

3.3. Protocol for Droplet Size Analysis

Monitoring droplet size is critical for optimizing efficacy and minimizing spray drift.

Materials:

  • Kromekote® cards or other water-sensitive paper

  • Microscope with a calibrated eyepiece reticle or image analysis software

  • Card holders to be placed in the target area

Procedure:

  • Place Kromekote® cards on holders at various locations within the spray path before the application.

  • Conduct the aerial spray pass over the card layout.

  • Allow the droplets on the cards to dry completely.

  • Collect the cards and analyze them under a microscope.

  • Measure the diameter of a representative sample of droplets (at least 100-200 droplets per card).

  • Calculate droplet size statistics, such as the Volume Median Diameter (VMD or Dv0.5), which is the droplet diameter at which 50% of the spray volume is in droplets of a smaller diameter.

Signaling Pathway of this compound

This compound, like other carbamate insecticides, acts as an acetylcholinesterase (AChE) inhibitor.[4][5][6] Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Mechanism of Action:

  • In a normal synaptic transmission, acetylcholine is released into the synaptic cleft, binds to receptors on the postsynaptic neuron, and transmits a nerve impulse.

  • Acetylcholinesterase then rapidly hydrolyzes acetylcholine into choline (B1196258) and acetic acid, terminating the signal.

  • This compound binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine.

  • This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors.

  • The overstimulation of the nervous system results in hyperactivity, paralysis, and ultimately, the death of the insect.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Synthesis Acetylcholine (ACh) Synthesis Nerve_Impulse->ACh_Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis Choline_Uptake Choline Uptake ACh_Vesicle ACh Vesicle ACh_Synthesis->ACh_Vesicle ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Exocytosis AChE Acetylcholinesterase (AChE) ACh_Released->AChE ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds to AChE->Choline_Uptake Hydrolyzes ACh to Choline This compound This compound This compound->AChE Inhibits Continued_Stimulation Continuous Nerve Impulse Transmission ACh_Receptor->Continued_Stimulation Activates

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

Application Notes

  • Adjuvants: The addition of adjuvants to the spray tank can significantly improve the performance of aerially applied this compound. Surfactants can enhance wetting and spreading on foliage, while drift control agents can increase droplet size and reduce off-target movement. The choice of adjuvant should be based on the specific formulation and environmental conditions.

  • Environmental Conditions: Wind speed and direction, temperature, and humidity all play a crucial role in the effectiveness and safety of aerial applications. Applications should be avoided during high wind conditions to minimize drift. Low humidity and high temperatures can lead to increased evaporation of smaller droplets.

  • Droplet Size: The optimal droplet size for aerial application is a balance between coverage and drift. Smaller droplets provide better coverage but are more susceptible to drift, while larger droplets have less drift potential but may provide less uniform coverage. The choice of nozzles, pressure, and formulation all influence the resulting droplet spectrum.

  • Safety Precautions: this compound is toxic, and all handling and application procedures should be conducted with strict adherence to safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), proper storage and disposal of the insecticide, and avoiding spray drift into non-target areas. Always consult the product label and Safety Data Sheet (SDS) for specific safety information.

References

Sublethal Exposure to Aminocarb: Application Notes and Protocols for Toxicological Studies in Wistar Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Aminocarb, a carbamate (B1207046) insecticide, is utilized for controlling a variety of insect pests.[1][2] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. While effective as a pesticide, concerns exist regarding its sublethal effects on non-target organisms. These application notes provide a comprehensive overview of the toxicological effects of sublethal doses of this compound on Wistar rats, a common model organism in toxicological studies. The following sections detail the observed hematological, biochemical, and histopathological changes, along with standardized protocols for conducting similar research. This information is intended to guide researchers in designing and executing studies to assess the safety and toxicological profile of this compound and other related compounds.

II. Quantitative Data Summary

The following tables summarize the significant quantitative findings from a 14-day study on Wistar rats exposed to sublethal oral doses of this compound.

Table 1: Hematological Parameters in Wistar Rats Exposed to this compound [1]

ParameterTreatment GroupDay 1Day 7Day 14
White Blood Cells (10³/mm³) Control11.6 ± 1.511.3 ± 0.410.5 ± 0.9
10 mg/kg (Group A)11.4 ± 0.810.1 ± 0.26.3 ± 1.0
20 mg/kg (Group B)11.9 ± 1.811.4 ± 0.86.9 ± 1.3
40 mg/kg (Group C)11.3 ± 0.17.2 ± 0.55.9 ± 0.3
Red Blood Cells (10⁶/mm³) Control7.9 ± 0.27.8 ± 0.18.7 ± 0.2
10 mg/kg (Group A)7.7 ± 0.47.8 ± 0.18.5 ± 0.1
20 mg/kg (Group B)7.8 ± 0.37.7 ± 0.48.5 ± 0.1
40 mg/kg (Group C)7.9 ± 0.17.8 ± 0.18.6 ± 0.1
Hemoglobin (g/dL) Control15.3 ± 0.815.1 ± 0.415.7 ± 0.6
10 mg/kg (Group A)14.8 ± 0.415.3 ± 0.816.1 ± 0.4
20 mg/kg (Group B)15.2 ± 0.314.7 ± 0.816.6 ± 0.1
40 mg/kg (Group C)15.4 ± 0.215.2 ± 0.216.4 ± 0.7
Hematocrit (%) Control47.1 ± 0.645.3 ± 0.246.0 ± 0.7
10 mg/kg (Group A)45.0 ± 1.746.0 ± 0.146.0 ± 0.8
20 mg/kg (Group B)44.8 ± 1.943.4 ± 0.548.8 ± 0.3
40 mg/kg (Group C)46.2 ± 0.946.1 ± 0.746.6 ± 2.0
  • Indicates a statistically significant difference (p < 0.05) compared to the control group.

  • Data presented as mean ± standard deviation.

Table 2: Biochemical Parameters in Wistar Rats Exposed to this compound [1]

ParameterTreatment GroupDay 1Day 7Day 14
Acetylcholinesterase (U/L) Control1.2 ± 0.11.1 ± 0.11.0 ± 0.3
10 mg/kg (Group A)0.8 ± 0.11.0 ± 0.21.1 ± 0.2
20 mg/kg (Group B)0.7 ± 0.21.1 ± 0.11.0 ± 0.1
40 mg/kg (Group C)0.6 ± 0.11.0 ± 0.11.1 ± 0.1
Alkaline Phosphatase (U/L) Control16 ± 314 ± 218 ± 2
10 mg/kg (Group A)20 ± 528 ± 322 ± 8
20 mg/kg (Group B)19 ± 838 ± 420 ± 3
40 mg/kg (Group C)23 ± 539 ± 342 ± 4
Urea (mg/dL) Control38 ± 535 ± 436 ± 3
10 mg/kg (Group A)40 ± 638 ± 545 ± 4
20 mg/kg (Group B)42 ± 548 ± 350 ± 3
40 mg/kg (Group C)45 ± 452 ± 455 ± 5
Creatinine (B1669602) (mg/dL) Control0.50 ± 0.060.50 ± 0.050.60 ± 0.02
10 mg/kg (Group A)0.52 ± 0.050.55 ± 0.040.75 ± 0.05
20 mg/kg (Group B)0.55 ± 0.040.68 ± 0.030.80 ± 0.04
40 mg/kg (Group C)0.58 ± 0.030.72 ± 0.040.85 ± 0.03
Triglycerides (mg/dL) Control85 ± 1088 ± 990 ± 8
10 mg/kg (Group A)75 ± 870 ± 768 ± 6
20 mg/kg (Group B)72 ± 965 ± 662 ± 5
40 mg/kg (Group C)68 ± 860 ± 558 ± 4
  • Indicates a statistically significant difference (p < 0.05) compared to the control group.

  • Data presented as mean ± standard deviation.

Table 3: Body and Organ Weight in Wistar Rats Exposed to this compound for 14 Days

ParameterTreatment GroupObservation
Body Weight Control, 10, 20, 40 mg/kgNo significant differences were observed among the groups throughout the 14-day study period.[1]
Liver Weight Control, 10, 20, 40 mg/kgNo significant changes in organ weight were reported at the end of the 14-day exposure.[1]
Kidney Weight Control, 10, 20, 40 mg/kgNo significant changes in organ weight were reported at the end of the 14-day exposure.[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sublethal this compound effects on Wistar rats.

A. Animal Husbandry and Acclimatization
  • Animal Model: Male Wistar rats.

  • Housing: Animals are housed in standard laboratory conditions with a temperature of 21 ± 2°C, relative humidity of 55 ± 10%, and a 12-hour light/dark cycle.[1]

  • Diet: Standard laboratory chow and water are provided ad libitum.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of 5 days prior to the commencement of the experiment.[1]

B. Experimental Design and Dosing
  • Groups: The rats are divided into four groups: a control group and three experimental groups (A, B, and C).[1]

  • Dosing:

    • Control Group: Receives the vehicle (e.g., corn oil or distilled water) orally.

    • Group A: Receives this compound at a dose of 10 mg/kg body weight, administered orally.[1]

    • Group B: Receives this compound at a dose of 20 mg/kg body weight, administered orally.[1]

    • Group C: Receives this compound at a dose of 40 mg/kg body weight, administered orally.[1]

  • Duration: The treatment is carried out for 14 consecutive days.[1]

  • Monitoring: Body weight and clinical signs of toxicity are monitored daily.[1]

C. Sample Collection
  • Blood Collection: Blood samples are collected from the tail vein at 1, 7, and 14 days of exposure for hematological and biochemical analyses.[1] For hematology, blood is collected in tubes containing an anticoagulant (e.g., EDTA). For biochemistry, blood is collected in plain tubes and allowed to clot to obtain serum.

  • Organ Collection: At the end of the 14-day period, animals are euthanized, and the liver and kidneys are excised for histopathological examination.[1] The weights of these organs are also recorded.

D. Hematological Analysis

Standard automated hematology analyzers are used to determine the following parameters:

  • White Blood Cell (WBC) count

  • Red Blood Cell (RBC) count

  • Hemoglobin (Hb) concentration

  • Hematocrit (Hct)

E. Biochemical Analysis

Serum samples are analyzed for the following biochemical markers using standard colorimetric or enzymatic assay kits:

  • Acetylcholinesterase (AChE)

  • Alkaline Phosphatase (ALP)

  • Urea

  • Creatinine

  • Triglycerides

F. Histopathological Examination
  • Fixation: Liver and kidney tissues are fixed in 10% neutral buffered formalin.

  • Processing: The fixed tissues are processed through graded alcohols for dehydration, cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: 4-5 µm thick sections are cut using a microtome.

  • Staining: The sections are stained with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: The stained sections are examined under a light microscope for any pathological changes.

IV. Visualizations

A. Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment Phase (14 days) cluster_2 Data Collection cluster_3 Analysis acclimatization Acclimatization of Wistar Rats (5 days) grouping Random Grouping (Control, 10, 20, 40 mg/kg) acclimatization->grouping dosing Daily Oral Administration of this compound grouping->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia & Organ Collection (Day 14) blood_sampling Blood Sampling (Days 1, 7, 14) monitoring->blood_sampling hematology Hematological Analysis blood_sampling->hematology biochemistry Biochemical Analysis blood_sampling->biochemistry histopathology Histopathological Examination euthanasia->histopathology

Caption: Experimental workflow for assessing the sublethal effects of this compound in Wistar rats.

B. Postulated Signaling Pathway of this compound Toxicity

G cluster_0 Nervous System cluster_1 Systemic Effects cluster_2 Histopathological Outcomes This compound This compound Exposure ache_inhibition Acetylcholinesterase (AChE) Inhibition This compound->ache_inhibition liver_damage Hepatotoxicity (Increased ALP) This compound->liver_damage kidney_damage Nephrotoxicity (Increased Urea & Creatinine) This compound->kidney_damage immune_suppression Immunotoxicity (Decreased WBC) This compound->immune_suppression acetylcholine Increased Acetylcholine ache_inhibition->acetylcholine hepatic_hemorrhage Hepatic Hemorrhagic Foci liver_damage->hepatic_hemorrhage renal_hemorrhage Renal Hemorrhagic Foci & Tubular Damage kidney_damage->renal_hemorrhage

Caption: Postulated signaling pathway for this compound-induced toxicity in Wistar rats.

V. Summary of Findings

Sublethal exposure of Wistar rats to this compound resulted in a dose-dependent and time-dependent series of toxicological effects.

  • Hematological Effects: A significant reduction in white blood cell count was observed, particularly at higher doses and with longer exposure, suggesting potential immunotoxicity.[1] No significant alterations were noted in red blood cell count, hemoglobin, or hematocrit.[1]

  • Biochemical Effects: A transient inhibition of acetylcholinesterase was evident on the first day of exposure, confirming the carbamate's mode of action.[1] This was followed by a return to normal levels, possibly indicating metabolic adaptation.[1] Significant increases in alkaline phosphatase, urea, and creatinine levels point towards hepatic and renal dysfunction.[1][2] A notable decrease in triglycerides was also observed.[1]

  • Histopathological Effects: Microscopic examination of the liver and kidneys revealed hemorrhagic foci in all exposed groups, indicating tissue damage.[1][2] In the liver, higher doses led to hepatocyte volume reduction and diffuse tissue vacuolation.[3] Renal tissue in exposed rats showed blocked and distorted tubules.[3]

  • Body and Organ Weights: No significant changes in body weight or the weights of the liver and kidneys were reported during the 14-day study period.[1]

References

Application Notes and Protocols for the Use of Aminocarb in Controlling Lepidopterous Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb is a carbamate (B1207046) insecticide that has been utilized for the control of various insect pests, particularly lepidopterous larvae, in forestry and agriculture.[1][2] As a non-systemic insecticide, it acts as a stomach and contact poison.[2][3] Its efficacy stems from its role as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[4] This document provides detailed application notes and experimental protocols for researchers studying the effects of this compound on lepidopterous larvae.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect's nervous system.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Receptor Acetylcholine Receptor Presynaptic_Neuron->ACh_Receptor ACh binds to receptor Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Nerve Impulse Transmission AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh degraded by AChE Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Excess ACh leads to ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Vesicle->Presynaptic_Neuron Release of ACh This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Fig. 1: Simplified signaling pathway of this compound's inhibitory action on Acetylcholinesterase.

Application Notes

Target Pests

This compound has demonstrated efficacy against a range of lepidopterous larvae, including:

  • Spruce Budworm (Choristoneura fumiferana and Choristoneura occidentalis)[1][5]

  • Codling Moth (Cydia pomonella)[1]

  • Leaf Rollers [1]

  • Caterpillars in various vegetable crops [1]

  • Biting insects in cotton, tomatoes, and tobacco [1]

Formulations and Application Rates

This compound is typically available in wettable powder (50% and 75%) and oil-soluble concentrate formulations.[1][2] Application rates vary depending on the target pest, crop, and application method.

Target ApplicationFormulationApplication RateReference(s)
Forestry (e.g., Spruce Budworm)Oil-Soluble Concentrate (167 g/L)0.07 kg a.i./ha (aerial application)[1]
Fruit Crops (e.g., Codling Moth, Leaf Roller)Wettable Powder0.75 - 1.12 kg a.i./100 L[1]
Stone and Citrus Fruits (e.g., Leaf Roller)Wettable Powder75 - 94 g a.i./100 L[1]
Vegetables (Caterpillars)Wettable Powder0.75 - 1.5 kg a.i./ha[1]

Note: a.i. refers to active ingredient.

Efficacy Data

The following table summarizes available quantitative data on the toxicity of this compound to lepidopterous larvae.

SpeciesLife StageBioassay MethodToxicity Metric (LD50)95% Confidence LimitsReference(s)
Western Spruce Budworm (Choristoneura occidentalis)Last instarTopical Application10.5 g/ha8.8 - 12.5 g/ha[5]

LD50 (Lethal Dose, 50%) : The dose of a substance that is lethal to 50% of the tested population.

Experimental Protocols

The following are detailed protocols for conducting key experiments to evaluate the efficacy of this compound against lepidopterous larvae.

Topical Application Bioassay

This protocol is designed to determine the contact toxicity of this compound to individual larvae.

Topical_Application_Workflow Start Start: Larval Rearing Prep Prepare Serial Dilutions of this compound in Acetone (B3395972) Start->Prep Select_Larvae Select Healthy, Uniformly Sized Larvae Prep->Select_Larvae Anesthetize Anesthetize Larvae (e.g., CO2 or chilling) Select_Larvae->Anesthetize Apply_Dose Apply 1 µL of this compound Solution to Dorsal Thorax Anesthetize->Apply_Dose Control Apply 1 µL of Acetone (Control Group) Anesthetize->Control Transfer Transfer Individual Larvae to Diet-Containing Vials Apply_Dose->Transfer Control->Transfer Incubate Incubate at Controlled Temperature and Humidity Transfer->Incubate Observe Assess Mortality at 24, 48, and 72 Hours Incubate->Observe Analyze Analyze Data (Probit Analysis) to Determine LD50 Observe->Analyze End End Analyze->End

Fig. 2: Experimental workflow for a topical application bioassay.

Materials:

  • This compound (technical grade)

  • Acetone (analytical grade)

  • Microliter syringe or micro-applicator

  • Healthy, uniformly sized lepidopteran larvae (e.g., third or fourth instar)

  • Artificial diet for the specific larval species

  • Vials or petri dishes for individual larvae

  • CO2 source or refrigerator for anesthetization

  • Incubator with controlled temperature and humidity

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of serial dilutions to establish a range of doses. A control solution of pure acetone should also be prepared.

  • Larval Selection: Select healthy larvae of a consistent size and weight to minimize variability in the results.

  • Anesthetization: Briefly anesthetize the larvae using CO2 or by chilling them on a cold plate to immobilize them for application.

  • Topical Application: Using a microliter syringe or micro-applicator, apply a 1 µL droplet of the this compound solution to the dorsal surface of the thorax of each larva. For the control group, apply 1 µL of pure acetone.

  • Incubation: Place each treated larva individually in a vial or petri dish containing a sufficient amount of artificial diet. Incubate the larvae at a constant temperature and humidity suitable for the species.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-application. Larvae should be considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence limits.

Dietary Incorporation Bioassay

This protocol assesses the toxicity of this compound when ingested by the larvae.

Dietary_Incorporation_Workflow Start Start: Larval Rearing Prep_Diet Prepare Artificial Diet Start->Prep_Diet Prep_this compound Prepare Serial Dilutions of this compound in a Suitable Solvent Start->Prep_this compound Incorporate Incorporate this compound Solutions into Molten Diet Prep_Diet->Incorporate Control Incorporate Solvent Only into Control Diet Prep_Diet->Control Prep_this compound->Incorporate Prep_this compound->Control Dispense Dispense Diet into Bioassay Trays/Vials Incorporate->Dispense Control->Dispense Infest Infest Each Well with a Single Larva Dispense->Infest Incubate Incubate at Controlled Temperature and Humidity Infest->Incubate Observe Assess Mortality and Sub-lethal Effects (e.g., weight gain) at Predetermined Intervals Incubate->Observe Analyze Analyze Data (Probit Analysis) to Determine LC50 Observe->Analyze End End Analyze->End

Fig. 3: Experimental workflow for a dietary incorporation bioassay.

Materials:

  • This compound (technical grade)

  • A suitable solvent (e.g., acetone or water with a surfactant)

  • Ingredients for the artificial diet of the target species

  • Bioassay trays or vials

  • Healthy, early-instar lepidopteran larvae

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the standard procedure for the target species, but do not pour it into the bioassay containers yet.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired final concentrations in the diet.

  • Incorporation into Diet: While the diet is still molten and has cooled to a temperature that will not degrade the insecticide (typically around 50-60°C), add the appropriate volume of each this compound dilution to a known volume of diet to achieve the target concentrations. Mix thoroughly to ensure even distribution. For the control, add only the solvent to the diet.

  • Dispensing Diet: Dispense the treated and control diets into the wells of bioassay trays or into individual vials. Allow the diet to solidify.

  • Infestation: Place one larva into each well or vial.

  • Incubation: Incubate the bioassay trays or vials under controlled environmental conditions.

  • Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days). Sub-lethal effects, such as larval weight gain or developmental stage, can also be recorded.

  • Data Analysis: Use probit analysis to determine the LC50 (lethal concentration, 50%) and its confidence limits.

Leaf-Dip Bioassay

This method is useful for assessing the efficacy of this compound on leaf-feeding larvae under conditions that more closely mimic field exposure.

Materials:

  • This compound formulation (e.g., wettable powder)

  • Host plant leaves

  • Distilled water and a surfactant (e.g., Triton X-100)

  • Beakers or other containers for dipping

  • Ventilated containers (e.g., petri dishes with moistened filter paper)

  • Healthy lepidopteran larvae

Procedure:

  • Preparation of Treatment Solutions: Prepare a series of concentrations of the this compound formulation in distilled water containing a small amount of surfactant to ensure even leaf coverage. A control solution with only water and surfactant should also be prepared.

  • Leaf Dipping: Excise healthy, undamaged leaves from the host plant. Dip each leaf into the respective treatment solution for a set period (e.g., 10-20 seconds), ensuring complete coverage.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Exposure: Place one treated leaf into each ventilated container. Introduce a known number of larvae (e.g., 5-10) onto each leaf.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours.

  • Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50.

Safety Precautions

This compound is toxic to mammals and other non-target organisms.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the compound. All procedures should be conducted in a well-ventilated area or a fume hood. Dispose of all waste materials in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Aminocarb Persistence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experimental studies to evaluate the environmental persistence of Aminocarb. The protocols outlined below are based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD), and established scientific methodologies.

Introduction to this compound and its Environmental Fate

This compound (4-dimethylamino-3-methylphenyl methylcarbamate) is a carbamate (B1207046) insecticide used to control a variety of insect pests in forestry and agriculture.[1] Understanding its persistence in different environmental compartments—soil, water, and on plant surfaces—is crucial for assessing its potential environmental impact and ensuring food safety. This compound is known to degrade through biotic and abiotic pathways, including microbial degradation, hydrolysis, and photolysis.[1][2] The rate of degradation is influenced by several factors, including pH, temperature, and microbial activity.[2]

Quantitative Data on this compound Persistence

The persistence of this compound is typically expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize reported half-life values for this compound in various environmental matrices under different conditions.

Table 1: Half-life of this compound in Soil

Soil TypeConditionInitial Concentration (mg/kg)Half-life (days)Reference
Sandy LoamAerobic1< 1[2]
Not SpecifiedSimulated Aerial Application72[2]
Conifer Forest Soil (Sandy Loam)Field Conditions (10-22.3°C, pH 6.2)Not Specified< 8[1]

Table 2: Half-life of this compound in Water

Water TypepHTemperature (°C)Half-life (days)Reference
Buffered Solution4Not Specified> 127[2]
Buffered Solution7Not Specified5 - 11[2]
Buffered Solution9Not Specified< 1[2]
Pond WaterNot SpecifiedNormal Environmental28.5[2]
Creek Water6.52Not Specified11.5[1]
Aqueous Buffer (Mercury Lamp Irradiation)4.9Not Specified10[2]
Acetone-sensitized Solution (Irradiation)Not SpecifiedNot Specified1.5[2]

Table 3: Half-life of this compound on Plant Foliage

Plant TypeConditionHalf-life (days)Reference
Spruce FoliageField Application (70 g ai/ha)5.6[2]

Experimental Protocols

This section provides detailed protocols for key experiments to study the persistence of this compound. These protocols are based on OECD guidelines and can be adapted to specific research needs.

This compound Persistence in Soil (Adapted from OECD Guideline 307)

This protocol describes a laboratory study to assess the aerobic and anaerobic transformation of this compound in soil.[3][4][5][6]

Objective: To determine the rate of degradation and identify major transformation products of this compound in soil under controlled aerobic and anaerobic conditions.

Materials:

  • This compound (analytical standard)

  • Radiolabeled this compound (e.g., ¹⁴C-labeled) for mineralization studies

  • Two or more distinct soil types (e.g., sandy loam, clay loam) with characterized properties (pH, organic carbon content, texture, microbial biomass)

  • Incubation vessels (e.g., biometer flasks)

  • Trapping solutions for CO₂ (e.g., potassium hydroxide, sodium hydroxide) and volatile organic compounds (e.g., ethylene (B1197577) glycol)

  • Analytical instrumentation (HPLC-UV, LC-MS, or GC-MS)

  • Solvents for extraction (e.g., acetonitrile (B52724), methanol)

  • Sterilizing agent (e.g., autoclave or gamma irradiation) for abiotic controls

Procedure:

  • Soil Collection and Preparation: Collect fresh soil samples from the field, removing large debris. Sieve the soil (e.g., through a 2 mm mesh) and determine its characteristics. Adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Application of this compound: Prepare a stock solution of this compound. For studies with non-labeled this compound, apply the solution to the soil to achieve the desired concentration (e.g., 1-10 mg/kg). For mineralization studies, apply a mixture of labeled and non-labeled this compound.

  • Incubation:

    • Aerobic: Place the treated soil in biometer flasks. Continuously purge the flasks with humidified, CO₂-free air. Connect the outlet to traps for CO₂ and volatile organics. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Anaerobic: Pre-incubate the soil under aerobic conditions for a period (e.g., 7-14 days) to establish microbial activity. Then, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions. Incubate in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). At each time point, also collect the trapping solutions.

  • Sample Analysis:

    • Extraction: Extract this compound and its transformation products from the soil samples using an appropriate solvent or combination of solvents.

    • Quantification: Analyze the extracts using a validated analytical method (see Section 4).

    • Mineralization: Quantify the ¹⁴CO₂ in the trapping solutions using liquid scintillation counting.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound and the formation and decline of major transformation products using appropriate kinetic models (e.g., first-order kinetics).

This compound Persistence in Aquatic Systems (Adapted from OECD Guideline 308)

This protocol outlines a laboratory study to evaluate the degradation of this compound in water-sediment systems.[7][8][9]

Objective: To determine the rate of degradation and identify major transformation products of this compound in aerobic and anaerobic aquatic environments.

Materials:

  • This compound (analytical standard)

  • Radiolabeled this compound (e.g., ¹⁴C-labeled)

  • Natural water and sediment from two different sources with characterized properties.

  • Incubation vessels designed for water-sediment studies.

  • Apparatus for maintaining aerobic and anaerobic conditions.

  • Analytical instrumentation (HPLC-UV, LC-MS, or GC-MS).

  • Solvents for extraction.

Procedure:

  • System Setup: Add a layer of sediment to the bottom of the incubation vessels, followed by an overlying layer of water (e.g., a 1:4 sediment to water ratio). Allow the systems to equilibrate for a period before treatment.

  • Application of this compound: Apply the this compound solution (labeled and/or non-labeled) to the water phase of the systems.

  • Incubation:

    • Aerobic: Gently bubble air into the water phase to maintain aerobic conditions.

    • Anaerobic: Purge the headspace with an inert gas to establish and maintain anaerobic conditions.

    • Incubate all systems in the dark at a constant temperature (e.g., 20 ± 2°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 100 days), collect water and sediment samples separately.

  • Sample Analysis:

    • Extraction: Extract this compound and its metabolites from both the water and sediment phases.

    • Quantification: Analyze the extracts using a validated analytical method.

    • Mineralization: Analyze for ¹⁴CO₂ in trapping solutions.

  • Data Analysis: Determine the DT50 of this compound in the total system, as well as in the water and sediment phases. Characterize the formation and decline of transformation products.

Photodegradation of this compound in Water

This protocol describes a laboratory experiment to assess the photodegradation of this compound in an aqueous solution.[10]

Objective: To determine the rate of photodegradation of this compound in water under controlled light conditions.

Materials:

  • This compound (analytical standard)

  • High-purity water (e.g., HPLC grade)

  • Quartz or borosilicate glass tubes

  • A light source that simulates sunlight (e.g., a xenon arc lamp with appropriate filters) or a UV lamp.[10]

  • Analytical instrumentation (HPLC-UV or LC-MS).

  • Actinometer for measuring light intensity.

Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound at a known concentration in the chosen glass tubes.

  • Irradiation: Expose the samples to the light source at a constant temperature. Wrap control samples in aluminum foil to keep them in the dark.

  • Sampling: At various time points, withdraw aliquots from both the irradiated and dark control samples.

  • Analysis: Analyze the samples directly by HPLC-UV or LC-MS to determine the concentration of this compound.

  • Data Analysis: Calculate the photodegradation rate constant and half-life of this compound.

Microbial Degradation of this compound in Soil

This protocol provides a method to assess the role of microorganisms in the degradation of this compound in soil.[11][12][13]

Objective: To compare the degradation rate of this compound in sterile versus non-sterile soil to determine the contribution of microbial activity.

Materials:

  • This compound (analytical standard)

  • Fresh soil samples

  • Autoclave or other sterilization equipment

  • Incubation containers

  • Analytical instrumentation (HPLC-UV, LC-MS, or GC-MS).

  • Solvents for extraction.

Procedure:

  • Soil Preparation: Divide the collected soil into two portions. Sterilize one portion by autoclaving or another suitable method. The other portion remains non-sterile.

  • Treatment: Treat both the sterile and non-sterile soil samples with a known concentration of this compound.

  • Incubation: Incubate all samples in the dark at a constant temperature and moisture level.

  • Sampling: Collect subsamples from both sterile and non-sterile treatments at regular intervals.

  • Analysis: Extract and analyze the soil samples for the concentration of this compound using a validated analytical method.

  • Data Analysis: Compare the degradation rates of this compound in the sterile and non-sterile soils. A significantly faster degradation in the non-sterile soil indicates microbial degradation.

Analytical Methodology for this compound Residue Analysis

A validated analytical method is essential for accurate quantification of this compound and its metabolites in environmental samples. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used technique.

Protocol: HPLC-UV Method for this compound in Soil and Water

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (optional)

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 246 nm.

Sample Preparation:

  • Water Samples: Filter the water sample through a 0.45 µm filter. If necessary, pre-concentrate the sample using Solid-Phase Extraction (SPE).

  • Soil Samples:

    • Extract a known weight of soil with a suitable solvent (e.g., acetonitrile) by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Visualizations

Experimental Workflow for this compound Persistence Study

G soil Soil Sample Collection & Characterization soil_exp Soil Microcosms (Aerobic/Anaerobic) (OECD 307) soil->soil_exp water Water/Sediment Sample Collection & Characterization water_exp Water-Sediment Systems (Aerobic/Anaerobic) (OECD 308) water->water_exp foliage Plant Foliage Collection foliage_exp Foliage Application & Weathering foliage->foliage_exp extraction Extraction of this compound & Metabolites soil_exp->extraction water_exp->extraction photo_exp Photodegradation Setup (Aqueous Solution) hplc HPLC-UV/MS Analysis photo_exp->hplc foliage_exp->extraction extraction->hplc data Data Analysis (Kinetics, DT50) hplc->data

Caption: Workflow for this compound persistence studies.

Degradation Pathways of this compound

G cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation This compound This compound Hydrolysis Hydrolysis (Carbamate Ester Cleavage) This compound->Hydrolysis Hydrolases Demethylation N-Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Photolysis Photolysis (UV/Sunlight) This compound->Photolysis Hydrolysis_chem Chemical Hydrolysis (pH dependent) This compound->Hydrolysis_chem Metabolite1 4-Dimethylamino-3-methylphenol Hydrolysis->Metabolite1 Metabolite2 N-desmethyl this compound Demethylation->Metabolite2 Metabolite3 Hydroxylated this compound Hydroxylation->Metabolite3 Metabolite4 Oxidation Products Photolysis->Metabolite4 Hydrolysis_chem->Metabolite1

Caption: Major degradation pathways of this compound.

Signaling Pathway for Carbamate Toxicity

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Nerve_Impulse Continuous Nerve Impulse ACh->Nerve_Impulse Accumulation leads to Toxicity Toxicity Nerve_Impulse->Toxicity

Caption: Acetylcholinesterase inhibition by this compound.

References

Aminocarb as a Molluscicide in Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, a carbamate (B1207046) insecticide, has demonstrated molluscicidal properties, presenting a potential tool for integrated pest management strategies in crop protection.[1][2] As a non-systemic insecticide, it is primarily used to control a range of biting and sucking insects, but its activity extends to terrestrial molluscs such as slugs and snails that can cause significant economic damage to various agricultural and horticultural crops.[1][2] This document provides detailed application notes and protocols for the evaluation and use of this compound as a molluscicide, intended for research and development purposes.

The primary mode of action for this compound, like other carbamate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Name4-dimethylamino-3-methylphenyl methylcarbamate[1]
Molecular FormulaC₁₁H₁₆N₂O₂[5]
Molecular Weight208.26 g/mol [5]
AppearanceWhite crystalline solid[5]
Melting Point93-94°C
Water Solubility915 mg/L at 20°C[5]
StabilityUnstable in alkaline media
Table 2: Molluscicidal Efficacy of Selected Carbamates (for reference)

No specific LC50 data for this compound against key terrestrial agricultural mollusc pests were identified in the reviewed literature. The following data for other carbamates are provided for comparative purposes.

CarbamateTarget Mollusc SpeciesLC50 (ppm)Exposure TimeApplication MethodReference
MethomylMoncha obstructa315472 hoursBaits of bran with methylene (B1212753) blue[6]
MethomylMonacha cartusiana--Poisonous baits[7]
Table 3: Application Rates of this compound for Insect Control (for reference)

Specific application rates for mollusc control are not well-documented. These insect control rates can serve as a starting point for efficacy trials.

CropTarget PestApplication RateReference
Fruits and VegetablesLepidopterous larvae0.075 - 1.0% solutions[1]
Forestry (Spruce Budworm)Spruce budworm1-3 oz active ingredient per acre (ultra-low volume spray)[5]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system of both insects and molluscs.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits

Figure 1: this compound's inhibition of acetylcholinesterase.

Experimental Protocols

Protocol 1: Laboratory Bioassay for Determining LC50 of this compound against Terrestrial Gastropods

This protocol is designed to determine the median lethal concentration (LC50) of this compound against common agricultural snail pests such as Cornu aspersum or the slug Deroceras reticulatum.

1. Materials:

  • Technical grade this compound

  • Acetone (for stock solution)

  • Distilled water

  • Bait carrier (e.g., wheat bran, cornmeal)

  • Attractant (e.g., 2% sucrose (B13894) solution)

  • Petri dishes or plastic containers with lids (ventilated)

  • Filter paper

  • Adult snails or slugs of uniform size and age

  • Pipettes and glassware

  • Environmental chamber or incubator

2. Experimental Workflow:

Lab_Bioassay_Workflow A Prepare this compound Stock Solution B Formulate Bait with Serial Dilutions A->B D Place Bait in Test Arenas B->D C Acclimatize Test Organisms (24-48h) E Introduce Snails/Slugs (10 per replicate) C->E D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72, 96h F->G H Calculate LC50 using Probit Analysis G->H

Figure 2: Workflow for laboratory LC50 determination.

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetone.

  • Bait Formulation:

    • Mix the bait carrier with the attractant to form a consistent dough.

    • Prepare a series of this compound concentrations by diluting the stock solution.

    • Incorporate the different this compound dilutions into the bait mixture to create a range of bait concentrations (e.g., 10, 50, 100, 500, 1000 ppm). A control bait with no this compound should also be prepared.

    • Form small, uniform pellets from each bait concentration.

  • Acclimatization: Acclimatize the snails or slugs for 24-48 hours in the laboratory under controlled conditions (e.g., 20-22°C, high humidity) with access to a non-treated food source.

  • Exposure:

    • Line the bottom of each test container with moist filter paper.

    • Place a single bait pellet of a specific concentration in the center of each container.

    • Introduce 10 adult snails or slugs into each container. Use at least 4 replicates per concentration, including the control.

  • Incubation: Maintain the containers in an environmental chamber at 20-22°C with a 12:12 hour light:dark cycle.

  • Mortality Assessment: Record the number of dead individuals in each container at 24, 48, 72, and 96 hours. Snails are considered dead if they do not respond to a gentle touch with a probe.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals for each time point.

Protocol 2: Field Trial for Efficacy Evaluation of this compound Baits

This protocol outlines a small-scale field trial to assess the efficacy of this compound baits in a crop setting.

1. Materials:

  • This compound bait pellets (formulated as per Protocol 1 at a predetermined effective concentration)

  • Control bait pellets (without this compound)

  • Plot markers

  • Data collection sheets

  • Weather monitoring equipment (optional)

2. Experimental Workflow:

Field_Trial_Workflow A Select and Mark Experimental Plots B Pre-treatment Pest Population Assessment A->B C Apply this compound and Control Baits B->C D Monitor Crop Damage and Pest Mortality C->D E Post-treatment Population Assessment D->E F Analyze Data for Efficacy E->F

Figure 3: Workflow for a field efficacy trial.

3. Procedure:

  • Site Selection: Choose a field with a known history of slug or snail infestation and a susceptible crop (e.g., lettuce, cabbage).

  • Plot Design: Establish multiple small plots (e.g., 2m x 2m) with buffer zones between them to prevent interference. A randomized complete block design is recommended.

  • Pre-treatment Assessment: Before applying the baits, assess the baseline pest population in each plot. This can be done by counting the number of live snails/slugs in a defined area or by using shelter traps. Also, rate the initial crop damage on a standardized scale.

  • Bait Application: Evenly distribute the this compound bait pellets in the treated plots at a predetermined application rate (e.g., kg/ha ). Apply the control baits to the control plots in the same manner.

  • Post-treatment Assessment:

    • At regular intervals (e.g., 3, 7, and 14 days after treatment), count the number of dead and live snails/slugs in each plot.

    • Re-evaluate crop damage using the same scale as the pre-treatment assessment.

  • Data Analysis: Compare the reduction in pest population and crop damage between the this compound-treated and control plots using appropriate statistical methods (e.g., ANOVA).

Protocol 3: Residue Analysis of this compound in Vegetable Samples

This protocol describes a general method for the determination of this compound residues in leafy vegetables using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Vegetable samples (e.g., lettuce, spinach)

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium chloride

  • Anhydrous magnesium sulfate (B86663)

  • Primary secondary amine (PSA) sorbent

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Centrifuge

  • Syringe filters (0.22 µm)

2. Experimental Workflow:

Residue_Analysis_Workflow A Homogenize Vegetable Sample B Extraction with Acetonitrile A->B C Salting-out with MgSO4 and NaCl B->C D Centrifugation C->D E Dispersive SPE Cleanup with PSA D->E F Centrifugation and Filtration E->F G HPLC Analysis F->G H Quantification using Calibration Curve G->H

Figure 4: Workflow for this compound residue analysis.

3. Procedure:

  • Sample Preparation: Homogenize a representative sample of the vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water) on a C18 column.

    • Detect this compound using a UV detector (e.g., at 246 nm) or a fluorescence detector after post-column derivatization for higher sensitivity.

  • Quantification: Prepare a calibration curve using this compound analytical standards and quantify the residue in the sample.

Safety and Environmental Considerations

This compound is classified as highly toxic to mammals.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn when handling the compound. All experiments should be conducted in a well-ventilated area.

As a carbamate insecticide, this compound can be toxic to non-target organisms, including beneficial insects and aquatic life. Care should be taken to avoid contamination of water bodies during field trials. The environmental fate of this compound should be considered; it is known to degrade in soil and water, with half-lives that can vary depending on environmental conditions.[8] Toxicity to non-target soil organisms like earthworms should also be evaluated as part of a comprehensive risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Aminocarb GLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering thermal instability issues with Aminocarb during Gas-Liquid Chromatography (GLC) analysis.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the GLC analysis of this compound, focusing on its thermal instability.

Question: Why am I seeing a small or no peak for this compound, but a large peak for an unknown compound?

Answer: This is a classic sign of thermal degradation. This compound is a thermally labile carbamate (B1207046) pesticide, and at high temperatures within the GC injector, it can break down into other compounds. The "unknown" peak is likely one of its degradation products, such as 4-dimethylamino-3-methylphenol. To confirm this, you can either lower the injector temperature significantly or use a derivatization technique to create a more heat-stable version of the this compound molecule.

Question: My this compound peak is broad and tailing. What could be the cause?

Answer: Peak tailing for this compound can be caused by several factors related to its thermal instability and polarity:

  • Injector Temperature Too High: Even if not causing complete degradation, a high injector temperature can lead to partial degradation and interaction with the injection port liner, causing peak tailing.

  • Active Sites in the Liner or Column: this compound has active amine groups that can interact with active sites (silanol groups) in the GC liner or on the column, leading to adsorption and peak tailing. Using a deactivated liner and a high-quality, inert column is crucial.

  • Inappropriate Column Phase: A column with a phase that is not well-suited for carbamate analysis can also result in poor peak shape. A mid-polarity phase is often a good starting point.

Question: How can I confirm that the extra peaks in my chromatogram are from this compound degradation?

Answer: To confirm that the additional peaks are degradation products, you can perform the following:

  • Analyze a standard of the suspected degradation product: If you suspect the peak is 4-dimethylamino-3-methylphenol, inject a standard of this compound to see if the retention time matches.

  • Vary the injector temperature: Lower the injector temperature in increments. If the this compound peak increases in area while the suspected degradation peak decreases, this is strong evidence of thermal degradation.

  • Use GC-MS: A mass spectrometer can help identify the structure of the unknown peaks, confirming if they are related to this compound. Common degradation products include the corresponding phenol (B47542) and N-demethylated analogs.[1]

Question: What is derivatization and how can it help with this compound analysis?

Answer: Derivatization is a chemical reaction that modifies the analyte (in this case, this compound) to make it more suitable for a particular analytical method. For GLC analysis of thermally labile compounds like this compound, derivatization is used to create a more volatile and thermally stable derivative. This prevents on-column degradation and improves peak shape and sensitivity. Common derivatization techniques for compounds with active hydrogen atoms, like the N-H group in this compound, include silylation and acylation.[2][3]

Quantitative Data Summary

The following tables provide a summary of typical GLC parameters for the analysis of carbamates. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Recommended Starting GC-NPD Parameters for Carbamate Analysis

ParameterRecommended Condition
Injector Temperature 200 - 250 °C (Lower end recommended for this compound)
Detector Temperature 280 - 300 °C
Oven Program Initial Temp: 60-80°C, Ramp: 10-25°C/min, Final Temp: 250-280°C
Carrier Gas Helium or Hydrogen
Detector Nitrogen-Phosphorus Detector (NPD)

Note: These are general guidelines. The optimal injector temperature for this compound should be as low as possible while still ensuring efficient volatilization.

Table 2: Comparison of Analytical Approaches for this compound

Analytical ApproachProsCons
Direct GLC-NPD Analysis Simpler sample preparation.Prone to thermal degradation, leading to poor accuracy and sensitivity. Requires careful optimization of injector temperature.
Derivatization followed by GLC-MS/NPD Eliminates thermal degradation, leading to improved accuracy, sensitivity, and peak shape.More complex sample preparation with additional reaction steps.
On-Column Injection Minimizes thermal degradation by introducing the sample directly onto the column at a lower temperature.[4][5]Not all GC systems are equipped with this injection type.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by GC-NPD (with minimized degradation)

1. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane).
  • Concentrate the extract to the desired volume.
  • Ensure the final extract is free of water and particulate matter.

2. GC-NPD Conditions (Starting Point):

  • Injector: Splitless mode, Temperature: 200°C (or lower if possible).
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 180°C at 25°C/min.
  • Ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Detector: NPD, Temperature: 300°C.

3. Analysis:

  • Inject 1 µL of the sample extract.
  • Monitor for the this compound peak and any potential degradation products.
  • If degradation is observed, systematically lower the injector temperature by 10°C increments until the this compound peak is maximized and degradation peaks are minimized.

Protocol 2: Derivatization of this compound by Silylation for GC-MS/NPD Analysis (General Procedure)

1. Sample Preparation:

  • Extract the sample and concentrate to near dryness under a gentle stream of nitrogen. It is crucial that the sample is completely dry as silylating reagents are moisture-sensitive.[6]

2. Derivatization:

  • To the dry residue, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined experimentally for this compound.

3. GC-MS/NPD Conditions:

  • Use similar GC conditions as in Protocol 1, although the injector temperature can generally be higher (e.g., 250°C) as the silylated derivative is more thermally stable.
  • If using GC-MS, monitor for the characteristic ions of the silylated this compound derivative.

Visualizations

troubleshooting_workflow start Start: Poor this compound Peak in GLC check_degradation Observe unexpected peaks with decreased this compound peak? start->check_degradation lower_temp Lower Injector Temperature check_degradation->lower_temp Yes check_tailing Is the this compound peak tailing? check_degradation->check_tailing No check_improvement This compound peak improves and degradation peaks decrease? lower_temp->check_improvement temp_issue Issue: Injector temperature is too high. check_improvement->temp_issue Yes check_improvement->check_tailing No use_derivatization Consider Derivatization temp_issue->use_derivatization liner_column_issue Possible Issues: - Active sites in liner/column - Inappropriate column phase check_tailing->liner_column_issue Yes end_solution Solution: Optimized method check_tailing->end_solution No liner_column_issue->use_derivatization use_derivatization->end_solution

Caption: Troubleshooting workflow for this compound GLC analysis.

experimental_workflow cluster_direct Direct Analysis cluster_derivatization Derivatization Workflow sample_prep_direct Sample Preparation (Extraction & Concentration) gc_analysis_direct GLC-NPD Analysis (Optimized Low Temperature) sample_prep_direct->gc_analysis_direct data_analysis_direct Data Analysis gc_analysis_direct->data_analysis_direct sample_prep_deriv Sample Preparation (Extraction & Drying) derivatization Derivatization Reaction (e.g., Silylation) sample_prep_deriv->derivatization gc_analysis_deriv GLC-MS/NPD Analysis derivatization->gc_analysis_deriv data_analysis_deriv Data Analysis gc_analysis_deriv->data_analysis_deriv

References

Technical Support Center: Improving Detection Limits of Aminocarb in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the detection of Aminocarb in vegetable matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in vegetable samples, offering potential causes and solutions to improve detection limits and ensure accurate quantification.

Issue Potential Cause Suggested Solution
Low/No Signal for this compound Inefficient extraction from the vegetable matrix.Optimize the extraction solvent and method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for pesticide residue analysis in fruits and vegetables.[1][2][3][4][5] Consider adjusting the solvent-to-sample ratio or the shaking/vortexing time.
Degradation of this compound during sample preparation or analysis.This compound, a carbamate (B1207046) insecticide, can be susceptible to degradation under certain conditions.[6] Ensure that the pH of the extraction and final solution is controlled. Use of buffered QuEChERS methods can help maintain a stable pH.[4] Avoid high temperatures and prolonged exposure to light.
Suboptimal instrument parameters.For LC-MS/MS analysis, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the multiple reaction monitoring (MRM) transitions for this compound. For GC-MS, ensure the injection port temperature is suitable to prevent thermal degradation.
High Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfering with the ionization of this compound.Implement or enhance the cleanup step. Dispersive solid-phase extraction (d-SPE) with adsorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) is effective in removing interfering compounds from vegetable extracts.[4][7] However, be cautious with GCB as it may adsorb planar molecules like some pesticides.
Use matrix-matched calibration standards to compensate for matrix effects. Prepare calibration curves in a blank vegetable extract that has undergone the same sample preparation procedure as the samples.
Dilute the final extract to reduce the concentration of matrix components. This can be a simple and effective way to minimize matrix effects, provided the detection limits are still met.
Poor Peak Shape Active sites in the chromatographic system.Use a column specifically designed for pesticide analysis. Ensure the liner and column are properly deactivated for GC analysis. For LC, ensure the mobile phase is compatible with the analyte and column.
Co-eluting interferences.Improve the chromatographic separation by optimizing the gradient profile (for LC) or temperature program (for GC). A more effective cleanup procedure can also help eliminate interfering compounds.
Low Recovery Incomplete extraction.As mentioned earlier, optimize the QuEChERS method or other extraction procedures. Ensure thorough homogenization of the vegetable sample.[8]
Analyte loss during cleanup.Evaluate the choice and amount of d-SPE sorbents. Some sorbents may retain this compound. Test the recovery with and without the cleanup step on a standard solution to assess analyte loss.
Adsorption to labware.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting this compound from vegetables?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted and recommended technique for the extraction of multi-residue pesticides, including this compound, from fruit and vegetable matrices.[1][2][3][4][5] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Q2: How can I minimize matrix effects when analyzing this compound in complex vegetable matrices like spinach or kale?

A2: Complex matrices often lead to significant matrix effects. To minimize these, you can:

  • Optimize the d-SPE cleanup: Use a combination of sorbents like PSA to remove organic acids and sugars, C18 to remove non-polar interferences, and GCB to remove pigments and sterols.[4][7]

  • Use matrix-matched standards: This is a crucial step to ensure accurate quantification by compensating for signal suppression or enhancement.

  • Dilute the sample extract: A simple dilution can often reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.

  • Employ advanced analytical techniques: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high selectivity and sensitivity, which can help to distinguish the analyte signal from the matrix background.[1][8]

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) I can expect for this compound in vegetables?

A3: The LOD and LOQ for this compound can vary significantly depending on the analytical instrument, the sample matrix, and the efficiency of the sample preparation method. However, with modern LC-MS/MS or GC-MS systems, LOQs in the range of 0.001 to 0.05 mg/kg are achievable in various vegetable matrices.[9][10][11]

Q4: Are there alternative methods to chromatography for the detection of this compound?

A4: Yes, other methods exist, though they may not always offer the same level of sensitivity and selectivity as chromatographic techniques. These include:

  • Immunoassays (e.g., ELISA): These methods are based on the specific binding of an antibody to the target analyte.[12][13] They can be very sensitive and are often used for rapid screening purposes.[14]

  • Electrochemical Biosensors: These sensors utilize an enzyme, often acetylcholinesterase, which is inhibited by carbamate pesticides like this compound.[15][16] The change in enzyme activity can be measured electrochemically.

Q5: How should I properly store vegetable samples before analysis to prevent this compound degradation?

A5: To maintain the integrity of the sample, it is recommended to homogenize the vegetable samples and then store them at low temperatures, typically frozen, until analysis.[8] This minimizes enzymatic and microbial activity that could degrade the pesticide residues.

Data Presentation

The following tables summarize quantitative data from various studies on the detection of carbamate pesticides, including this compound, in vegetable matrices. This allows for a quick comparison of the performance of different analytical methods.

Table 1: Performance of Different Analytical Methods for Carbamate Pesticide Detection in Vegetables

Analytical Method Vegetable Matrix LOD (mg/kg) LOQ (mg/kg) Recovery (%) Reference
LC-MS/MSTomato, Brinjal, Chili, Okra-0.0180-90[1]
HPLCCabbage, Corn, Potato, Wheat---[6][17]
GC-MSVarious Vegetables0.003 - 0.008-74.7 - 93.2[18]
LC-APPI-MSGrape, Onion0.00033 - 0.00333-81.7 - 105.7[19]
LC-MSOrange, Grape, Onion, Tomato0.001 - 0.01-64 - 106[11]
Kinetic SpectrophotometryVarious Vegetables---[20]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Detailed Methodology: Modified QuEChERS for this compound Analysis in Vegetables

This protocol is a generalized version based on commonly cited QuEChERS procedures.[1][4][5]

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the vegetable sample (e.g., 10-15 g).

  • Chop or blend the sample to achieve a homogeneous mixture. For dry samples, rehydration may be necessary.[7]

2. Extraction:

  • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube.

  • Add the d-SPE sorbents. For many vegetables, a combination of 150 mg MgSO₄ and 25 mg PSA is effective. For vegetables with high pigment content (e.g., spinach), add 7.5 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take the supernatant and filter it through a 0.22 µm filter.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may be diluted with water or mobile phase.[7]

Visualizations

Diagram 1: General Workflow for this compound Detection in Vegetables

General Workflow for this compound Detection in Vegetables cluster_0 Sample Preparation cluster_1 Extraction & Cleanup (QuEChERS) cluster_2 Analysis cluster_3 Data Processing Sample Vegetable Sample Collection Homogenization Sample Homogenization Sample->Homogenization Extraction Acetonitrile Extraction with Salts Homogenization->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->dSPE Analysis LC-MS/MS or GC-MS Analysis dSPE->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Reporting Result Reporting Quantification->Reporting Troubleshooting Logic for Low Analyte Signal Start Low or No this compound Signal Detected Check_Extraction Is Extraction Efficient? Start->Check_Extraction Optimize_Extraction Optimize QuEChERS Method: - Adjust solvent/sample ratio - Increase shaking time Check_Extraction->Optimize_Extraction No Check_Degradation Is Analyte Degrading? Check_Extraction->Check_Degradation Yes Optimize_Extraction->Check_Degradation Control_pH Control pH during Extraction (use buffered QuEChERS) Check_Degradation->Control_pH Yes Check_Instrument Are Instrument Parameters Optimal? Check_Degradation->Check_Instrument No Control_pH->Check_Instrument Optimize_MS Optimize MS/MS transitions and source parameters Check_Instrument->Optimize_MS No Check_Matrix_Effects Are Matrix Effects Present? Check_Instrument->Check_Matrix_Effects Yes Optimize_MS->Check_Matrix_Effects Mitigate_Matrix_Effects Implement Enhanced Cleanup (d-SPE) Use Matrix-Matched Standards Check_Matrix_Effects->Mitigate_Matrix_Effects Yes Success Signal Improved Check_Matrix_Effects->Success No Mitigate_Matrix_Effects->Success

References

Overcoming Aminocarb instability in alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the inherent instability of Aminocarb in alkaline media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution degrading in an alkaline buffer?

A1: this compound is a carbamate (B1207046) insecticide that is known to be unstable in alkaline (high pH) conditions.[1] The primary degradation pathway is alkaline hydrolysis, where the ester linkage in the this compound molecule is cleaved, leading to the formation of 4-dimethylamino-3-methylphenol and methylcarbamic acid. This process is accelerated at higher pH values and temperatures.

Q2: What is the expected half-life of this compound in solutions of varying pH?

A2: The stability of this compound is highly dependent on the pH of the medium. As the pH increases, the rate of hydrolysis and subsequent degradation increases significantly. The table below summarizes the approximate half-life of this compound at different pH levels.

pHTemperature (°C)Half-lifeReference
425>127 days[1]
7255 - 11 days[1]
925<1 day[1]
9.3Not Specified4 hours[1]

Q3: How can I prevent or slow down the degradation of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintaining a neutral to acidic pH is the most effective way to prevent hydrolysis. Using a buffered solution with a pH between 4 and 6.5 is recommended for stock solutions and experimental media.

  • Formulation Strategies:

    • Microencapsulation: Encapsulating this compound within a protective polymer shell can shield it from the surrounding alkaline environment, providing a physical barrier to hydrolysis.[2][3][4][5] This also allows for a controlled release of the active ingredient.[2][6][7][8]

    • Wettable Powders: Formulating this compound as a wettable powder can improve its stability in storage and upon dilution.

  • Use of Co-solvents: The addition of organic co-solvents can sometimes alter the rate of hydrolysis, though the specific effects would need to be determined empirically for your experimental system.[9]

  • Temperature Control: Storing this compound solutions at lower temperatures will slow down the rate of hydrolysis.

Q4: What are the primary degradation products of this compound that I should be looking for?

A4: The main degradation product of this compound under alkaline conditions is 4-dimethylamino-3-methylphenol .[1] In the presence of light, other degradation products can include traces of 4-(formamidomethylamino)-, 4-(formamidoamino)-, and 4-amino-3-methylphenol.[1] N-demethylation can also occur, particularly in soil environments.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound in alkaline media.

Issue 1: Rapid loss of active this compound concentration in my prepared solution.

Potential Cause Troubleshooting Step
High pH of the medium Immediately measure the pH of your solution. If it is above 7, the solution needs to be acidified or remade using a buffer in the optimal pH range (4-6.5).
Elevated temperature Ensure your solutions are stored at a low temperature (e.g., 4°C) and protected from light.
Incompatible solvent or co-solvent If using co-solvents, they may be accelerating degradation. Test the stability of this compound in your solvent system over time.

Issue 2: Inconsistent or non-reproducible results in my bioassays.

Potential Cause Troubleshooting Step
Degradation of this compound during the experiment Prepare fresh this compound solutions immediately before each experiment. If the experiment runs for an extended period, consider the stability of this compound under your assay conditions and factor that into your data analysis.
Interaction with other components in the assay medium Some components of your medium could be creating a locally alkaline environment or catalytically promoting hydrolysis. Evaluate the stability of this compound in the complete assay medium.

Issue 3: Problems with HPLC analysis (e.g., peak tailing, shifting retention times, baseline noise).

Potential Cause Troubleshooting Step
On-column degradation If the mobile phase is alkaline, this compound can degrade on the column. Ensure your mobile phase is buffered at a neutral or slightly acidic pH.
Poor sample preparation Ensure your samples are properly filtered and dissolved in a solvent compatible with the mobile phase.[10]
Column contamination or degradation Flush the column with a strong solvent or replace it if it is old or has been used with incompatible samples.[10]
Air bubbles in the system Degas the mobile phase and prime the pump to remove any trapped air.[11]
Temperature fluctuations Use a column oven to maintain a stable temperature.[11]

Experimental Protocols

Protocol 1: Determining the Stability of this compound in an Aqueous Buffer

Objective: To quantify the rate of this compound degradation in a specific buffered solution over time.

Materials:

  • This compound standard

  • HPLC-grade water

  • Buffer components (e.g., phosphate (B84403), acetate)

  • HPLC-grade acetonitrile (B52724)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer solution (e.g., 10 mM phosphate buffer) and adjust the pH to the target value (e.g., pH 9.0).

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Spiking the Buffer: Add a known volume of the this compound stock solution to the prepared buffer to achieve the desired final concentration (e.g., 10 µg/mL).

  • Incubation: Store the spiked buffer solution in a sealed container at a constant temperature (e.g., 25°C), protected from light.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Analysis: Immediately analyze the collected samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t½) of this compound under the tested conditions.

Protocol 2: HPLC Analysis of this compound and its Primary Degradation Product

Objective: To separate and quantify this compound and its primary hydrolysis product, 4-dimethylamino-3-methylphenol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (buffered at a slightly acidic pH, e.g., with 0.1% formic acid). A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at 254 nm.[1]

Procedure:

  • Standard Preparation: Prepare individual standard solutions of this compound and 4-dimethylamino-3-methylphenol in the mobile phase at known concentrations.

  • Calibration Curve: Inject the standards to create a calibration curve for each compound.

  • Sample Injection: Inject the samples collected from the stability study (Protocol 1).

  • Quantification: Identify and quantify the peaks for this compound and 4-dimethylamino-3-methylphenol in the sample chromatograms by comparing their retention times and peak areas to the standards.

Visualizations

Aminocarb_Degradation_Pathway This compound This compound (C11H16N2O2) Hydrolysis Alkaline Hydrolysis This compound->Hydrolysis Degradation_Product 4-dimethylamino-3-methylphenol Hydrolysis->Degradation_Product Byproduct Methylcarbamic acid Hydrolysis->Byproduct

Caption: Alkaline hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Alkaline Buffer Spike Spike Buffer with This compound Buffer_Prep->Spike Stock_Prep Prepare this compound Stock Solution Stock_Prep->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Calculate Degradation Rate and Half-life HPLC->Data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Reducing Aminocarb Residue Levels in Apples and Pears

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for experiments aimed at reducing aminocarb residue levels in apples and pears.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its residue in apples and pears a concern? A1: this compound is a non-systemic carbamate (B1207046) insecticide used to control a variety of biting and chewing insects in fruit crops.[1][2] Its residues on edible portions of fruits like apples and pears are a potential health concern, leading regulatory bodies to establish Maximum Residue Limits (MRLs).

Q2: What are the typical Maximum Residue Limits (MRLs) for this compound in apples and pears? A2: MRLs for pesticides vary by country and regulatory agency. For example, some standards have set the MRL for this compound in pears at 0.2 mg/kg.[3] It is crucial to consult the specific regulations of the target market for the most current MRLs.

Q3: How does this compound degrade on fruit surfaces and within the plant tissue? A3: On fruit surfaces, this compound degradation is primarily influenced by photodegradation (exposure to sunlight), leading to the oxidation of the dimethylamino group.[1] Within the plant tissue, the main degradation pathway is hydroxylation followed by conjugation to form glycosides.[1][2] N-demethylation is another significant degradation route.[1]

Q4: What are the common analytical methods for detecting this compound residues? A4: Common methods for the detection of carbamate insecticides like this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[4][5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation technique.[7] For regulatory purposes, GLC with a nitrogen-specific detector is also suitable.[2]

Q5: Are there effective household methods for reducing this compound residues on apples and pears? A5: Studies on other pesticides have shown that washing produce with a baking soda (sodium bicarbonate) solution can be more effective at removing surface residues than washing with tap water alone.[8][9][10] Peeling the fruit is also an effective way to remove residues that may have penetrated the peel.[8][9]

Troubleshooting Guide

Issue: Low recovery of this compound during sample extraction and analysis.

  • Question: My recovery rates for this compound are consistently below the acceptable range of 70-120%. What could be the cause?

  • Answer:

    • Incomplete Extraction: Ensure the homogenization of the fruit sample is thorough and that the solvent has sufficient contact time with the sample matrix. Acetonitrile (B52724) is a common and effective extraction solvent.[11]

    • Analyte Degradation: this compound is unstable in alkaline media.[1] Check the pH of your extraction and cleanup solutions to ensure they are not alkaline. Lowering the temperature during sample comminution (e.g., using dry ice) can minimize enzymatic degradation.[12]

    • Improper Cleanup: Matrix components from apples and pears can interfere with analysis. Utilize a cleanup step such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering compounds like sugars and organic acids.[5]

Issue: High variability in residue levels between replicate samples.

  • Question: I am observing significant differences in this compound concentrations across my replicate samples. What could be the reason for this inconsistency?

  • Answer:

    • Uneven Pesticide Application: If you are conducting your own spiking or application experiments, ensure a uniform application of the this compound solution to all fruit surfaces.

    • Inadequate Homogenization: The distribution of pesticide residue can be non-uniform on the fruit surface. Ensure the entire fruit sample is homogenized to a consistent pulp before taking a subsample for extraction.

    • Sample Processing Delays: Process samples as quickly as possible after collection to prevent variable degradation of this compound between samples. If immediate processing is not possible, store samples frozen at -18°C or lower.[13]

Issue: Matrix effects are interfering with chromatographic analysis.

  • Question: I am experiencing signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate this?

  • Answer:

    • Improve Cleanup: As mentioned, a robust cleanup step is crucial. Experiment with different sorbents in your dSPE or SPE protocol.

    • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for matrix effects.

    • Dilution: If the residue levels are high enough, diluting the final extract can reduce the concentration of interfering matrix components.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Washing Treatments for this compound Residue Reduction

This protocol details a method to assess the effectiveness of different washing solutions in removing this compound residues from the surface of apples and pears.

  • Materials:

    • Apples or pears with known this compound treatment history or spiked samples.

    • Washing solutions: Deionized water, 1% (w/v) sodium bicarbonate solution.

    • Glass beakers, magnetic stirrer, and stir bars.

    • Stopwatch.

    • Analytical balance.

    • Homogenizer.

    • Extraction solvent: Acetonitrile.

    • Salts for QuEChERS extraction (e.g., MgSO₄, NaCl).

    • dSPE cleanup tubes with appropriate sorbents (e.g., PSA, C18).

    • Centrifuge.

    • LC-MS/MS or GC-MS system.

  • Procedure:

    • Sample Preparation: Select fruits of uniform size and maturity. For spiked samples, prepare a stock solution of this compound and apply a known amount evenly to the fruit surface. Allow the solvent to evaporate completely (at least 24 hours).

    • Washing Experiment:

      • Divide the fruits into three groups: unwashed control, water wash, and baking soda wash.

      • For the washing groups, submerge the fruits in the respective solutions (e.g., 500 mL in a 1L beaker) and stir gently for a set duration (e.g., 2, 5, 10, and 15 minutes).

      • After washing, rinse the fruits with deionized water and allow them to air dry.

    • Extraction (QuEChERS Method):

      • Weigh and homogenize the entire fruit sample (or a representative portion).

      • Weigh 10-15 g of the homogenate into a 50 mL centrifuge tube.

      • Add 10-15 mL of acetonitrile and shake vigorously for 1 minute.

      • Add the QuEChERS extraction salts, shake for 1 minute, and centrifuge.

    • Cleanup (dSPE):

      • Take an aliquot of the supernatant (acetonitrile layer).

      • Transfer to a dSPE tube containing PSA (to remove organic acids) and MgSO₄ (to remove excess water).

      • Vortex for 30 seconds and centrifuge.

    • Analysis:

      • Filter the supernatant and inject it into the LC-MS/MS or GC-MS system for quantification of this compound.

Protocol 2: this compound Dissipation Study

This protocol outlines a study to determine the dissipation rate (half-life) of this compound on apples or pears under controlled environmental conditions.

  • Materials:

    • Potted apple or pear trees with developing fruit, or freshly harvested organic fruit.

    • Commercial formulation of this compound.

    • Spraying equipment.

    • Materials for sample collection and storage (bags, labels, freezer).

    • Analytical instrumentation and reagents as described in Protocol 1.

  • Procedure:

    • Application: Apply this compound to the fruits at a known concentration, following typical agricultural practices.

    • Sampling: Collect fruit samples at predetermined intervals (e.g., 0, 1, 3, 5, 7, 14, and 21 days after application). The 0-day sample should be collected a few hours after the spray has dried.

    • Sample Processing: Process the collected samples immediately or store them frozen (-18°C or below) until analysis.

    • Extraction and Analysis: Follow the extraction, cleanup, and analysis steps outlined in Protocol 1 to determine the concentration of this compound in each sample.

    • Data Analysis: Plot the concentration of this compound versus time. The data often follows first-order kinetics. Calculate the dissipation rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Data Presentation

Table 1: Efficacy of Different Washing Methods on this compound Residue Reduction on Apples (Illustrative Data)

Washing MethodDuration (minutes)Mean Residue (mg/kg)% Reduction
Unwashed Control02.100%
Tap Water21.5824.8%
Tap Water151.1346.2%
1% NaHCO₃ Solution21.2241.9%
1% NaHCO₃ Solution150.2588.1%

Table 2: Dissipation of this compound on Foliage and Half-Life

Initial Concentration (mg/kg)Concentration after 47 days (mg/kg)Half-Life (days)Reference
~10< 0.26[1]

Visualizations

Aminocarb_Degradation_Pathway This compound This compound (4-dimethylamino-m-tolyl methylcarbamate) Hydroxylation_Product Hydroxylated this compound This compound->Hydroxylation_Product Hydroxylation N_Demethylation_Product1 4-methylamino-m-tolyl methylcarbamate This compound->N_Demethylation_Product1 N-Demethylation Conjugate Glycoside Conjugates Hydroxylation_Product->Conjugate Conjugation N_Demethylation_Product2 4-amino-m-tolyl methylcarbamate N_Demethylation_Product1->N_Demethylation_Product2 N-Demethylation Formamido_Product1 4-methylformamido-m-tolyl methylcarbamate N_Demethylation_Product1->Formamido_Product1 Oxidation Formamido_Product2 4-formamido-m-tolyl methylcarbamate N_Demethylation_Product2->Formamido_Product2 Oxidation

Caption: Metabolic pathway of this compound in plants.

References

Challenges in Aminocarb analysis in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminocarb analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when analyzing this compound in complex matrices. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Q1: Why am I observing low or no recovery of this compound from my samples?

A1: Low recovery of this compound can be attributed to several factors related to its chemical instability and interaction with the sample matrix.

  • pH-Dependent Degradation: this compound is highly unstable in alkaline conditions.[1][2] Its half-life is less than a day at pH 9, while at pH 4, it can be over 120 days.[1] Ensure that the pH of your sample and extraction solvents is neutral or slightly acidic to prevent hydrolytic degradation.

  • Thermal Decomposition: Carbamate (B1207046) pesticides, including this compound, can degrade at high temperatures in the GC inlet. If you are using Gas Chromatography (GC), this may be a significant cause of analyte loss.

  • Matrix Adsorption: this compound can be readily absorbed by soil particles, particularly loam soil.[1] In plant matrices, a significant portion of residues can become un-extractable over time. Inefficient extraction from these binding sites will lead to low recovery.

  • Photodegradation: On surfaces exposed to light, this compound can degrade rapidly.[1] While primarily a concern for environmental fate studies, it is good practice to protect samples and extracts from direct light.

Troubleshooting Steps:

  • Control pH: Buffer your extraction solvent to a pH between 4 and 7.

  • Optimize GC Conditions: If using GC, use a lower inlet temperature or consider derivatization to create a more thermally stable compound. Alternatively, High-Performance Liquid Chromatography (HPLC) is a suitable technique that avoids high temperatures.[1][3]

  • Enhance Extraction: For soil or plant matrices, increase extraction time, use a more effective solvent system, or employ techniques like ultrasonication to improve the release of bound residues.

  • Protect from Light: Store and process samples in amber vials or under low-light conditions.

Q2: I'm seeing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. What can I do?

A2: Matrix effects are a primary challenge in quantitative analysis using LC-MS or GC-MS, caused by co-eluting compounds from the sample that interfere with the ionization of the target analyte.[4][5] This can lead to inaccurate quantification.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by dispersive solid-phase extraction (d-SPE), is a widely used and effective technique for cleaning up complex samples like fruits, vegetables, and soil.[6][7] Different d-SPE sorbents can be used to target specific interferences (e.g., PSA for organic acids, C18 for lipids, GCB for pigments).[8][9]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure.[4] This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.[10][11]

  • Employ Stable Isotope-Labeled Internal Standards: This is a robust method for correcting variability. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, providing accurate correction.

  • Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[4][12] However, this approach may compromise the method's sensitivity if this compound concentrations are already low.

  • Optimize Chromatography: Adjusting the LC gradient or using a different column can help separate this compound from co-eluting interferences.[4]

Q3: My chromatographic peak shape for this compound is poor when using GC. How can I improve it?

A3: Poor peak shape in GC is often due to the thermal instability of carbamates and interactions with active sites in the GC system.[13]

Solutions for Improved Peak Shape:

  • Derivatization: Converting this compound to a more thermally stable derivative is a common strategy. A 2,4-dinitrophenyl ether derivatization has been shown to be effective and can significantly improve sensitivity.[1]

  • Use of Analyte Protectants: Adding "analyte protectants" to both sample extracts and calibration standards can mask active sites in the GC inlet and column, improving peak shape and response for sensitive compounds.[10][14]

  • Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Using a liner with glass wool can trap non-volatile matrix components but may also create active sites if not properly maintained.[13] Regular replacement of the liner and septum is crucial.

  • Alternative Technique: If problems persist, switching to LC-MS/MS is highly recommended as it avoids the issue of thermal degradation inherent to GC analysis of carbamates.[15]

Frequently Asked Questions (FAQs)

Q: What is the best extraction method for this compound from complex matrices?

A: The QuEChERS method is highly recommended for its efficiency and effectiveness across a wide range of food and environmental matrices.[6][7] It involves an initial extraction with acetonitrile (B52724) followed by a salting-out step to partition the phases, and a subsequent d-SPE step for cleanup. The specific salts and d-SPE sorbents can be adapted depending on the matrix. For example, for dry samples like grains, a pre-wetting step is necessary.[6][12]

Q: Is this compound stable in solution? What solvent should I use?

A: this compound's stability is highly dependent on pH. It is unstable in alkaline media.[1][2] For preparing standards and storing extracts, use a polar organic solvent like methanol (B129727) or acetonitrile and ensure it is free from alkaline contaminants. If using aqueous solutions, they should be buffered to be slightly acidic (e.g., pH 4).[1]

Q: Which analytical instrument is better for this compound analysis: GC or LC?

A: While GC methods exist, they often require derivatization to prevent thermal degradation of this compound.[1] HPLC or UHPLC coupled with mass spectrometry (LC-MS/MS) is generally considered the more robust and reliable technique.[3][15] LC-MS/MS offers high sensitivity and selectivity and avoids the high temperatures that cause this compound to break down. HPLC with post-column derivatization and fluorescence detection is another sensitive option.[16]

Q: What are the major metabolites of this compound I should be aware of?

A: The degradation of this compound involves modifications primarily to the dimethylamino group. Key metabolites include 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido analogues.[1][3] In plants, hydroxylation followed by conjugation to form glycosides is a major pathway.[1] Depending on the scope of your study, it may be necessary to develop methods that can also detect these related compounds.

Experimental Protocols & Data

Protocol 1: QuEChERS Extraction for this compound in Vegetable Matrix

This protocol is based on the widely adopted QuEChERS methodology.[6]

1. Sample Homogenization:

  • Weigh a representative portion of the vegetable sample.

  • Cryogenically process with dry ice or chop and blend until a homogeneous paste is formed.[17]

2. Extraction:

  • Place 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute.

  • Add a packet of extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[6]

  • Immediately cap and shake again for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (to remove water) and a sorbent like Primary Secondary Amine (PSA) to remove organic acids and sugars.[9] For pigmented vegetables, Graphitized Carbon Black (GCB) may be added to remove chlorophyll.[18]

  • Vortex the d-SPE tube for 30-60 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm filter if necessary.

  • The extract is now ready for analysis by LC-MS/MS. It may be diluted with mobile phase.

Quantitative Data Summary

The following table summarizes typical performance data for carbamate analysis using modern analytical methods in complex matrices.

ParameterMatrixMethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
CarbamatesVegetablesLC-MS/MS (QuEChERS)91 - 109< 105[18]
Multi-residueCucumberGC-MS (QuEChERS)80.6 - 112.3< 20< 25[11]
CarbamatesPlant-based foodsLC/MS (Carrageenan treatment)85.2 - 115.31.1 - 9.80.06 - 1.9[15]

Visualizations

Experimental Workflow for this compound Analysis

This diagram outlines the general steps from sample collection to final data analysis for this compound residues.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Soil, Water, Crop) Homogenize 2. Homogenization (e.g., Blending, Grinding) Sample->Homogenize Extract 3. QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup 4. Dispersive SPE Cleanup (PSA, C18, GCB) Extract->Cleanup FinalExtract 5. Final Extract Cleanup->FinalExtract LCMS 6. LC-MS/MS Analysis FinalExtract->LCMS GCMS 6. GC-MS Analysis (with Derivatization) FinalExtract->GCMS Alternative Quant 7. Quantification (Matrix-Matched Curve) LCMS->Quant GCMS->Quant Report 8. Final Report Quant->Report

Caption: General workflow for this compound residue analysis.

Troubleshooting Logic for Low Analyte Recovery

This decision tree provides a logical path for troubleshooting common causes of low this compound recovery.

G start Problem: Low this compound Recovery check_inst Is the analytical instrument (LC-MS, GC-MS) performing correctly? start->check_inst inst_ok Instrument OK check_inst->inst_ok Yes inst_issue Troubleshoot Instrument: - Calibrate - Clean Source/Inlet - Check Column check_inst->inst_issue No check_prep Review Sample Preparation Steps check_ph Was the sample/solvent pH controlled (neutral/acidic)? check_prep->check_ph inst_ok->check_prep ph_bad Alkaline Degradation Likely. Action: Buffer solvents to pH < 7. check_ph->ph_bad No check_temp Are you using GC? check_ph->check_temp Yes root_cause Root Cause Identified ph_bad->root_cause temp_bad Thermal Degradation Possible. Action: Lower inlet temp, use derivatization, or switch to HPLC. check_temp->temp_bad Yes check_extraction Was extraction efficient? (Time, Solvent, Matrix Type) check_temp->check_extraction No temp_bad->root_cause extraction_bad Incomplete Extraction. Action: Increase extraction time, use stronger solvent, or add ultrasonication step. check_extraction->extraction_bad No check_extraction->root_cause Yes extraction_bad->root_cause

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Optimizing Aminocarb Spray Droplet Size for Forest Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and professionals on optimizing the droplet size of aminocarb sprays for the effective control of forest pests, with a primary focus on the spruce budworm (Choristoneura fumiferana). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary challenge in determining the optimal this compound droplet size for forest pest control?

A1: The principal challenge lies in balancing competing factors: achieving sufficient coverage on the target pest and foliage within a complex forest canopy, while minimizing off-target drift and environmental contamination. Smaller droplets provide better coverage but are more susceptible to drift, whereas larger droplets have better canopy penetration due to gravity but may not adequately cover the target insects.[1][2][3][4]

Q2: Is there a universally optimal droplet size for this compound application against forest pests like the spruce budworm?

A2: No, a single optimal droplet size for all scenarios does not exist. The ideal size is highly dependent on a range of factors including:

  • Target Pest: The species, life stage, and feeding behavior of the insect. For instance, spruce budworm larvae are most vulnerable during the third to fourth instar when they are actively feeding on new foliage.[5]

  • Forest Canopy Structure: The density, height, and species composition of the forest affect droplet penetration. Denser canopies may require smaller droplets that can be carried by air currents to reach the target.[1]

  • Application Equipment: The type of nozzle (e.g., rotary atomizer, hydraulic nozzle) significantly influences the droplet size spectrum produced.[6]

  • Meteorological Conditions: Wind speed, temperature, and humidity play a crucial role in droplet trajectory and evaporation, and thus the potential for drift.[7]

Q3: What are the general advantages and disadvantages of different droplet size ranges for aerial this compound application in forests?

A3: The following table summarizes the key trade-offs:

Droplet Size Category (VMD*)Approximate Size (microns)AdvantagesDisadvantages
Fine < 150- Excellent coverage on coniferous needles and insects.[3][8]- Can be carried by air currents into the canopy.- High potential for off-target drift.[4][7]- Prone to evaporation, especially in hot and dry conditions.[7]
Medium 150 - 350- A good balance between coverage and drift mitigation.[2][9]- Generally recommended for insecticide applications.[8][9]- May still be susceptible to drift under windy conditions.
Coarse > 350- Low drift potential.[7]- Better canopy penetration due to higher terminal velocity.[1]- Poor coverage on small targets like insects and needles.[8]- May lead to runoff from foliage.[2]

*VMD = Volume Median Diameter, the point where half of the total spray volume is in droplets smaller than the VMD and half is in droplets larger.

Q4: I am designing an experiment to determine the optimal this compound droplet size for controlling a specific forest defoliator. What is a good starting point for my experimental protocol?

A4: A robust experimental protocol should systematically evaluate the efficacy of different droplet sizes under controlled or well-monitored conditions. Below is a detailed methodology for a field trial.

Experimental Protocols

Objective: To determine the optimal droplet size of this compound for maximizing mortality of a target forest pest while minimizing off-target deposition.

Materials:

  • This compound formulation (e.g., Matacil® 180F)

  • Aerial or ground-based spray application system with adjustable nozzles capable of producing a range of droplet sizes.

  • Droplet size analysis equipment (e.g., laser diffraction instrument).

  • Samplers for assessing canopy penetration and ground deposition (e.g., Kromekote® cards, glass plates).

  • Caged or wild populations of the target pest for mortality assessment.

  • Meteorological monitoring equipment.

Methodology:

  • Site Selection: Choose a representative forest stand with a known infestation of the target pest. Establish multiple, spatially separated plots for each treatment and a control.

  • Droplet Size Characterization: Calibrate the spray nozzles to produce distinct and consistent droplet size spectra (e.g., targeting VMDs of 100 µm, 200 µm, and 300 µm). Verify the droplet size distribution using a laser diffraction instrument before and during the application.

  • Application:

    • Apply the this compound solution at the recommended label rate to the designated plots.

    • Conduct applications under similar and favorable meteorological conditions (low wind speed, moderate temperature, and humidity) to minimize variability.

    • Include a control plot that is not sprayed.

  • Deposition and Canopy Penetration Assessment:

    • Place droplet samplers (e.g., Kromekote® cards) at different heights within the forest canopy and on the ground in each plot before spraying.

    • After spraying, collect the samplers and analyze them to quantify droplet density and coverage at each level.

  • Efficacy Assessment:

    • For caged insects, place cages with a known number of larvae at various locations within the canopy of each plot before spraying.

    • For wild populations, conduct pre- and post-spray larval counts on marked branches.

    • Assess mortality at set intervals (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Statistically analyze the data to determine the relationship between droplet size, canopy penetration, droplet density on foliage, and pest mortality.

Data Presentation

The quantitative data from such an experiment should be summarized in clearly structured tables for easy comparison.

Table 1: Droplet Deposition and Canopy Penetration

Droplet Size (VMD µm)Droplet Density (droplets/cm²) - Upper CanopyDroplet Density (droplets/cm²) - Mid CanopyDroplet Density (droplets/cm²) - Lower CanopyGround Deposition (µg/cm²)
100
200
300
Control0000

Table 2: Pest Mortality

Droplet Size (VMD µm)Mortality Rate (%) - 24 hoursMortality Rate (%) - 48 hoursMortality Rate (%) - 72 hours
100
200
300
Control

Mandatory Visualizations

Logical Relationships in Droplet Size Optimization

G cluster_factors Influencing Factors cluster_decision Droplet Size Selection cluster_outcomes Experimental Outcomes Pest Target Pest (Species, Life Stage) DropletSize Selected Droplet Size (VMD) Pest->DropletSize Canopy Forest Canopy (Density, Height) Canopy->DropletSize Equipment Application Equipment (Nozzle Type) Equipment->DropletSize Weather Meteorological Conditions (Wind, Temp, Humidity) Weather->DropletSize Coverage Target Coverage (Insects, Foliage) DropletSize->Coverage affects Penetration Canopy Penetration DropletSize->Penetration affects Drift Off-Target Drift DropletSize->Drift affects Efficacy Pest Mortality Coverage->Efficacy influences Penetration->Efficacy influences Drift->Efficacy indirectly affects (loss of active ingredient)

Caption: Factors influencing the selection and outcomes of spray droplet size.

Experimental Workflow for Optimizing Droplet Size

G Start Define Experimental Objectives (Target Pest, this compound Rate) SiteSelection Select Representative Forest Plots Start->SiteSelection NozzleCal Calibrate Nozzles for Desired Droplet Sizes SiteSelection->NozzleCal PreApp Pre-Application Assessment (Pest Density, Sampler Placement) NozzleCal->PreApp Application Apply this compound Treatments (and Control) PreApp->Application PostApp Post-Application Data Collection Application->PostApp DepoAnalysis Analyze Droplet Deposition and Canopy Penetration PostApp->DepoAnalysis MortAnalysis Assess Pest Mortality PostApp->MortAnalysis DataAnalysis Statistical Analysis of All Data DepoAnalysis->DataAnalysis MortAnalysis->DataAnalysis Conclusion Determine Optimal Droplet Size and Refine Protocol DataAnalysis->Conclusion

Caption: A generalized workflow for field experiments on droplet size optimization.

References

Technical Support Center: Minimizing Aminocarb Runoff from Agricultural Fields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Aminocarb runoff from agricultural fields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key environmental properties?

This compound is a non-systemic carbamate (B1207046) insecticide primarily used to control lepidopterous larvae and other biting insects in forestry and agriculture.[1][2] It acts as an acetylcholinesterase inhibitor.[1] Key environmental properties include:

  • Solubility: Moderately soluble in water.[1]

  • Persistence: Tends to be non-persistent in soil and aquatic ecosystems.[1] The half-life of this compound can be less than a day in soil and around six days on foliage under normal use conditions.[3]

  • Leaching Potential: Based on its chemical properties, it is not expected to leach significantly into groundwater.[1]

  • Degradation: this compound degrades through several pathways, including photolysis (breakdown by sunlight) and microbial action.[3][4] In soil, N-demethylation is a primary degradation pathway.[3]

Q2: What are the primary mechanisms of this compound runoff?

This compound runoff from agricultural fields is primarily driven by surface water movement after rainfall or irrigation. The main contributing factors include:

  • Rainfall Intensity and Timing: Heavy rainfall shortly after application can lead to significant runoff.

  • Soil Type and Condition: Soils with low organic matter and high clay content have a lower capacity to adsorb this compound, increasing its availability for runoff.[5] Compacted soils also promote runoff over infiltration.

  • Field Topography: Steeper and longer slopes increase the velocity and volume of runoff, carrying more pesticides.[5]

  • Application Method: Foliar spray applications can leave residues on plant surfaces that can be washed off.

Q3: What are the most effective Best Management Practices (BMPs) for reducing this compound runoff?

A variety of BMPs can be implemented to significantly reduce pesticide runoff. These can be broadly categorized as:

  • Source Reduction Strategies:

    • Integrated Pest Management (IPM): Applying pesticides only when necessary based on economic thresholds reduces the overall pesticide load.[5]

    • Proper Application: Calibrating spray equipment, using appropriate nozzles to reduce drift, and avoiding application before heavy rainfall are crucial.[5][6]

  • Transport Mitigation Strategies:

    • Vegetative Buffer Strips: Strips of grass or other permanent vegetation planted along the edges of fields can filter runoff, trapping sediment and pesticides.[7]

    • Conservation Tillage: Practices like no-till or reduced tillage maintain crop residue on the soil surface, which slows runoff, increases infiltration, and reduces erosion.[5][7]

    • Cover Crops: Planting crops during off-seasons protects the soil from erosion and can absorb excess water and nutrients.[7]

Troubleshooting Guide for this compound Runoff Experiments

Issue Possible Causes Troubleshooting Steps
High variability in runoff sample concentrations Inconsistent rainfall simulation intensity or duration. Non-uniform application of this compound. Variations in soil moisture content across experimental plots.Ensure rainfall simulators are calibrated to deliver a consistent and uniform rainfall intensity. Use calibrated application equipment to ensure a uniform deposition of this compound on the soil surface. Pre-wet experimental plots to a consistent moisture level before initiating the runoff experiment.
Low or no detection of this compound in runoff samples Rapid degradation of this compound before the runoff event. Strong adsorption to soil particles. Issues with the analytical method.Collect samples at shorter time intervals after application. Analyze soil samples to determine the amount of this compound adsorbed. Verify the analytical method's limit of detection (LOD) and limit of quantification (LOQ). Run a standard curve and check for instrument sensitivity.
Poor recovery of this compound during sample extraction Inefficient extraction solvent. Matrix effects from soil or water components. Degradation of this compound during storage or extraction.Test different extraction solvents or solvent mixtures. Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. Store samples at low temperatures (e.g., 4°C) and in the dark. Analyze samples as soon as possible after collection.
Inconsistent performance of buffer strips in reducing runoff Channelized flow through the buffer strip. Insufficient buffer strip width for the slope and runoff volume. Poor vegetation establishment in the buffer strip.Ensure runoff enters the buffer strip as uniform sheet flow. Consult guidelines for appropriate buffer strip width based on field conditions. Ensure a dense and healthy stand of vegetation in the buffer strip.

Quantitative Data on Runoff Mitigation Strategies

While specific quantitative data for this compound runoff reduction is limited in publicly available literature, the following tables summarize the effectiveness of common BMPs for other pesticides with similar properties. This data can be used as a reference for designing experiments and estimating the potential reduction in this compound runoff.

Table 1: Effectiveness of Vegetative Buffer Strips in Reducing Pesticide Runoff

Buffer Strip Width (m)Average Pesticide Runoff Reduction (%)Reference
Up to 265Reichenberger et al., 2007
~1895Reichenberger et al., 2007
5≥ 50Vegetative Buffer Strips Fact Sheet
10≥ 90Vegetative Buffer Strips Fact Sheet

Table 2: Impact of Tillage Practices on Pesticide Runoff

Tillage PracticeChange in Runoff VolumeChange in Pesticide LossReference
Minimum Tillage vs. Conventional Tillage-26%-15%Pesticide runoff from conventional tillage... (PMC)
No-Till vs. Conventional Tillage-43%No significant effectPesticide runoff from conventional tillage... (PMC)

Note: While no-till reduces overall runoff volume, it can sometimes lead to higher concentrations of pesticides in the runoff that does occur.

Experimental Protocols

Protocol for Measuring this compound Concentration in Water and Soil Samples using HPLC-UV

This protocol outlines a general procedure for the analysis of this compound in environmental samples. It should be optimized and validated for your specific experimental conditions.

1.1. Sample Collection and Preparation

  • Water Samples: Collect runoff water samples in amber glass bottles. If not analyzed immediately, store them at 4°C. Filter the samples through a 0.45 µm syringe filter before extraction.

  • Soil Samples: Collect soil samples from the top 0-10 cm layer. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.

1.2. Extraction

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass a known volume of the filtered water sample through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained this compound with a suitable solvent such as acetonitrile (B52724) or methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • Soil Samples (Solvent Extraction):

    • Weigh 10 g of the prepared soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction twice more with fresh acetonitrile.

    • Combine the supernatants, evaporate to dryness, and reconstitute in the mobile phase.

1.3. HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 247 nm.

  • Quantification: Prepare a calibration curve using certified this compound standards.

Protocol for a Simulated Rainfall Runoff Experiment

This protocol describes a laboratory or field-based experiment to evaluate the effectiveness of a mitigation strategy (e.g., a vegetative buffer strip) in reducing this compound runoff.

2.1. Experimental Setup

  • Construct runoff plots of a defined size (e.g., 2 m x 5 m) on a sloped area.

  • For testing a buffer strip, establish a healthy stand of vegetation at the downslope end of the treatment plots.

  • Install a runoff collection system at the base of each plot to collect all surface runoff.

  • Use a rainfall simulator capable of delivering a uniform and controlled rainfall intensity over the entire plot area.

2.2. Experimental Procedure

  • Apply a known concentration of an this compound formulation evenly to the soil surface of each plot.

  • After a set pre-rainfall period (e.g., 24 hours), initiate the simulated rainfall event at a predetermined intensity and duration.

  • Collect runoff samples at regular intervals throughout the rainfall event.

  • Measure the total volume of runoff from each plot.

  • Analyze the concentration of this compound in the collected runoff samples using the HPLC-UV method described above.

  • Calculate the total mass of this compound lost in the runoff from each plot (Concentration x Volume).

  • Compare the this compound losses from the control plots (no mitigation) with the treatment plots to determine the effectiveness of the mitigation strategy.

Visualizations

Experimental_Workflow_for_Aminocarb_Runoff_Study cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Sample Analysis & Data Interpretation setup_plots Construct Runoff Plots setup_buffer Establish Vegetative Buffer Strip setup_plots->setup_buffer setup_collection Install Runoff Collection System setup_buffer->setup_collection setup_rainfall Calibrate Rainfall Simulator setup_collection->setup_rainfall apply_this compound Apply this compound setup_rainfall->apply_this compound simulate_rainfall Simulate Rainfall apply_this compound->simulate_rainfall collect_samples Collect Runoff Samples simulate_rainfall->collect_samples measure_volume Measure Runoff Volume collect_samples->measure_volume analyze_concentration Analyze this compound Concentration (HPLC-UV) measure_volume->analyze_concentration calculate_loss Calculate Total this compound Loss analyze_concentration->calculate_loss compare_results Compare Control vs. Treatment calculate_loss->compare_results evaluate_effectiveness Evaluate Mitigation Effectiveness compare_results->evaluate_effectiveness

Caption: Workflow for an this compound runoff mitigation experiment.

Aminocarb_Microbial_Degradation_Pathway This compound This compound Intermediate1 4-(Methylamino)-3-methylphenyl methylcarbamate This compound->Intermediate1 N-demethylation (Microbial Enzymes) Intermediate2 4-Amino-3-methylphenyl methylcarbamate Intermediate1->Intermediate2 N-demethylation (Microbial Enzymes) Final_Product Further Degradation Products Intermediate2->Final_Product Hydrolysis & Ring Cleavage

Caption: Microbial degradation pathway of this compound in soil.

References

Technical Support Center: Enhancing the Stability of Aminocarb Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of Aminocarb. The information is presented in a practical question-and-answer format to assist in your experimental design and problem-solving.

Troubleshooting Unstable this compound Formulations

Q1: My this compound formulation is showing rapid degradation. What are the primary causes?

A1: this compound is susceptible to several degradation pathways, primarily hydrolysis, photodegradation, and thermal decomposition. The stability of this compound is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidative agents.[1] this compound is notably unstable in alkaline conditions.[2]

Key degradation pathways include:

  • Hydrolysis: The carbamate (B1207046) ester linkage is prone to hydrolysis, especially in alkaline or neutral aqueous solutions, leading to the formation of 3-methyl-4-dimethylaminophenol. A kinetic study has confirmed this degradation pathway in an aqueous medium.

  • Oxidation: The dimethylamino group on the aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), heat, and light.

  • Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the breakdown of the this compound molecule.

A simplified representation of the primary degradation pathways is shown below.

This compound This compound Hydrolysis Hydrolysis (Alkaline/Neutral pH) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, Heat) This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradation_Products Degradation Products (e.g., 3-methyl-4-dimethylaminophenol) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Figure 1: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Formulation Strategies for Enhanced Stability

Q2: How can I protect my this compound formulation from photodegradation during experiments and storage?

A2: To mitigate photodegradation, it is crucial to protect the formulation from light, especially UV radiation. This can be achieved by:

  • Using UV-blocking packaging: Store solutions in amber glass vials or other containers that block UV light.

  • Incorporating photostabilizers: The addition of UV absorbers to the formulation can significantly reduce photodegradation. These compounds absorb harmful UV radiation and dissipate it as heat. Commonly used classes of UV absorbers include benzophenones and benzotriazoles (e.g., Tinuvin® series). While specific quantitative data for this compound is limited, the general principle of using UV absorbers is a well-established strategy for protecting light-sensitive compounds.

Q3: What types of antioxidants can be used to prevent oxidative degradation of this compound, and at what concentrations?

A3: Antioxidants can be added to the formulation to inhibit oxidation. Common antioxidants used in pharmaceutical and agrochemical formulations include:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) : These phenolic antioxidants are effective at scavenging free radicals. Typical concentrations range from 0.01% to 0.1% (w/v).

  • Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E) : These are natural antioxidants that can also be effective.

The optimal antioxidant and its concentration should be determined experimentally through a stability study.

Q4: My formulation is aqueous-based. How can I control for hydrolysis of this compound?

A4: Hydrolysis of this compound is highly pH-dependent, with increased degradation rates in alkaline and neutral conditions. To enhance stability in aqueous formulations:

  • Maintain an acidic pH: Buffering the formulation to an acidic pH (e.g., pH 3-5) can significantly slow down the rate of hydrolysis.

  • Reduce water activity: For solid formulations, minimizing exposure to moisture is critical. For liquid formulations, consider using co-solvents to reduce the overall water content, though the stability in different solvent systems should be experimentally verified.

pHHalf-life (t½)
9.34 hours[1]
AcidicSignificantly longer (specific data for this compound is limited, but this is a general principle for carbamates)
Table 1: Effect of pH on this compound Hydrolysis in Aqueous Buffer.

Q5: Are there advanced formulation techniques like microencapsulation that can improve this compound stability?

Experimental Protocols and Analytical Methods

Q6: How do I perform a forced degradation study to understand the stability of my this compound formulation?

A6: A forced degradation study, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. The study involves subjecting the this compound formulation to conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation of an this compound Formulation

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound formulation

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm)

  • Oven

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Mix the this compound formulation with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • Base Hydrolysis: Mix the this compound formulation with 0.1 M NaOH at room temperature for a shorter duration (e.g., 2-4 hours) due to the known instability in alkaline conditions.

  • Oxidative Degradation: Treat the this compound formulation with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Store the this compound formulation in an oven at an elevated temperature (e.g., 70 °C) for a specified time (e.g., 48 hours).

  • Photodegradation: Expose the this compound formulation to UV light (e.g., 254 nm) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Start This compound Formulation Stress Apply Stress Conditions Start->Stress Analysis HPLC Analysis Stress->Analysis Sample at time points Acid Acid (HCl) Base Base (NaOH) Oxidation Oxidation (H₂O₂) Thermal Heat Photo UV Light Data Identify Degradants & Determine Pathways Analysis->Data

Figure 2: Workflow for a forced degradation study.

Q7: Can you provide a starting point for an HPLC method to analyze this compound and its primary hydrolysis product?

A7: A reverse-phase HPLC-UV method is suitable for the analysis of this compound and its main degradation product, 3-methyl-4-dimethylaminophenol. The following is a general protocol that can be optimized for your specific instrumentation and formulation matrix.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To quantify this compound and detect its primary hydrolysis product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The aqueous phase can be buffered to an acidic pH (e.g., with 0.1% formic acid) to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the this compound peak based on the retention time and calibration curve. Degradation products will typically elute at different retention times. The primary hydrolysis product, 3-methyl-4-dimethylaminophenol, will have a shorter retention time than this compound under these conditions.

Q8: How should I conduct a drug-excipient compatibility study for my this compound formulation?

A8: A drug-excipient compatibility study is crucial to ensure that the inactive ingredients in your formulation do not contribute to the degradation of this compound.

Experimental Protocol: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Materials:

  • This compound

  • Selected excipients (e.g., antioxidants, fillers, binders, surfactants)

  • Controlled environment chambers (e.g., 40 °C/75% RH)

Procedure:

  • Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of pure this compound as a control.

  • Stress Conditions: Place the mixtures and the control in open and closed vials and store them under accelerated stability conditions (e.g., 40 °C/75% RH) for a predetermined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples using a stability-indicating HPLC method.

  • Evaluation: Compare the purity of this compound in the binary mixtures to that of the pure this compound control. A significant increase in degradation in the presence of an excipient indicates a potential incompatibility. Physical changes such as color change or clumping should also be noted.

Start Select this compound and Excipients Prepare Prepare Binary Mixtures (e.g., 1:1 ratio) Start->Prepare Store Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare->Store Analyze Analyze at Time Points (e.g., 1, 2, 4 weeks) using HPLC Store->Analyze Evaluate Compare Degradation vs. Control Assess Compatibility Analyze->Evaluate

Figure 3: Logical workflow for a drug-excipient compatibility study.

References

Technical Support Center: Troubleshooting Aminocarb Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues related to Aminocarb degradation during sample storage.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant decrease in this compound concentration in my stored samples. What are the potential causes?

A1: The degradation of this compound during storage can be influenced by several factors, primarily chemical instability. The main routes of degradation are hydrolysis, oxidation, and photolysis. Key factors that accelerate degradation include:

  • High pH: this compound is unstable in alkaline media.[1][2] Its stability decreases as the pH increases.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][3]

  • Exposure to Light: Ultraviolet (UV) and even fluorescent light can cause photodegradation of this compound.[1][4][5]

  • Presence of Oxidizing Agents: Oxidation of the dimethylamino group is a known degradation pathway.[1]

  • Microbial Activity: In non-sterile samples, microbial activity can contribute to the breakdown of this compound, especially in soil and water matrices.[1]

Q2: My analytical results for this compound are inconsistent across different sample batches. What could be the reason for this variability?

A2: Inconsistent results can stem from variations in sample handling and storage conditions between batches. It is crucial to maintain uniform conditions to ensure reproducible results. Key areas to investigate include:

  • Storage Temperature Fluctuations: Ensure all samples are stored at a consistent, low temperature (ideally at or below -18°C) to minimize degradation.[6]

  • Differences in pH: If your samples are aqueous, variations in pH between batches can lead to different degradation rates. Buffering the samples to a slightly acidic pH (e.g., pH 4) can enhance stability.[1]

  • Light Exposure: Inconsistent exposure of sample containers to light during storage or sample preparation can lead to variable levels of photodegradation. Use amber vials or store samples in the dark.

  • Sample Matrix Effects: The composition of the sample matrix can influence this compound stability. The presence of certain ions or organic matter might catalyze degradation.

  • Inconsistent Time Between Collection and Analysis: If the time between sample collection and analysis varies significantly between batches, the extent of degradation will also differ.

Q3: I am detecting unknown peaks in the chromatogram of my stored this compound samples. What are these, and where do they come from?

A3: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation. These peaks represent the various degradation products. The primary degradation pathways and their products are:

  • Hydrolysis: This is a major degradation pathway, especially in neutral to alkaline conditions, leading to the cleavage of the carbamate (B1207046) ester bond to form 4-dimethylamino-3-methylphenol.[1][4]

  • Oxidation and N-Demethylation: The dimethylamino group can be oxidized, leading to products such as 4-(formamidomethylamino)-, 4-(formamidoamino)-, and 4-amino-3-methylphenol.[1] N-demethylated analogues are also common metabolites.[1]

  • Photolysis: Exposure to UV light can lead to the formation of various photoproducts. Irradiation can cause oxidation of the dimethylamine (B145610) moiety, eventually forming 4-dimethylamino-3-methyl phenol.[4] In some cases, reddish-colored degradation products like 6-(dimethylamino)-2-methyl-1,4-benzoquinone have been identified in aqueous solutions exposed to light.[7]

To identify these unknown peaks, it is recommended to use mass spectrometry (MS) coupled with chromatography (e.g., LC-MS or GC-MS) and compare the resulting mass spectra with those of known this compound metabolites and degradation products.

Data Summary

Table 1: Stability of this compound in Buffered Solutions

pHTemperature (°C)Half-life
4Not Specified>127 days
7Not Specified5 - 11 days
728.528.5 days (in pond water)
9Not Specified<1 day
9.3Not Specified4 hours

Data sourced from inchem.org[1]

Table 2: Half-life of this compound in Different Matrices

MatrixConditionHalf-life
Glass SurfacesFluorescent light at 25°C1.6 hours (initial rate)
Soil (Sandy Loam)1 mg/kg application<24 hours
Soil (Silt Loam)Carbonyl-C14-aminocarb<24 hours (for 85% degradation)
Pond Water/SoilNot Specified3.5 days
Spruce FoliageSimulated spray application6 days

Data sourced from inchem.org[1]

Experimental Protocols

Protocol 1: High-Pressure Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a general guideline for the analysis of this compound in various matrices. Method optimization will be required for specific sample types.

  • Sample Preparation:

    • Solid Samples (e.g., soil, foliage): Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetonitrile (B52724), methanol). The extraction can be facilitated by sonication or shaking.

    • Liquid Samples (e.g., water): Depending on the concentration, either inject directly or perform a solid-phase extraction (SPE) for sample clean-up and concentration. A C18 cartridge is often suitable.

    • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate (B84403) buffer at a slightly acidic pH) is typically employed. The exact gradient program will depend on the required separation from matrix components and degradation products.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: A UV detector set at 254 nm is suitable for the detection of this compound.[1] For higher sensitivity and selectivity, a fluorescence detector or a mass spectrometer can be used.

  • Quantification:

    • Prepare a series of calibration standards of this compound in a solvent that matches the final sample extract.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Aminocarb_Degradation_Pathway cluster_hydrolysis Hydrolysis (Higher pH) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) This compound This compound 4-dimethylamino-3-methylphenol 4-dimethylamino- 3-methylphenol This compound->4-dimethylamino-3-methylphenol Ester Cleavage 4-formamidomethylamino 4-(formamidomethylamino)- 3-methylphenol This compound->4-formamidomethylamino Oxidation of Dimethylamino Group Photodegradation_Products Various Photoproducts (e.g., Benzoquinones) This compound->Photodegradation_Products UV Irradiation 4-formamidoamino 4-(formamidoamino)- 3-methylphenol 4-formamidomethylamino->4-formamidoamino 4-amino 4-amino- 3-methylphenol 4-formamidoamino->4-amino

References

Technical Support Center: Method Validation for Low-Level Aminocarb Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the low-level detection of Aminocarb.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for low-level this compound detection?

A1: The most prevalent methods for quantifying low levels of this compound include High-Performance Liquid Chromatography (HPLC) coupled with various detectors. HPLC with Ultraviolet (UV) detection is a common approach.[1][2] For enhanced sensitivity and selectivity, especially at trace levels, HPLC with post-column derivatization followed by fluorescence detection is often employed.[3][4] Gas-Liquid Chromatography (GLC) with nitrogen-specific detectors, such as the alkali flame ionization detector (AFID) or the Hall microelectrolytic conductivity detector, is also a viable option.[1]

Q2: What are the key parameters to consider for method validation according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][6]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[5][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Q3: What are the primary degradation pathways for this compound, and how can I prevent sample degradation during analysis?

A3: this compound is known to be unstable, particularly in alkaline media.[1][8] Its degradation can occur through hydrolysis of the carbamate (B1207046) ester linkage. Photodegradation can also occur, involving modification of the 4-dimethylamino group.[2] To minimize degradation:

  • pH Control: Maintain acidic or neutral pH conditions during sample storage and preparation. This compound is more stable at lower pH values.[1]

  • Temperature Control: Store samples and standards at low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.

  • Light Protection: Protect samples and standards from direct light exposure by using amber vials or storing them in the dark.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.

Q4: What causes matrix effects in LC-MS analysis of this compound, and how can they be mitigated?

A4: Matrix effects in LC-MS are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[9][10] This can significantly impact the accuracy and reproducibility of quantitative methods.[9][11] Mitigation strategies include:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[11]

  • Use of Internal Standards: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from interfering matrix components.

Troubleshooting Guides

Chromatography Issues
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the basic this compound and acidic silanol (B1196071) groups on the silica-based column.[13] - Column overload.[13] - Column degradation or contamination.- Use a mobile phase with a low pH (e.g., adding 0.1% formic acid) to suppress silanol ionization.[14] - Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[15] - Reduce the injection volume or dilute the sample.[16] - Flush the column with a strong solvent or replace it if necessary.
Peak Broadening - Extra-column volume (e.g., long tubing, large detector cell).[15] - Column degradation or void formation.[13] - Sample solvent being stronger than the mobile phase.- Minimize tubing length and use appropriate internal diameter tubing. - Check for column voids and replace the column if necessary. - Dissolve the sample in the initial mobile phase composition.[16]
Poor Resolution - Inappropriate mobile phase composition. - Gradient slope is too steep. - Column efficiency has decreased.- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio). - Employ a shallower gradient. - Replace the column with a new one of the same type.
No Peak or Very Small Peak - this compound degradation. - Incorrect wavelength setting on the UV detector. - Issues with the post-column derivatization system (if used). - Sample concentration is below the LOD.- Check sample and standard stability; prepare fresh solutions. - Verify the UV detector is set to the appropriate wavelength for this compound (around 254 nm).[1] - Ensure the derivatization reagents are fresh and flowing at the correct rate. - Concentrate the sample or use a more sensitive detection method.
Method Validation Challenges
Problem Potential Cause Recommended Solution
Poor Accuracy (Low Recovery) - Inefficient extraction from the sample matrix. - Analyte degradation during sample preparation.[17] - Significant matrix effects causing ion suppression (LC-MS).[9]- Optimize the extraction solvent, pH, and extraction time. - Implement measures to prevent degradation (see FAQ A3). - Use matrix-matched standards or an internal standard to correct for recovery losses.[11]
Poor Precision (High %RSD) - Inconsistent sample preparation technique. - Instrument instability. - Non-homogeneous sample.- Ensure a standardized and well-documented sample preparation protocol is followed. - Perform system suitability tests to ensure the instrument is performing correctly. - Homogenize the sample thoroughly before extraction.
Non-Linear Calibration Curve - Detector saturation at high concentrations. - Analyte instability in the calibration standards. - Inappropriate range for the calibration curve.- Narrow the concentration range of the calibration standards. - Prepare fresh calibration standards daily. - Ensure the highest standard is within the linear range of the detector.

Quantitative Data Summary

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%) Reference
HPLC-UVCabbage, Corn, Potato, Wheat0.8 ng (on-column)--[1]
GLC-AFIDPlant Materials0.1 mg/kg--[1]
GLC-AFIDWater0.02 mg/kg--[1]
GLC-Hall DetectorSpruce Foliage, Soil0.2 mg/kg--[1]
GLC-Hall DetectorWater0.0001 mg/kg--[1]
ColorimetricSoil0.1 mg/kg-90[1]
LC-MS/MSPak Choy5 µg/kg5 µg/kg91-109[18]
HPLC-UVGrape Juice, Chocolate Milk8.0-15.0 µg/L25.0-50.0 µg/L>90[19]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile (B52724) into a collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[19]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • UV Detection: 254 nm.[1]

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: General workflow for analytical method validation.

Troubleshooting_Workflow decision decision issue issue solution solution start Identify Chromatographic Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Incorrect Retention Time? peak_shape->retention_time No tailing Peak Tailing? peak_shape->tailing Yes peak_area Inconsistent Peak Area? retention_time->peak_area No solution_flow_mobile Check Flow Rate & Mobile Phase Composition retention_time->solution_flow_mobile Yes end end peak_area->end No solution_precision Check for Leaks / Ensure Consistent Injection Volume peak_area->solution_precision Yes solution_ph Adjust Mobile Phase pH / Use End-capped Column tailing->solution_ph Yes broadening Peak Broadening? tailing->broadening No solution_extracolumn Check for Extra-Column Volume / Check Sample Solvent broadening->solution_extracolumn Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

Reducing matrix effects in LC-MS/MS analysis of Aminocarb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Aminocarb.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can manifest as either signal suppression (decreased analyte response) or signal enhancement (increased analyte response), leading to inaccurate quantification.[1] The "matrix" comprises all components of the sample other than the analyte of interest, including salts, lipids, pigments, and other endogenous compounds.[1]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A: The presence and extent of matrix effects can be quantitatively assessed by comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample known to be free of this compound) at the same concentration.[2] A significant difference in the peak areas indicates the presence of matrix effects. A matrix effect is generally considered significant if the signal is altered by more than 20%.

The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak area of analyte in matrix / Peak area of analyte in solvent) x 100

  • ME < 100% indicates signal suppression.

  • ME > 100% indicates signal enhancement.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A: The primary strategies to reduce matrix effects for this compound analysis can be categorized as follows:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for carbamate (B1207046) pesticides in food matrices.[3][4]

  • Chromatographic Separation: Optimizing the LC conditions to separate this compound from co-eluting matrix components.

  • Calibration Strategies: Utilizing matrix-matched calibration curves or the standard addition method.

Troubleshooting Guide

Issue 1: Poor Recovery of this compound

Possible Cause: Inefficient extraction or loss of analyte during sample cleanup.

Solutions:

  • Optimize QuEChERS Extraction: Ensure the correct ratio of sample to solvent and the appropriate salt composition for phase separation. For high-water-content matrices, the EN 15662 QuEChERS method is a good starting point.[5]

  • Evaluate dSPE Sorbent: For pigmented matrices like spinach, Graphitized Carbon Black (GCB) is effective at removing chlorophyll (B73375) but can lead to the loss of planar pesticides.[6] Using a reduced amount of GCB or alternative sorbents like PSA (Primary Secondary Amine) and C18 can improve recovery. For matrices with high fat content, C18 or Z-Sep® sorbents are recommended.[7]

  • pH Adjustment: The stability of carbamate pesticides can be pH-dependent. Ensure the pH of the extraction solvent is appropriate. The use of buffered QuEChERS methods (e.g., with citrate (B86180) or acetate) can improve the stability and recovery of pH-sensitive pesticides.[6]

Issue 2: Significant Signal Suppression or Enhancement

Possible Cause: Co-eluting matrix components interfering with the ionization of this compound.

Solutions:

  • Improve dSPE Cleanup: Use a combination of dSPE sorbents to target different types of interferences. A common combination for vegetables is PSA and C18.[5]

  • Dilute the Sample Extract: A simple and often effective method is to dilute the final extract (e.g., 10-fold) with the initial mobile phase. This reduces the concentration of interfering compounds, though it may also decrease the sensitivity of the assay.[5]

  • Optimize Chromatographic Conditions:

    • Column Selection: A C18 column is commonly used for carbamate analysis.[8]

    • Mobile Phase Gradient: Adjust the gradient elution program to achieve better separation between this compound and the region where matrix effects are most pronounced (often at the beginning of the chromatogram).

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for systematic matrix effects.[1]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Spinach

This protocol is adapted from established methods for pesticide residue analysis in pigmented vegetables.[9]

1. Sample Homogenization:

  • Homogenize a representative portion of the spinach sample.

2. Extraction:

  • Weigh 15 g of the homogenized spinach into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the dSPE sorbents. For spinach, a combination of 50 mg PSA, 150 mg MgSO₄, and 5 mg GCB can be effective for pigment removal.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and dilute it (e.g., 1:4 or 1:10 v/v) with water or the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of the matrix effect for this compound in your specific sample matrix.

1. Prepare Three Sets of Solutions:

  • Set A (Standard in Solvent): Prepare a series of calibration standards of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile).

  • Set B (Blank Matrix Extract): Process a blank sample (known not to contain this compound) through the entire sample preparation procedure (Protocol 1).

  • Set C (Post-Extraction Spiked Standard): Spike the blank matrix extract (from Set B) with this compound to the same final concentrations as the standards in Set A.

2. LC-MS/MS Analysis:

  • Analyze all three sets of solutions using the same LC-MS/MS method.

3. Calculation:

  • Calculate the Matrix Effect (ME %) for each concentration level using the formula: ME (%) = (Peak area from Set C / Peak area from Set A) x 100

Quantitative Data Summary

The following tables summarize representative recovery data for carbamates in various matrices using the QuEChERS method. Note that specific recovery for this compound may vary, and method validation in your laboratory is essential.

Table 1: Recovery of Carbamates in High-Water-Content Fruits and Vegetables using a Modified QuEChERS Method [9]

Analyte (Carbamate)MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)
Representative CarbamatePearLOQ90 - 107< 9.6

Table 2: Recovery of Carbamates in Various Food Matrices using QuEChERS [3]

Analyte (Carbamate)MatrixSpiking Level (µg/L)Recovery (%)RSD (%)
AldicarbFruits & Vegetables3 - 50078.98 - 109.64< 12.62
CarbarylFruits & Vegetables3 - 50078.98 - 109.64< 12.62
CarbofuranFruits & Vegetables3 - 50078.98 - 109.64< 12.62
MethiocarbFruits & Vegetables3 - 50078.98 - 109.64< 12.62

Table 3: Matrix Effects for this compound in Leafy Vegetables

AnalyteMatrixMatrix Effect (%)
This compoundSpinachMedium Suppression
This compoundCabbageLow to Medium Suppression

Note: "Low" matrix effect is typically within ±20%, "Medium" is between ±20% and ±50%, and "High" is >±50%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Homogenized Sample (e.g., 15g Spinach) extraction 2. Add Acetonitrile & Salts (QuEChERS Extraction) sample->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 supernatant 4. Collect Supernatant centrifuge1->supernatant dspe 5. dSPE Cleanup (PSA, C18, GCB) supernatant->dspe centrifuge2 6. Centrifuge dspe->centrifuge2 final_extract 7. Dilute Final Extract centrifuge2->final_extract lcms 8. Inject into LC-MS/MS final_extract->lcms data 9. Data Acquisition & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

matrix_effect_assessment cluster_solutions Solution Preparation cluster_analysis Analysis & Calculation set_a Set A: Standard in Solvent lcms_analysis LC-MS/MS Analysis of Sets A and C set_a->lcms_analysis set_b Set B: Blank Matrix Extract set_c Set C: Post-Extraction Spiked Blank Matrix Extract set_b->set_c Spike with this compound set_c->lcms_analysis peak_areas Measure Peak Areas lcms_analysis->peak_areas calculation Calculate Matrix Effect (%) = (Peak Area C / Peak Area A) * 100 peak_areas->calculation

Caption: Workflow for assessing matrix effects.

References

Technical Support Center: Aminocarb Cross-Reactivity in Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aminocarb cross-reactivity in immunoassay techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in its detection by immunoassay?

This compound is a carbamate (B1207046) insecticide used to control a variety of insect pests.[1] Immunoassays, which are bioanalytical methods relying on the specific binding of antibodies to antigens, are often used for the rapid detection of pesticides like this compound. Cross-reactivity occurs when the antibodies used in the immunoassay bind to compounds that are structurally similar to the target analyte (this compound). This can lead to inaccurate quantification, including false-positive results or an overestimation of the this compound concentration. Understanding and addressing cross-reactivity is therefore crucial for the reliable use of immunoassays in the analysis of this compound.

Q2: What is the principle of the immunoassay technique typically used for this compound detection?

For small molecules like this compound, the most common immunoassay format is the competitive enzyme-linked immunosorbent assay (ELISA) . In this assay, there is a competition between the this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The more this compound present in the sample, the less the labeled this compound conjugate will bind to the antibody, resulting in a weaker signal. The signal is inversely proportional to the concentration of this compound in the sample.

Quantitative Data on Cross-Reactivity

Table 1: Representative Cross-Reactivity of a Carbamate Immunoassay

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Carbofuran1.18100
3-Hydroxycarbofuran1.5078.7
Carbaryl>1000<0.1
Propoxur>1000<0.1
Methomyl>1000<0.1

IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated as (IC50 of Carbofuran / IC50 of competing compound) x 100.

Experimental Protocols

Detailed Methodology for a Competitive ELISA for this compound Detection

This protocol is a general guideline and may require optimization for specific antibodies and sample matrices.

Materials:

  • High-binding 96-well microtiter plates

  • This compound standard

  • Anti-aminocarb antibody

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the anti-aminocarb antibody to the optimal concentration in coating buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the samples.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted this compound-enzyme conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps Prepare Reagents Prepare Reagents Coat Plate Coat Plate Prepare Reagents->Coat Plate Prepare Standards & Samples Prepare Standards & Samples Competitive Binding Competitive Binding Prepare Standards & Samples->Competitive Binding Block Plate Block Plate Coat Plate->Block Plate Block Plate->Competitive Binding Add Substrate Add Substrate Competitive Binding->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

Caption: Workflow for a competitive ELISA.

Troubleshooting_Workflow Start Start Unexpected High Signal Unexpected High Signal Start->Unexpected High Signal Check for Cross-Reactivity Check for Cross-Reactivity Unexpected High Signal->Check for Cross-Reactivity Suspect Interference Analyze Structurally Similar Compounds Analyze Structurally Similar Compounds Check for Cross-Reactivity->Analyze Structurally Similar Compounds High Cross-Reactivity Confirmed High Cross-Reactivity Confirmed Analyze Structurally Similar Compounds->High Cross-Reactivity Confirmed Yes Low Cross-Reactivity Low Cross-Reactivity Analyze Structurally Similar Compounds->Low Cross-Reactivity No Investigate Other Issues Investigate Other Issues Low Cross-Reactivity->Investigate Other Issues

Caption: Troubleshooting cross-reactivity issues.

Troubleshooting Guide

Q3: My immunoassay is showing higher than expected this compound concentrations in my samples. Could this be due to cross-reactivity?

Yes, this is a common issue. If your sample contains other carbamate pesticides or metabolites of this compound that are structurally similar, the antibody may bind to them, leading to an overestimation of the this compound concentration.

Troubleshooting Steps:

  • Review the literature and kit datasheet: Check for known cross-reactants for the antibody you are using.

  • Analyze for potential cross-reactants: If possible, use a confirmatory analytical method like liquid chromatography-mass spectrometry (LC-MS) to identify other carbamates or this compound metabolites in your sample.

  • Perform a spike-and-recovery experiment: Add a known amount of this compound to your sample matrix and measure the recovery. If the recovery is significantly higher than 100%, it may indicate the presence of cross-reacting compounds.

  • Test for cross-reactivity directly: If you have standards for suspected cross-reactants, you can run them in your immunoassay to determine their IC50 values and calculate their cross-reactivity relative to this compound.

Q4: How can I minimize matrix effects in my this compound immunoassay when analyzing environmental samples (water, soil)?

Matrix effects occur when components of the sample, other than the analyte of interest, interfere with the assay.[2][3][4][5] For environmental samples, this can be a significant challenge.

Troubleshooting Steps:

  • Sample Preparation:

    • Water Samples: Filter the water samples to remove particulate matter. Depending on the expected concentration of this compound, you may need to perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

    • Soil Samples: Extract this compound from the soil using an appropriate organic solvent. The extract will likely need to be cleaned up using techniques like SPE before analysis.

  • Dilution: Diluting the sample extract can often reduce matrix effects. However, ensure that the final concentration of this compound is still within the detection range of your assay.

  • Matrix-matched standards: Prepare your this compound standards in a blank matrix that is similar to your samples (e.g., extract from a pesticide-free soil sample). This helps to compensate for the matrix effects.

Q5: My negative controls are showing a signal. What could be the cause?

A signal in the negative control wells can be due to several factors:

Troubleshooting Steps:

  • Contamination: Ensure that your reagents, pipette tips, and microplate are not contaminated with this compound or a cross-reacting compound.

  • Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of the antibody and conjugate to the plate. Ensure you are using an effective blocking buffer and incubating for the recommended time.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, leading to a background signal. Increase the number of wash cycles or the volume of wash buffer.

  • Reagent Quality: Check the quality and expiration dates of your reagents. Degraded reagents can sometimes cause non-specific binding.

References

Validation & Comparative

A Comparative Analysis of Aminocarb Toxicity in Relation to Other Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of aminocarb with other widely used carbamate (B1207046) insecticides. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the relative toxicological profiles of these compounds. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary signaling pathways involved in carbamate-induced toxicity.

Executive Summary

Carbamate insecticides are a class of pesticides that share a common mechanism of action: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition is reversible, which generally leads to a shorter duration of toxic effects compared to organophosphate insecticides. However, the acute toxicity of carbamates can vary significantly among different compounds. This guide focuses on this compound and compares its toxicological profile with other notable carbamates, including aldicarb (B1662136), bendiocarb, carbaryl, carbofuran, fenobucarb, methomyl, oxamyl, propoxur, and thiodicarb (B1682804). The comparison encompasses mammalian toxicity, environmental impact, and the underlying molecular mechanisms of action.

Mammalian Toxicity Comparison

The acute toxicity of carbamate insecticides is typically evaluated by determining the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a substance that is lethal to 50% of the test animal population. The following table summarizes the acute toxicity data for this compound and other selected carbamates in rats, a common model organism for toxicological studies.

InsecticideOral LD50 (mg/kg)Dermal LD50 (mg/kg)Inhalation LC50 (mg/L/4h)
This compound 30 - 50[1]275[2]0.2[2]
Aldicarb0.5 - 1.0[3][4][5]2.5 - 3.0[4]0.0039[3]
Bendiocarb34 - 156[6][7]566 - 800[7][8]0.55[6]
Carbaryl250 - 850[9]>2000[10][11]>3.4[10]
Carbofuran5 - 13[12][13]120[14]0.043 - 0.053 (guinea pig)[12]
Fenobucarb410>5000-
Methomyl17 - 45[15][16]>1000 (rat, abraded)[15]0.26[15]
Oxamyl2.5 - 5.4[17][18]>1200 (rat)0.064
Propoxur40 - 150[19][20]>1000 - >2400[20]>0.50[21]
Thiodicarb39.1 - 166[22][23]>2000[22]0.12 - 1.51[22][24]

Note: The reported toxicity values can vary between studies due to differences in the purity of the compound, the vehicle used for administration, and the strain, age, and sex of the test animals.

Environmental Toxicity and Fate

The environmental impact of pesticides is a critical consideration. This includes their toxicity to non-target organisms and their persistence in the environment.

InsecticideHoneybee Acute Contact LD50 (µ g/bee )Daphnia magna 48h EC50 (mg/L)Rainbow Trout 96h LC50 (mg/L)Avian Acute Oral LD50 (mg/kg)Soil Half-life
This compound -----
Aldicarb-0.009 - 0.0430.88-1-15 days
Bendiocarb0.1[25]0.16[25]1.55[25][26]3.1 (Mallard)[22][26]< 1 to 4 weeks[26]
CarbarylHighly Toxic[1]0.0064[14]1.95 - 6.76[14]>2000 (Mallard)7-28 days
Carbofuran-0.0187[27]0.088 - 8.5[28]0.238 (various birds)[2]30-360 days
Fenobucarb--1.8 - 4.2--
MethomylHighly Toxic[17]0.0287[17]3.4[9]24.2 (Bobwhite quail)[16]< 0.2 days
OxamylHighly Toxic[29]0.3194.24.18 (quail)[23]4 - 20 days[7][23]
PropoxurHighly Toxic[17]0.133.7[17]4 (mourning doves)[17]14 - 210 days[4]
ThiodicarbHighly Toxic[30]0.0271.4162 (Bobwhite quail)3-5 days

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of toxicological data.

Acute Oral Toxicity (based on OECD Test Guideline 401/420/423/425)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females. A sufficient number of animals are used to yield statistically significant results.

  • Housing and Feeding: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Dose Levels: A range of dose levels is used to determine the dose-response relationship and to calculate the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Dermal Toxicity (based on OECD Test Guideline 402)
  • Objective: To determine the acute dermal toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult rats or rabbits.

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation and Data Analysis: Similar to the acute oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality, and the LD50 is calculated.

Acute Inhalation Toxicity (based on OECD Test Guideline 403)
  • Objective: To determine the acute inhalation toxicity (LC50) of a substance.

  • Test Animals: Typically, young adult rats.

  • Exposure Method: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable and measurable concentration of the test substance in the air.

  • Exposure Duration: The standard exposure duration is 4 hours.[10][22][29]

  • Concentration Levels: Several concentration levels are tested to establish a concentration-response relationship.

  • Observation and Data Analysis: Animals are observed for 14 days for signs of toxicity and mortality, and the LC50 is calculated.[10][22][29]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for carbamate insecticides is the inhibition of acetylcholinesterase (AChE). However, recent research suggests that other pathways may also be involved in the toxic effects of some carbamates, such as this compound.

Acetylcholinesterase Inhibition

Carbamates bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). The accumulation of ACh at cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors, resulting in the characteristic signs of carbamate poisoning.

Acetylcholinesterase_Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Cell AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor (Muscarinic/Nicotinic) ACh->Receptor Binds to ACh->Receptor Excessive Binding Receptor->Postsynaptic Stimulates Receptor->Postsynaptic Continuous Stimulation Carbamate Carbamate Insecticide Carbamate->AChE Reversibly Binds to Inhibition Inhibition Overstimulation Overstimulation

Mechanism of Acetylcholinesterase Inhibition by Carbamates
This compound-Induced Endoplasmic Reticulum Stress and Apoptosis

Recent studies have indicated that this compound can induce apoptosis (programmed cell death) in certain cell types through a pathway involving endoplasmic reticulum (ER) stress.[8][31][32] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.

ER_Stress_Apoptosis cluster_er Endoplasmic Reticulum (ER) This compound This compound ER_Stress ER Stress (Unfolded Protein Accumulation) This compound->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates eIF2a eIF2α Phosphorylation UPR->eIF2a CHOP CHOP Upregulation UPR->CHOP Caspase3 Caspase-3 Activation eIF2a->Caspase3 Leads to CHOP->Caspase3 Promotes Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-Induced ER Stress-Mediated Apoptosis Pathway

Conclusion

This comparative guide highlights the varying degrees of toxicity among different carbamate insecticides. While all share the common mechanism of reversible acetylcholinesterase inhibition, their acute toxicity to mammals and non-target organisms, as well as their environmental persistence, differ significantly. This compound exhibits moderate to high acute mammalian toxicity. Some carbamates, like aldicarb and carbofuran, are considerably more toxic, while others, such as carbaryl, are less so. Furthermore, the potential for alternative toxic mechanisms, such as the induction of ER stress-mediated apoptosis by this compound, underscores the importance of a thorough toxicological evaluation for each compound. This information is crucial for informed decision-making in the fields of environmental science, toxicology, and the development of safer pest control alternatives.

References

Validation of Analytical Methods for Aminocarb Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of aminocarb, a carbamate (B1207046) insecticide, is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. The validation of analytical methods using Certified Reference Materials (CRMs) provides the highest level of confidence in the reliability of the obtained data. This guide offers an objective comparison of three common analytical techniques for this compound determination—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—supported by experimental data and detailed methodologies.

Comparison of this compound Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the key performance parameters of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry, based on validated methods for carbamates and other relevant small molecules.

Table 1: Performance Characteristics of Analytical Methods for this compound Determination

ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Measurement of light absorbance by the analyte.
Selectivity Moderate to HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput HighModerateHigh
Cost per Sample ModerateHighLow
Matrix Effect ModerateLow to ModerateHigh

Table 2: Quantitative Validation Data for this compound Analytical Methods

Validation ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Linearity Range 25 - 500 µg/mL[1]10 - 2000 ng/g2.5 - 35.0 µg/mL[2]
Limit of Detection (LOD) ~0.8 ng<10 ng/g0.83 µg/mL[2]
Limit of Quantitation (LOQ) Not specified<25 ng/g2.52 µg/mL[2]
Accuracy (% Recovery) 31 - 71%[1]80.6 - 112.3%96.7 - 101.1%[2]
Precision (%RSD) < 15%[1]< 20%Intra-day: 1.09 - 1.70%Inter-day: 1.63 - 2.99%[2]

Note: Data is compiled from various studies on carbamates or similar analytes and may not be directly comparable due to differences in experimental conditions and matrices.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. The following sections outline the methodologies for the analysis of this compound using HPLC-UV, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in various samples, including water and food matrices.

a. Standard Preparation:

  • Prepare a stock solution of this compound Certified Reference Material (CRM) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards in the desired linear range (e.g., 25, 50, 100, 250, 500 µg/mL).

b. Sample Preparation (QuEChERS Method):

  • Homogenize 10-15 g of the solid sample.

  • Add 10 mL of water and 10 mL of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile (upper) layer and add it to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18.

  • Vortex and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

c. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (approximately 246 nm).

d. Validation Parameters:

  • Linearity: Analyze the working standards in triplicate to construct a calibration curve. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Spike blank matrix samples with known concentrations of this compound CRM at three levels (low, medium, high) and calculate the percentage recovery.

  • Precision: Analyze replicate spiked samples to determine the intra-day and inter-day precision, expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices and for confirmatory analysis.

a. Standard Preparation:

  • Prepare a stock solution of this compound CRM in a volatile solvent (e.g., ethyl acetate (B1210297) or toluene) at a concentration of 1000 µg/mL.

  • Prepare working standards by serial dilution to cover the expected concentration range of the samples.

b. Sample Preparation (QuEChERS Method):

  • Follow the same QuEChERS extraction and clean-up procedure as described for the HPLC-UV method.

  • The final extract should be in a solvent compatible with GC analysis (e.g., ethyl acetate or toluene).

c. GC-MS Conditions:

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of this compound from matrix components.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

d. Validation Parameters:

  • Follow the same validation principles as for the HPLC-UV method (Linearity, Accuracy, Precision, LOD, and LOQ), ensuring the use of matrix-matched calibration standards to compensate for matrix effects.

UV-Visible Spectrophotometry

This method is simpler and more cost-effective but is generally less selective and sensitive than chromatographic methods. It is suitable for the analysis of relatively clean samples or formulations with higher concentrations of this compound.

a. Standard Preparation:

  • Prepare a stock solution of this compound CRM in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by serial dilution.

b. Sample Preparation:

  • Extract this compound from the sample using a suitable solvent.

  • Filter the extract to remove any particulate matter.

  • If necessary, perform a clean-up step (e.g., liquid-liquid extraction) to remove interfering substances.

  • Dilute the final extract to a concentration within the linear range of the method.

c. Spectrophotometric Measurement:

  • Instrument: A double-beam UV-Visible spectrophotometer.

  • Wavelength Scan: Scan the this compound standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

d. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the absorbance of the working standards versus their concentrations.

  • Accuracy: Determine the recovery of this compound from spiked blank samples.

  • Precision: Assess the repeatability and intermediate precision of the measurements.

  • LOD and LOQ: Calculate from the standard deviation of the blank and the slope of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the analytical methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Sample Collection homogenization Homogenization start->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject Extract uv UV Detection (246 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: Generalized workflow for this compound analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample Collection homogenization Homogenization start->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup gc GC Separation (Capillary Column) cleanup->gc Inject Extract ms MS Detection (SIM Mode) gc->ms data Data Acquisition & Quantification ms->data

Caption: Generalized workflow for this compound analysis by GC-MS.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Sample Collection extraction Solvent Extraction start->extraction cleanup Liquid-Liquid Cleanup (if necessary) extraction->cleanup filtration Filtration cleanup->filtration measurement Absorbance Measurement (at λmax) filtration->measurement Analyze Extract quantification Quantification (Calibration Curve) measurement->quantification

Caption: Generalized workflow for this compound analysis by UV-Vis Spectrophotometry.

Conclusion

The validation of analytical methods using certified reference materials is paramount for ensuring the quality and reliability of data for this compound.

  • HPLC-UV provides a robust and reliable method for routine quantitative analysis with good sensitivity and high throughput.

  • GC-MS offers superior selectivity and sensitivity, making it an excellent choice for complex matrices and for confirmatory analysis.

  • UV-Visible Spectrophotometry is a simple and cost-effective technique suitable for screening purposes or for the analysis of samples with higher concentrations of this compound and minimal matrix interference.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and selectivity, and the available resources.

References

A Comparative Guide to the Cross-Validation of HPLC and GLC Methods for Aminocarb Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) for the Quantitative Analysis of Aminocarb.

The accurate and reliable quantification of the N-methylcarbamate insecticide this compound is critical in environmental monitoring, food safety, and toxicology studies. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs and to outline a workflow for cross-validation to ensure data consistency and reliability.

Performance Comparison of Analytical Methods

The choice between HPLC and GLC for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. While both methods offer robust and reliable quantification, they differ in their principles of separation and detection, which in turn influences their performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionGas-Liquid Chromatography (GLC) with Nitrogen-Phosphorus Detection (NPD)
Principle Separation in the liquid phase based on the analyte's partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Derivatization Often requires post-column derivatization to enhance fluorescence for sensitive detection.Generally performed directly, though derivatization can sometimes be used to improve thermal stability.
Instrumentation HPLC system with a pump, injector, column, post-column reactor, and fluorescence detector.Gas chromatograph with an injector, column, and a Nitrogen-Phosphorus Detector (NPD).
Linearity (R²) Typically > 0.998 over a relevant concentration range.Generally > 0.99 over a defined concentration range.
Limit of Detection (LOD) In the range of 0.01-0.40 ng/g, highly sensitive.[1]In the range of 4-6 ppb, offering high sensitivity.[2]
Limit of Quantitation (LOQ) Typically three times the LOD, allowing for precise measurement at low levels.In the low ppb range, suitable for trace analysis.
Accuracy (Recovery %) Generally in the range of 80-115% for related carbamates.For carbamates, recoveries can range from 72-115%.[3]
Precision (RSD %) Typically < 15% for intra- and inter-day precision.For carbamates, RSDs are often in the range of 2-8%.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC with fluorescence detection and GLC with a Nitrogen-Phosphorus Detector.

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

This method is based on the principles outlined in EPA Method 8318A for N-methylcarbamates and offers high sensitivity and selectivity.

1. Sample Preparation (e.g., Water Sample):

  • Filter the water sample through a 0.45 µm filter.

  • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, post-column reaction module, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

3. Post-Column Derivatization:

4. Detection:

  • Fluorescence Detector: Excitation wavelength of 230 nm and an emission wavelength of 418 nm.[4]

Gas-Liquid Chromatography (GLC) with Nitrogen-Phosphorus Detection (NPD)

This method provides high selectivity for nitrogen-containing compounds like this compound, reducing interference from matrix components.

1. Sample Preparation (e.g., Soil Sample):

  • Extract the soil sample with an appropriate solvent such as ethyl acetate.

  • Concentrate the extract and perform a clean-up step if necessary, for example, using solid-phase extraction (SPE).

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.32 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature program to ensure the separation of this compound from other components.

  • Injection Mode: Splitless injection.

3. Detection:

  • Nitrogen-Phosphorus Detector (NPD): The detector is operated in the nitrogen-specific mode. The bead voltage, hydrogen flow, and makeup gas flow are optimized for maximum response to this compound.

Method Cross-Validation Workflow

Cross-validation is a critical step to ensure that a new or alternative analytical method provides results that are equivalent to an established method. This process involves analyzing the same set of samples using both the HPLC and GLC methods and statistically comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_glc GLC Method cluster_comparison Data Comparison and Validation Sample Homogenized Sample Aliquots HPLC_Analysis Analysis by HPLC-Fluorescence Sample->HPLC_Analysis GLC_Analysis Analysis by GLC-NPD Sample->GLC_Analysis Spiked_QC Spiked Quality Control Samples Spiked_QC->HPLC_Analysis Spiked_QC->GLC_Analysis HPLC_Data Quantitative Data (HPLC) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) HPLC_Data->Comparison GLC_Data Quantitative Data (GLC) GLC_Analysis->GLC_Data GLC_Data->Comparison Validation Method Cross-Validation Report Comparison->Validation

References

Aminocarb Degradation in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research indicates that the insecticide Aminocarb undergoes rapid degradation in soil, a process significantly influenced by soil type and microbial activity. This guide provides a comparative analysis of this compound degradation in different soil matrices, offering valuable insights for researchers, environmental scientists, and professionals in drug and pesticide development.

This compound's persistence in the soil environment is a key factor in its environmental risk assessment. Studies have shown that its degradation rate varies, with soil composition playing a critical role. Notably, the breakdown is slower in sandy loam soils compared to silt loam soils.

Comparative Degradation Rates of this compound

The following table summarizes the degradation rates of this compound in different soil types based on available experimental data.

Soil TypeDegradation Rate (Half-life)Key ObservationsPrimary Degradation PathwayReferences
Sandy Loam< 24 hoursBreakdown is slower compared to silt loam.[1] Within 24 hours, 75% of the radioactivity from labeled this compound became bound to the soil.[1]N-demethylation[1]
Silt Loam< 24 hoursRapid degradation with less than 15% of the applied this compound remaining after 24 hours.[1] Microbial activity is essential for this rapid metabolism.[1]N-demethylation[1]
General Soil~2 daysBased on a study simulating aerial application.[1]N-demethylation[1]

Factors Influencing Degradation

The degradation of this compound in soil is not solely dependent on the soil type but is also influenced by a variety of environmental factors:

  • Microbial Activity: The presence of a healthy microbial community is essential for the rapid breakdown of this compound.[1]

  • Soil Organic Matter: Higher organic matter content can influence the sorption and bioavailability of the pesticide, potentially affecting degradation rates.

  • pH and Moisture: These soil properties can impact both microbial activity and the chemical hydrolysis of this compound.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of this compound degradation in different soil types, based on established guidelines for pesticide fate studies.

Objective: To determine and compare the rate of degradation and the formation of metabolites of this compound in sandy loam, clay, and loam soils under controlled laboratory conditions.

Materials:

  • Analytical grade this compound

  • Radiolabeled this compound (e.g., ¹⁴C-labeled) for metabolite tracking and mass balance

  • Three soil types: sandy loam, clay, and loam, characterized for their physicochemical properties (pH, organic carbon content, texture, etc.)

  • Incubation chambers with temperature and moisture control

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification of this compound and its metabolites.

Methodology:

  • Soil Preparation and Acclimation: Soil samples are sieved (2 mm) and pre-incubated at the experimental temperature and moisture content for a week to allow microbial populations to stabilize.

  • Application of this compound: A known concentration of this compound (and a tracer amount of radiolabeled this compound) is applied to the soil samples. The application rate should be relevant to typical field application rates.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity). Control samples (without this compound) are also incubated under the same conditions.

  • Sampling: Sub-samples of soil are collected at predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days).

  • Extraction: this compound and its potential metabolites are extracted from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Analysis: The extracts are analyzed by HPLC or GC-MS to quantify the concentration of the parent this compound and its degradation products.

  • Data Analysis: The degradation kinetics of this compound in each soil type are determined by plotting the concentration of this compound against time. The half-life (DT₅₀) is then calculated.

Visualizing the Process

To better understand the logical flow of a comparative degradation study, the following diagrams illustrate the experimental workflow and the primary degradation pathway of this compound in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (Sandy Loam, Clay, Loam) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Soil_Acclimation Soil Acclimation Soil_Characterization->Soil_Acclimation Application This compound Application Soil_Acclimation->Application Incubation Controlled Incubation Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC / GC-MS Analysis Extraction->Quantification Data_Analysis Degradation Kinetics & Half-life Calculation Quantification->Data_Analysis

Fig. 1: Experimental workflow for comparative soil degradation study.

Degradation_Pathway This compound This compound N_Demethylated_Metabolite N-demethylated Metabolite This compound->N_Demethylated_Metabolite N-demethylation (Primary Pathway in Soil) Further_Degradation Further Degradation Products (e.g., Phenolic hydrolysis product) N_Demethylated_Metabolite->Further_Degradation

References

Aminocarb vs. Fenitrothion: A Comparative Guide for Spruce Budworm Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of Aminocarb and Fenitrothion, two insecticides historically used for the control of the spruce budworm (Choristoneura fumiferana). The comparison is based on experimental data concerning their efficacy, residual toxicity, and environmental impact. This document is intended for researchers, scientists, and professionals in drug development and pest management.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound, a carbamate (B1207046) insecticide, and Fenitrothion, an organophosphate insecticide, share a common mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme in the central nervous system of insects and vertebrates. It is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses.

By inhibiting AChE, both insecticides lead to an accumulation of acetylcholine at the synaptic clefts.[4] This results in continuous stimulation of nerve fibers, leading to hyperactivity, paralysis, and ultimately the death of the insect.[4] this compound is specifically classified as a carbamate ester that functions as an EC 3.1.1.7 (acetylcholinesterase) inhibitor.[1] Similarly, Fenitrothion's acute neurotoxicity stems from its ability to inhibit AChE.[2][4]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_insecticide Insecticide Action ACh_pre Acetylcholine (ACh) Released ACh_post ACh Binds to Postsynaptic Receptors ACh_pre->ACh_post Nerve_Impulse Nerve Impulse Propagation ACh_post->Nerve_Impulse AChE Acetylcholinesterase (AChE) ACh_post->AChE ACh Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibition AChE Inhibition AChE->Inhibition Termination Signal Termination Hydrolysis->Termination Insecticide This compound or Fenitrothion Insecticide->Inhibition ACh_Accumulation ACh Accumulation Inhibition->ACh_Accumulation Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Figure 1: Signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound and Fenitrothion.

Efficacy and Toxicity Data

The following tables summarize quantitative data on the efficacy and toxicity of this compound and Fenitrothion against the spruce budworm and other organisms, based on laboratory and field studies.

Table 1: Comparative Toxicity of Insecticides to 6th Instar Western Spruce Budworm

InsecticideLC50 (ppm)Relative Effectiveness (vs. Phosmet/Thiodicarb) at LC50LC90 (ppm)Relative Effectiveness (vs. Thiodicarb) at LC90
Fenitrothion 1.18.63.512.3
Permethrin0.420.02.517.2
Sulprofos0.712.83.412.8
Malathion4.02.218.02.4
Carbaryl4.61.933.01.3
Thiodicarb8.81.043.01.0
Phosmet8.81.038.01.1
Source: Data extracted from multiphase laboratory bioassays.[5]

Table 2: Residual Toxicity of Aerially Applied Insecticides to Western Spruce Budworm

InsecticideDosage (g/ha)Percent Mortality (Mean ± S.D.) after Weathering Interval (Days)
0
This compound 10.573.0 ± 25.0
Acephate29.497.0 ± 6.0
Carbaryl31096.0 ± 8.0
Permethrin31.583.0 ± 15.1
Source: Data from a study on the direct, indirect, and residual toxicities of insecticide sprays.[6]

Environmental Fate and Impact

The environmental presence and non-target effects of this compound and Fenitrothion are critical considerations for their use in forest ecosystems.

Table 3: Airborne Residue Levels in Experimental Spray Blocks

InsecticidePeak Concentration in Air (ng/m³)
Fenitrothion 1997
This compound 1201
Source: Data from air sampling in New Brunswick spray blocks.[7]

Table 4: Acute Toxicity to Aquatic Organisms

InsecticideOrganismLC50Exposure Time
This compound Gammarus fasciatus (scud)12 µg/L96 hours
Fenitrothion Various fish species1000 to 5000 µg a.i./L96 hours
Source: Data from PubChem and a Health Canada report.[1][8]

A field experiment determined that the threshold concentration of this compound (as Matacil 180 Oil Flowable) that induces drift in stream invertebrates is approximately 30 µg/L.[9] Studies have also shown that Fenitrothion can have negative lethal and sublethal effects on songbirds.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols used in key studies comparing this compound and Fenitrothion.

Laboratory Bioassay for Toxicity (Feeding Study)
  • Objective: To determine the lethal concentration (LC50 and LC90) of various insecticides when ingested by 6th instar western spruce budworm larvae.[5]

  • Methodology:

    • Insecticides were incorporated into an artificial diet at various concentrations.

    • Sixth-instar larvae were individually placed in containers with the treated diet.

    • Mortality was assessed after a 7-day exposure period.

    • Data were subjected to probit analysis to determine LC50 and LC90 values.[5]

Residual Toxicity Field Experiment
  • Objective: To evaluate the residual toxicity of aerially applied insecticides to western spruce budworm larvae.[6]

  • Methodology:

    • Insecticides were applied to trees at specified dosages.

    • At intervals of 0, 1, 3, and 7 days post-application, foliage was collected.

    • Spruce budworm larvae were caged on the treated foliage.

    • Mortality was recorded, and the mean and standard deviation were calculated.[6]

Experimental_Workflow_Residual_Toxicity start Start aerial_app Aerial Application of Insecticide to Trees start->aerial_app sampling Foliage Sampling at 0, 1, 3, 7 days aerial_app->sampling caging Caging of Spruce Budworm Larvae on Foliage sampling->caging mortality_assessment Mortality Assessment caging->mortality_assessment data_analysis Data Analysis (Mean & S.D.) mortality_assessment->data_analysis end End data_analysis->end

Figure 2: Workflow for the residual toxicity field experiment.

Air Sampling for Residue Analysis
  • Objective: To measure the concentration of airborne insecticide residues following aerial application.[7]

  • Methodology:

    • Fenitrothion and this compound formulations were aerially sprayed over mixed coniferous forests.

    • Air samples were collected at intervals inside the spray blocks using a fritted-glass bubbler containing dimethylformamide (DMF) to trap the airborne toxicants.

    • The insecticide residues in the DMF were analyzed by gas chromatography.

    • Peak concentrations were recorded and reported in ng/m³.[7]

Concluding Remarks

Both this compound and Fenitrothion have demonstrated effectiveness in controlling spruce budworm populations. Fenitrothion appears to be more potent in terms of its lower LC50 and LC90 values in laboratory feeding bioassays.[5] However, this compound has shown significant residual toxicity, with high mortality rates observed up to 7 days post-application in field trials.[6]

Environmental considerations are paramount in the selection of an insecticide. Fenitrothion has been shown to have higher peak concentrations in the air after spraying and poses a risk to aquatic organisms and bird populations.[7][8] The use of Fenitrothion for broad-scale aerial application against spruce budworm has been phased out in Canada.[8] While this compound also presents risks to non-target species, particularly aquatic invertebrates, its lower airborne residue levels may be a consideration.[7][9]

The choice between these and other control agents, such as the biological insecticide Bacillus thuringiensis (Bt), requires a comprehensive risk-benefit analysis that considers not only efficacy against the target pest but also the broader ecological impacts.[10][11] Modern pest management strategies often favor more targeted and environmentally benign alternatives.[10]

References

Aminocarb: A Comparative Efficacy Analysis Against Newer Generation Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aminocarb, a carbamate (B1207046) insecticide, with several newer generation insecticides. The analysis is based on available experimental data, focusing on key performance metrics and modes of action. This document is intended to serve as a resource for researchers and professionals in the fields of pest management, insecticide development, and environmental science.

Introduction: Insecticide Classes and Their Modes of Action

Insecticides are crucial for managing pest populations in agriculture and public health. Their efficacy is intrinsically linked to their chemical class and mode of action—the specific biological process they disrupt within the target pest. This guide examines this compound and compares its performance against four major classes of newer generation insecticides: neonicotinoids, pyrethroids, diamides, and spinosyns.

This compound , a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Newer generation insecticides have been developed to offer alternative modes of action, often with improved selectivity and different environmental profiles.

  • Neonicotinoids (e.g., imidacloprid, thiamethoxam, clothianidin) act as agonists of the nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system.

  • Pyrethroids (e.g., cypermethrin (B145020), deltamethrin) target voltage-gated sodium channels in nerve cells, forcing them to remain open and causing paralysis.

  • Diamides (e.g., chlorantraniliprole, flubendiamide) activate insect ryanodine (B192298) receptors, leading to the uncontrolled release of calcium and muscle dysfunction.

  • Spinosyns (e.g., spinosad, spinetoram) have a unique mode of action, primarily targeting the nicotinic acetylcholine receptor at a site distinct from neonicotinoids, and also affecting GABA receptors.

Comparative Efficacy Data

The following tables summarize available quantitative data comparing the efficacy of this compound and newer generation insecticides against various insect pests. It is important to note that direct comparative studies between this compound and many of the newest insecticide classes are limited in recent literature. The data presented here is compiled from various studies and may not represent head-to-head comparisons under identical conditions unless otherwise specified.

Table 1: Efficacy Against Lepidopteran Pests (e.g., Diamondback Moth, Tobacco Caterpillar)

Insecticide ClassActive IngredientPest SpeciesEfficacy MetricValueReference
CarbamateThis compoundPlutella xylostella-Data not available in recent comparative studies-
PyrethroidCypermethrinPlutella xylostella (Susceptible Strain)LD50 (µ g/larva )0.0046[1]
PyrethroidDeltamethrin (B41696)Plutella xylostella (Susceptible Strain)LD50 (µ g/larva )0.0014[1]
DiamideChlorantraniliprolePlutella xylostellaLarval Reduction (%)78.54 - 89.89[2][3]
DiamideFlubendiamidePlutella xylostellaLarval Reduction (%)59.40 - 78.66[4][5]
SpinosynSpinosadPlutella xylostellaLarval Reduction (%)>90[4][5]
OxadiazineIndoxacarbPlutella xylostellaLarval Reduction (%)78.15 - 91.00[4][5]
AvermectinEmamectin BenzoatePlutella xylostellaLarval Reduction (%)68.20 - 70.33[4][5]
DiamideChlorantraniliproleSpodoptera lituraLarval Reduction (%)51.83[6]
SpinosynSpinetoramSpodoptera lituraLarval Reduction (%)78.43[7]

Table 2: Efficacy Against Sucking Pests (e.g., Aphids, Whiteflies, Leafhoppers)

Insecticide ClassActive IngredientPest SpeciesEfficacy MetricValueReference
CarbamateThis compoundAphids-Data not available in recent comparative studies-
NeonicotinoidImidaclopridAphis gossypiiPopulation Reduction (%)~87-95[8]
NeonicotinoidThiamethoxamAphis gossypiiPopulation Reduction (%)~84-91[9]
NeonicotinoidAcetamipridBemisia tabaciAdult Mortality (%)Varies with resistance[10]
NeonicotinoidImidaclopridAmrasca biguttula biguttulaPopulation Reduction (%)>82[11]
NeonicotinoidThiamethoxamAmrasca biguttula biguttulaPopulation Reduction (%)~75[11]

Table 3: Efficacy Against Coleopteran Pests (e.g., Stored-Product Beetles)

Insecticide ClassActive IngredientPest SpeciesEfficacy MetricValueReference
CarbamateThis compoundStored-Product Beetles-Data not available in recent comparative studies-
DiamideChlorantraniliproleTribolium castaneum (larvae)Mortality (%) after 5 days (0.5 mg a.i./cm²)96.7[12]
DiamideChlorantraniliproleRhyzopertha dominica (adults)Delayed Mortality (%) after 5-day exposure (0.5 mg a.i./cm²)98.6[13]
NeonicotinoidClothianidinChironomus dilutus96-h LC50 (µg/L)4.89[14]
NeonicotinoidThiamethoxamChironomus dilutus96-h LC50 (µg/L)56.4[14]

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of efficacy studies. Below are generalized methodologies for key experiments cited in the comparative data.

Protocol 1: Leaf Dip Bioassay for Lepidopteran Larvae

This method is commonly used to determine the lethal concentration (LC) of an insecticide.

  • Insect Rearing: Larvae of the target pest (e.g., Plutella xylostella, Spodoptera litura) are reared on an artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod). Third or fourth instar larvae are typically used for bioassays.

  • Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of desired concentrations. A control solution (solvent only) is also prepared.

  • Leaf Treatment: Host plant leaves (e.g., cabbage, cotton) are cut into discs of a standard size. The leaf discs are dipped into the respective insecticide dilutions or the control solution for a specified time (e.g., 10-30 seconds) and then allowed to air dry.

  • Exposure: The treated leaf discs are placed individually in petri dishes or vials lined with moistened filter paper. A single larva is then introduced into each container.

  • Incubation and Assessment: The containers are incubated under the same conditions as insect rearing. Mortality is assessed at predetermined intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.

Protocol 2: Systemic Efficacy Against Sucking Insects (e.g., Aphids)

This protocol assesses the efficacy of systemic insecticides applied as a seed treatment.

  • Seed Treatment: Seeds of the host plant (e.g., wheat, cotton) are treated with the insecticide formulation at a specified rate. Untreated seeds serve as the control.

  • Plant Growth: Treated and untreated seeds are sown in pots and grown in a greenhouse or controlled environment chamber.

  • Infestation: At a specific growth stage (e.g., two-leaf stage), plants are infested with a known number of adult aphids (e.g., 10-20 apterous adults per plant) using a fine camel hair brush.

  • Assessment: The number of live aphids per plant is counted at regular intervals (e.g., 3, 7, 14, and 21 days after infestation).

  • Data Analysis: The percentage reduction in the aphid population for each treatment is calculated relative to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the modes of action of the discussed insecticide classes and a typical experimental workflow.

G cluster_this compound This compound (Carbamate) Mode of Action This compound This compound ache Acetylcholinesterase (AChE) This compound->ache Inhibits ach Acetylcholine (ACh) ache->ach synaptic_cleft Synaptic Cleft postsynaptic_receptor Postsynaptic Receptor ach->postsynaptic_receptor Binds to nerve_impulse Continuous Nerve Impulse postsynaptic_receptor->nerve_impulse Leads to paralysis Paralysis & Death nerve_impulse->paralysis G cluster_neonicotinoid Neonicotinoid Mode of Action neonicotinoid Neonicotinoid nachr Nicotinic Acetylcholine Receptor (nAChR) neonicotinoid->nachr Binds to ion_channel Ion Channel Opening nachr->ion_channel Activates nerve_stimulation Overstimulation of Nerve ion_channel->nerve_stimulation paralysis Paralysis & Death nerve_stimulation->paralysis G cluster_pyrethroid Pyrethroid Mode of Action pyrethroid Pyrethroid vgsc Voltage-Gated Sodium Channel pyrethroid->vgsc Binds to channel_open Prolonged Channel Opening vgsc->channel_open Modifies na_influx Continuous Na+ Influx channel_open->na_influx nerve_firing Repetitive Nerve Firing na_influx->nerve_firing paralysis Paralysis & Death nerve_firing->paralysis G cluster_diamide Diamide Mode of Action diamide Diamide ryr Ryanodine Receptor (RyR) diamide->ryr Binds to ca_release Uncontrolled Ca2+ Release ryr->ca_release Activates muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction paralysis Paralysis & Death muscle_contraction->paralysis G cluster_spinosyn Spinosyn Mode of Action spinosyn Spinosyn nachr_allo Allosteric site on nAChR spinosyn->nachr_allo Binds to gaba_r GABA Receptor spinosyn->gaba_r Affects nerve_excitation Nerve Hyperexcitation nachr_allo->nerve_excitation gaba_r->nerve_excitation paralysis Paralysis & Death nerve_excitation->paralysis G cluster_workflow Insecticide Efficacy Bioassay Workflow start Insect Rearing prep Prepare Insecticide Dilutions start->prep treat Treat Substrate (e.g., leaf dip) prep->treat expose Expose Insects treat->expose observe Record Mortality expose->observe analyze Data Analysis (e.g., Probit) observe->analyze end Determine Efficacy (e.g., LC50) analyze->end

References

A Comparative Guide to Aminocarb Metabolism in Insects and Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the carbamate (B1207046) insecticide Aminocarb in insects and mammals. Understanding these differences is crucial for assessing its selective toxicity, environmental impact, and the development of safer and more effective pest control agents. This document summarizes key metabolic transformations, the enzymes involved, and relevant experimental methodologies, supported by available data.

Overview of this compound Metabolism

This compound, a non-systemic insecticide, primarily acts as a cholinesterase inhibitor in both insects and mammals. However, the rate and pathways of its metabolism can differ significantly between these two groups, influencing its toxicity and persistence. The primary metabolic routes for this compound in both insects and mammals involve:

  • Phase I Reactions: Oxidative and hydrolytic processes that introduce or expose functional groups.

    • N-Demethylation: Stepwise removal of methyl groups from the dimethylamino moiety.

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

    • Ester Hydrolysis: Cleavage of the carbamate ester bond.

  • Phase II Reactions: Conjugation of the Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Comparative Metabolic Pathways

The metabolic fate of this compound has been investigated in various organisms, revealing both conserved and divergent pathways.[1] In general, mammals tend to metabolize and excrete this compound and its metabolites more rapidly than insects.[2]

Metabolism in Mammals

In mammals, this compound is rapidly absorbed and metabolized, primarily in the liver.[2] The main metabolic transformations include N-demethylation, hydroxylation, and hydrolysis of the carbamate ester, followed by conjugation.[2]

Key metabolites identified in mammals include:

  • 4-Dimethylamino-3-methylphenyl N-hydroxymethylcarbamate

  • 3-Methyl-4-methylaminophenyl N-methylcarbamate

  • Conjugated 4-dimethylamino-3-methyl-phenol[2]

  • Conjugated 4-methylamino-3-methyl-phenol[2]

  • Conjugated 4-amino-3-methyl-phenol[2]

In swine, the major metabolites found in urine are conjugates of this compound phenol (B47542) and the methylamino analogue of this compound phenol.[2] Studies in rats have also identified hydroxylated and demethylated derivatives.

Metabolism in Insects

The metabolism of this compound in insects also proceeds through N-demethylation, hydroxylation, and hydrolysis.[1] However, the efficiency of these processes can vary among different insect species, contributing to differences in susceptibility. The primary site of metabolism in insects is the fat body, which is analogous to the mammalian liver.[3][4]

A major metabolite identified in insects is the methylamino analogue of this compound.[2] The formation of other degradation products such as 4-formamido-m-tolyl methylcarbamate and 4-amido-m-tolyl methylcarbamate has also been reported in plant and insect systems.[1]

Key Enzymes in this compound Metabolism

The biotransformation of this compound is catalyzed by several key enzyme families that are present in both insects and mammals, though their specific isoforms, expression levels, and activities can differ.

Enzyme FamilyRole in this compound MetabolismComparative Aspects (Insects vs. Mammals)
Cytochrome P450 Monooxygenases (CYPs) Catalyze oxidative reactions, including N-demethylation and aromatic hydroxylation.Both insects and mammals possess a diverse array of CYP enzymes.[5][6][7][8] The specific CYP isozymes involved in this compound metabolism may differ, leading to variations in metabolic rates.[9] In insects, CYPs are well-known for their role in insecticide resistance.[5][10][11] In mammals, hepatic CYPs are the primary enzymes responsible for the initial metabolism of many xenobiotics, including pesticides.[12][13]
Esterases Catalyze the hydrolysis of the carbamate ester bond, a key detoxification step.Esterases are ubiquitous in both insects and mammals. The activity and substrate specificity of these enzymes can vary significantly, influencing the rate of this compound detoxification.
Glutathione S-Transferases (GSTs) Catalyze the conjugation of electrophilic metabolites with glutathione, facilitating their excretion.GSTs are a major family of Phase II detoxification enzymes in both kingdoms. Differences in GST isoforms and their expression levels can contribute to variations in the overall detoxification capacity.

Quantitative Data Summary

Direct quantitative comparisons of this compound metabolism between insects and mammals are limited in the available literature. However, the rapid excretion observed in mammals suggests a more efficient metabolic and clearance system.[2]

Table 1: Identified Metabolites of this compound in Mammals and Other Systems

MetaboliteOrganism(s)Reference(s)
4-Dimethylamino-3-methylphenyl N-hydroxymethylcarbamateMan, Rat
3-Methyl-4-methylaminophenyl N-methylcarbamateMan, Rat
Conjugated 4-dimethylamino-3-methyl-phenolSwine[2]
Conjugated 4-methylamino-3-methyl-phenolSwine[2]
Conjugated 4-amino-3-methyl-phenolSwine[2]
4-Methylamino-m-tolyl methylcarbamateBean Plant[1]
4-Formamido-m-tolyl methylcarbamateBean Plant[1]
4-Methylformamido-m-tolyl methylcarbamateBean Plant[1]
4-Amido-m-tolyl methylcarbamateBean Plant[1]

Experimental Protocols

In Vitro Metabolism Assay using Mammalian Liver Microsomes

This protocol is adapted from standard procedures for assessing the metabolic stability of xenobiotics.[14][15][16][17][18]

Objective: To determine the rate of this compound metabolism by mammalian liver microsomes.

Materials:

  • Rat liver microsomes (RLM)

  • This compound

  • NADPH regenerating system (or NADPH solution)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of this compound in the phosphate buffer.

    • On the day of the experiment, thaw the rat liver microsomes on ice and dilute with cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, add the liver microsome suspension and the this compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining concentration of this compound and identify its metabolites.[19][20][21][22][23][24][25][26]

In Vitro Metabolism Assay using Insect Fat Body

This protocol is based on general methods for studying insect metabolism.[3][27][28]

Objective: To assess the metabolic capacity of insect fat body towards this compound.

Materials:

  • Insect larvae (e.g., Spodoptera frugiperda)

  • Insect saline solution

  • This compound

  • Glucose

  • Incubator

  • Micro-homogenizer

  • Centrifuge

  • LC-MS/MS or GC-MS system

Procedure:

  • Dissection and Preparation of Fat Body:

    • Dissect the fat body from the insect larvae in cold insect saline solution.

    • Gently rinse the tissue to remove hemolymph.

  • Incubation:

    • Place the fat body tissue in an incubation medium containing insect saline, glucose, and a known concentration of this compound.

    • Incubate at an appropriate temperature for the insect species (e.g., 25-28°C) for various time points.

  • Extraction of Metabolites:

    • After incubation, homogenize the tissue and the incubation medium.

    • Extract the parent compound and its metabolites using a suitable organic solvent.

  • Sample Processing and Analysis:

    • Centrifuge the homogenate to remove tissue debris.

    • Concentrate the supernatant and analyze by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.[19][20][21][22][23][24][25][26]

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound.

Aminocarb_Metabolism This compound This compound N_Demethylation N-Demethylation This compound->N_Demethylation Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation Hydrolysis Ester Hydrolysis This compound->Hydrolysis Metabolite1 4-Methylamino-m-tolyl methylcarbamate N_Demethylation->Metabolite1 Metabolite2 Hydroxylated This compound Hydroxylation->Metabolite2 Metabolite3 4-Dimethylamino- 3-methylphenol Hydrolysis->Metabolite3 Conjugation Conjugation (Phase II) Metabolite1->Conjugation Metabolite2->Conjugation Metabolite3->Conjugation Excretion Excretion Conjugation->Excretion Experimental_Workflow Start Start: In Vitro Incubation (Microsomes/Fat Body) Incubation Incubation with this compound + Cofactors (e.g., NADPH) Start->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Processing Sample Processing (Centrifugation) Termination->Processing Analysis Metabolite Analysis (LC-MS/MS or GC-MS) Processing->Analysis Data Data Analysis: Metabolite Identification & Quantification Analysis->Data

References

Comparative Guide to Biomarkers for Aminocarb Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for detecting exposure to Aminocarb, a carbamate (B1207046) insecticide. It details the analytical methodologies, performance data, and underlying biological pathways to assist in the selection of appropriate biomarkers for research and toxicological assessment.

Introduction to this compound and its Mechanism of Action

This compound (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a neurotoxic insecticide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling, which can cause convulsions, respiratory failure, and in high doses, death.[1] The primary mechanism of toxicity is the reversible carbamylation of the serine hydroxyl group in the active site of AChE.[3] Due to its mode of action, both the compound itself, its metabolites, and the enzymatic activity of AChE serve as key biomarkers for assessing exposure.

Comparison of Primary Biomarkers for this compound Exposure

The selection of a biomarker for this compound exposure depends on whether the goal is to confirm exposure to the chemical itself (biomarkers of exposure) or to measure the biological effect of that exposure (biomarkers of effect).

Table 1: Quantitative Comparison of this compound Biomarkers
Biomarker CategorySpecific BiomarkerMatrixAnalytical MethodLimit of Detection (LOD) / Key Performance MetricSuitability
Biomarker of Effect Acetylcholinesterase (AChE) InhibitionRed Blood Cells, Plasma, Brain TissueColorimetric (Ellman's Assay), FluorometricAssay dependent; can detect low levels of inhibition.[3][4]High - Direct measure of toxic effect.
Biomarker of Exposure Parent this compoundUrine, Blood, TissuesHPLC-UV/Fluorescence, GC-NPD, GC-MSHPLC-UV: 0.8 ng[5]; GC-ECD (derivatized): <0.01 mg/kg[5]High - Confirms direct exposure. Short half-life.
Biomarker of Exposure This compound Metabolites (e.g., this compound phenol, methylamino analogue)UrineHPLC, GC-MSMethod dependent.High - Indicates metabolic processing of this compound.
Biomarker of Effect (Secondary) Lactate Dehydrogenase (LDH)Cell Culture MediaColorimetric AssayAssay dependent.[6]Moderate - Non-specific indicator of cytotoxicity.
Biomarker of Effect (Secondary) Caspase-3 ActivationCells, TissuesWestern Blot, Activity AssaysAssay dependent.[6]Moderate - Indicates apoptosis, a potential downstream effect.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition by compounds like this compound.[3]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[3] The rate of color formation is proportional to AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • DTNB solution

  • Acetylthiocholine iodide (ATCh) solution

  • AChE enzyme (from human red blood cells or rat brain homogenate)[7]

  • This compound standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of this compound in a suitable solvent (e.g., DMSO) and dilute with buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme to each well.

  • Add the this compound working solutions to the test wells and an equal volume of buffer/solvent to the control wells.

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[7]

  • Initiate the reaction by adding the ATCh substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes using a microplate reader.[3]

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each this compound concentration relative to the control wells.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration. For this compound, the reported molar concentration causing 50% inhibition (I50) of brain AChE in brook trout was 1.01 x 10⁻⁵ M.[8]

HPLC-UV Method for this compound Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound in various samples.[5]

Principle: The sample is extracted and cleaned up to isolate this compound. The extract is then injected into an HPLC system where this compound is separated from other components on a chromatographic column and detected by its absorbance of UV light at a specific wavelength (e.g., 254 nm).[5]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column

  • Mobile phase (e.g., acetonitrile-water mixture)[9]

  • This compound analytical standard

  • Sample extraction solvents (e.g., acetone, dichloromethane)

  • Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

  • Sample Extraction: Homogenize the biological sample (e.g., tissue, urine) and extract with an organic solvent. For water samples, a liquid-liquid extraction or SPE can be used.

  • Cleanup: Pass the crude extract through an SPE cartridge to remove interfering substances. Elute this compound with a suitable solvent.

  • Concentration: Evaporate the solvent from the cleaned extract and reconstitute the residue in a small, known volume of mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a known volume of the prepared sample extract into the HPLC.

    • Run the analysis under isocratic or gradient elution conditions.

    • Monitor the column effluent at 254 nm.[5]

  • Quantification: Create a calibration curve by injecting known concentrations of the this compound standard. Compare the peak area of this compound in the sample to the calibration curve to determine its concentration. This method can detect as little as 0.8 ng of this compound in crop samples.[5]

Visualizing Key Pathways and Workflows

This compound's Mechanism of Action

The primary toxicological pathway of this compound involves the disruption of normal nerve impulse transmission through the inhibition of acetylcholinesterase.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline + Acetate (Inactive) AChE->Choline Produces Signal Nerve Signal Propagation Receptor->Signal Initiates This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound-induced neurotoxicity via acetylcholinesterase inhibition.

Metabolic Pathway of this compound

This compound is rapidly metabolized in the body, primarily through demethylation, hydroxylation, and hydrolysis, leading to various metabolites that can be used as biomarkers of exposure.[5][10]

G This compound This compound Metabolite1 4-Methylamino-m-tolyl N-methylcarbamate (Demethylation) This compound->Metabolite1 Metabolite2 Hydroxylated Metabolites This compound->Metabolite2 Metabolite3 This compound Phenol (Hydrolysis) This compound->Metabolite3 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of this compound in mammals.

Experimental Workflow for Biomarker Validation

This workflow outlines the general steps for validating a biomarker for this compound exposure, from sample collection to data analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing A Collect Biological Matrix (Blood, Urine, Tissue) B Sample Extraction A->B C Cleanup (e.g., SPE) B->C D Instrumental Analysis (HPLC, GC-MS, Spectrophotometry) C->D E Enzymatic Assay (AChE Inhibition) C->E F Quantification (Calibration Curve) D->F E->F G Statistical Analysis F->G H Biomarker Validation G->H

Caption: General experimental workflow for this compound biomarker analysis and validation.

References

A Comparative Analysis of the Environmental Impact of Aminocarb and Bendiocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental profiles of two carbamate (B1207046) insecticides, Aminocarb and Bendiocarb. Both compounds are recognized for their efficacy in pest control and share a common mechanism of action through the inhibition of acetylcholinesterase. However, their environmental fate and ecotoxicological profiles exhibit notable differences. This document summarizes key quantitative data, outlines common experimental methodologies, and visualizes their shared biochemical pathway to offer a comprehensive resource for environmental impact assessment.

Quantitative Ecotoxicity and Environmental Fate

The following tables provide a summary of the key environmental impact parameters for this compound and Bendiocarb, based on available experimental data.

Table 1: Acute Toxicity to Non-Target Organisms
SpeciesTest TypeThis compoundBendiocarb
Avian
Mallard Duck (Anas platyrhynchos)Oral LD5022.5 mg/kg[1]3.1 mg/kg[2][3][4]
Pheasant (Phasianus colchicus)Oral LD5042.4 mg/kg[1]No data found
Bobwhite Quail (Colinus virginianus)Oral LD50No data found19 mg/kg[2][3]
Chicken (Gallus gallus domesticus)Oral LD5050-100 mg/kg[5]137 mg/kg[2]
Aquatic - Fish
Rainbow Trout (Oncorhynchus mykiss)96-hr LC50No data found1.55 mg/L[2][3]
Bluegill Sunfish (Lepomis macrochirus)96-hr LC50No data found1.65 mg/L[2]
Sheepshead Minnow (Cyprinodon variegatus)96-hr LC50No data found0.86 mg/L[2]
Aquatic - Invertebrates
Scud (Gammarus lacustris)24-hr LC5039 µg/L[1]No data found
Isopod (Caecidolea racovitzai racovitzai)96-hr LC5012.0 mg/L (at 20°C)[6]No data found
Daphnia48-hr LC50No data found0.16 mg/L[2]
Crayfish (Orconectes limosus)96-hr LC50~33 mg/L[7]No data found
Other Non-Target Organisms
Honey Bee (Apis mellifera)Oral LD50No data found0.1 µ g/bee [2][3]
EarthwormNo data foundNo data foundExtremely toxic; >90% population reduction at labeled rates.[2]
Table 2: Environmental Persistence and Bioaccumulation
ParameterThis compoundBendiocarb
Soil Half-Life < 1 to 3.5 days.[5]3 to 21 days (average of 5 days).[2][8]
Bioaccumulation Does not accumulate; rapid elimination observed in quail and channel catfish.[5]Does not accumulate in mammalian tissue.[3]

Experimental Protocols

Detailed experimental protocols for the cited data are often proprietary to the conducting laboratories. However, based on established methodologies in ecotoxicology, the following outlines the likely procedures.

Soil Persistence (Half-Life) Determination

The determination of a pesticide's soil half-life typically involves laboratory or field studies.

  • Soil Selection and Preparation: A representative soil type (e.g., sandy loam, silt loam) is selected. The soil is characterized for properties such as pH, organic matter content, and texture.

  • Pesticide Application: A known concentration of the pesticide is applied to the soil samples. For laboratory studies, this is often done with radiolabeled compounds to facilitate detection.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Sampling and Extraction: At specified time intervals, subsamples of the soil are taken. The pesticide residues are extracted from the soil using an appropriate organic solvent.

  • Analysis: The concentration of the pesticide in the extracts is quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Half-Life Calculation: The half-life is calculated from the rate of disappearance of the parent compound over time, typically assuming first-order kinetics.

Avian Acute Oral Toxicity (LD50)

The acute oral toxicity in birds is determined by establishing the median lethal dose (LD50).

  • Test Animals: A standard bird species, such as the Mallard duck or Bobwhite quail, is used.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil).

  • Administration: A single oral dose of the test substance is administered to the birds via gavage.

  • Observation: The birds are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods (e.g., probit analysis).

Aquatic Toxicity (LC50)

The acute toxicity to aquatic organisms is determined by establishing the median lethal concentration (LC50).

  • Test Organisms: A standard aquatic species, such as Rainbow trout or Daphnia magna, is used.

  • Test Solutions: A series of test solutions with varying concentrations of the pesticide are prepared.

  • Exposure: The test organisms are exposed to the test solutions for a specified duration (e.g., 96 hours for fish, 48 hours for Daphnia).

  • Observation: The organisms are observed for mortality and other signs of toxicity.

  • LC50 Calculation: The LC50 value, the concentration that is lethal to 50% of the test population, is determined statistically.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Bendiocarb are carbamate insecticides that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system in both insects and vertebrates. The inhibition is reversible, which distinguishes it from the action of organophosphate insecticides.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Carbamylated AChE (Inactive) Receptor->ACh Signal Termination Carbamate This compound / Bendiocarb Carbamate->AChE Reversible Inhibition AChE_Inhibition_Outcome Accumulation of ACh Continuous Nerve Stimulation Inhibited_AChE->AChE Spontaneous Hydrolysis (Reactivation)

Caption: Reversible inhibition of acetylcholinesterase by this compound and Bendiocarb.

Summary of Environmental Impact

This compound is characterized by its relatively low persistence in soil and water.[5] It is highly toxic to some avian species and aquatic invertebrates.[1] However, its potential for bioaccumulation appears to be low, with organisms showing rapid elimination of residues.[5]

Bendiocarb demonstrates a slightly higher persistence in soil compared to this compound.[2][8] It exhibits moderate to high toxicity to a broad range of non-target organisms, including birds, fish, aquatic invertebrates, and is particularly toxic to bees and earthworms.[2][3][4] Similar to this compound, Bendiocarb does not tend to bioaccumulate in mammalian tissues.[3]

References

Interspecies Differences in Aminocarb Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological effects of Aminocarb across various species. This compound is a non-systemic N-methylcarbamate insecticide effective against a range of pests, including lepidopterous larvae and other biting insects.[1][2] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.[3][4][5] Understanding the interspecies variations in its toxicity is critical for accurate risk assessment and the development of safer alternatives. These differences are largely attributed to variations in toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME) of the compound—and toxicodynamics, such as the sensitivity of the target enzyme.[6][7]

Quantitative Toxicity Data

The acute toxicity of this compound, commonly measured by the median lethal dose (LD50), varies significantly among species and the route of exposure. The LD50 represents the single dose of a substance that causes the death of 50% of a group of test animals and is expressed in milligrams of the chemical per kilogram of body weight (mg/kg).[8] A lower LD50 value indicates higher toxicity.[8]

Below is a summary of reported LD50 values for this compound in various animal species.

SpeciesRoute of AdministrationSexLD50 (mg/kg)Reference
RatOralMale30[9]
RatDermalMale>1000[1]
RatDermalFemale275[1][9]
RatIntraperitoneal (IP)Male13 - 21[1]
RatIntraperitoneal (IP)Female13.5[1]
Guinea PigOralMale60[1]
Guinea PigIntraperitoneal (IP)Male30[1]
ChickenOralFemale50 - 100[1]
ChickenIntraperitoneal (IP)Female25 - 50[1]
Brown Bullhead (Fish)Water (96-hr LC50)-100 mg/L[10]

Note: LC50 (Lethal Concentration 50) is used for aquatic species and represents the concentration in water that is lethal to 50% of the test population over a specific duration.

The data clearly demonstrates that birds (chickens) and guinea pigs are less sensitive to oral administration of this compound compared to rats. Dermal toxicity also shows significant variation.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[3][4] In a healthy nervous system, AChE breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal. This compound carbamylates the active site of AChE, rendering it unable to hydrolyze ACh.[4] This leads to an accumulation of ACh, resulting in continuous stimulation of nerve fibers, which manifests as convulsions, respiratory failure, and ultimately, death.[9] Unlike organophosphates, this inhibition by carbamates is reversible, which generally leads to a shorter duration of toxicity.[5]

Aminocarb_AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Result of Inhibition ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds & Stimulates Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Carbamylated AChE (Inactive) AChE_active->AChE_inhibited This compound This compound This compound->AChE_active Inhibits (Carbamylation) ACh_accum ACh Accumulation AChE_inhibited->ACh_accum Prevents ACh breakdown Overstimulation Receptor Overstimulation ACh_accum->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Interspecies Metabolic Pathways and Toxicokinetics

The differences in toxicity between species can be largely explained by variations in metabolic pathways.[7] this compound is rapidly absorbed and metabolized through several key reactions: N-demethylation, hydroxylation of the aromatic ring, and hydrolysis of the carbamate (B1207046) ester bond.[1] The resulting metabolites are then conjugated (e.g., with glucuronic acid or sulfate) and excreted, primarily in the urine.[1]

Crucially, some metabolites that retain the intact carbamate ester structure can be as toxic, or even more toxic, than the parent this compound molecule.[1] For instance, 4-(methylamino)-3-methylphenyl-N-methylcarbamate, a demethylation product, shows higher acute toxicity in mice than this compound itself.[1] Therefore, the rate and preference of specific metabolic pathways (detoxification vs. bioactivation) are key determinants of species-specific sensitivity.[6][7]

Aminocarb_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation (Ring or Methyl Groups) This compound->Hydroxylation P450 Enzymes Demethylation N-Demethylation This compound->Demethylation P450 Enzymes Hydrolysis Ester Hydrolysis This compound->Hydrolysis Esterases Metabolites Intermediate Metabolites (Some may be toxic) Hydroxylation->Metabolites Demethylation->Metabolites Phenol This compound Phenol Hydrolysis->Phenol Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Excretion Excretion (Urine) Conjugation->Excretion Metabolites->Conjugation Phenol->Conjugation

Caption: Generalized metabolic pathway of this compound in animals.

Experimental Protocols

Determination of Acute Oral LD50

The acute oral LD50 test is a standardized procedure to measure the acute toxicity of a substance.[8] While specific guidelines from organizations like the OECD may vary, the fundamental protocol involves the following steps.[11]

  • Animal Selection: Healthy, young adult laboratory animals of a specific strain (e.g., Wistar rats) are used.[12] They are acclimatized to laboratory conditions before the study.

  • Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of doses is prepared.

  • Administration: Animals are fasted overnight and then administered a single dose of the substance via oral gavage.[8] A control group receives only the vehicle.

  • Observation: The animals are observed for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days.[12]

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as Probit analysis or the Reed-Muench method, are used to calculate the dose that would be lethal to 50% of the population (the LD50), often with 95% confidence limits.[11]

LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select healthy, uniform animal subjects (e.g., rats) A2 Acclimatize animals to lab conditions A1->A2 A3 Prepare graded doses of test substance A2->A3 B1 Administer single oral dose to each group (plus control) A3->B1 B2 Observe for signs of toxicity and mortality B1->B2 C1 Record mortality data over a set period (e.g., 14 days) B2->C1 C2 Plot dose-response curve C1->C2 C3 Calculate LD50 value using statistical methods C2->C3

Caption: A typical workflow for an acute oral LD50 determination study.

Conclusion

The toxicity of this compound exhibits significant interspecies differences, which are underpinned by variations in metabolic activation and detoxification pathways. While the mechanism of reversible acetylcholinesterase inhibition is common across species, the rate at which this compound is absorbed, metabolized to more or less toxic compounds, and ultimately excreted determines its species-specific toxic potential. The provided data highlights the necessity of considering these toxicokinetic and toxicodynamic factors in ecological risk assessment and in the development of safer, more selective insecticides.

References

Comparative Analysis of Aminocarb Metabolites: A Review of Excretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that while the metabolic fate of the N-methylcarbamate insecticide Aminocarb has been studied, a direct quantitative comparison of individual metabolite concentrations in both urine and feces is not well-documented. However, a qualitative and semi-quantitative analysis reveals a clear primary route of excretion and identifies the major biotransformation products.

This compound is subject to rapid absorption, metabolism, and excretion in mammals.[1] The vast majority of an administered dose of this compound is eliminated through the urine, with studies showing that over 90% of a daily dose is excreted via this pathway.[1] In contrast, fecal excretion represents a minor route, accounting for less than 2% of the total dose.[1] This pronounced difference in excretion routes underscores the primary importance of urine in the elimination of this compound and its metabolites from the body.

Metabolic Pathways of this compound

The biotransformation of this compound in mammals proceeds through several key pathways, primarily involving demethylation, hydroxylation, and hydrolysis of the carbamate (B1207046) ester bond. These reactions are followed by conjugation to facilitate excretion. The major metabolites identified in urine are conjugated forms of 4-dimethylamino-3-methylphenol, 4-methylamino-3-methylphenol, and 4-amino-3-methylphenol.[1] Minor amounts of the parent this compound, 4-formylamino-3-methylphenol, and other demethylation products have also been detected.[1] In swine, the principal metabolites have been identified as conjugates of this compound phenol (B47542) and the methylamino analogue of this compound phenol.[1] It is noteworthy that some metabolites that retain the intact carbamate ester structure may exhibit acute toxicity similar to or greater than the parent compound.[1]

Aminocarb_Metabolism cluster_Phase1 Phase I Metabolism cluster_Metabolites Metabolites cluster_Phase2 Phase II Metabolism This compound This compound Demethylation Demethylation This compound->Demethylation Hydroxylation Hydroxylation This compound->Hydroxylation Hydrolysis Ester Hydrolysis This compound->Hydrolysis Fecal_Excretion Fecal Excretion (<2%) This compound->Fecal_Excretion Metabolite1 4-Methylamino-3-methylphenyl methylcarbamate Demethylation->Metabolite1 Metabolite6 4-Formylamino-3-methylphenol Demethylation->Metabolite6 Metabolite3 4-Dimethylamino-3-methylphenol Hydroxylation->Metabolite3 Hydrolysis->Metabolite3 Metabolite2 4-Amino-3-methylphenyl methylcarbamate Metabolite1->Metabolite2 Metabolite4 4-Methylamino-3-methylphenol Metabolite1->Metabolite4 Metabolite5 4-Amino-3-methylphenol Metabolite2->Metabolite5 Conjugation Conjugation (Glucuronidation/Sulfation) Metabolite3->Conjugation Metabolite4->Conjugation Metabolite5->Conjugation Excretion Urinary Excretion (>90%) Conjugation->Excretion

Metabolic pathway of this compound in mammals.

Quantitative Data Summary

Due to the limited availability of studies performing simultaneous quantitative analysis of this compound metabolites in both urine and feces, a detailed comparative table with specific concentrations cannot be provided. The existing data primarily focuses on the percentage of the administered dose excreted, as summarized below.

Excretion RoutePercentage of Administered DoseKey Metabolites Identified
Urine > 90%Conjugated 4-dimethylamino-3-methylphenol, Conjugated 4-methylamino-3-methylphenol, Conjugated 4-amino-3-methylphenol, this compound (trace), 4-Formylamino-3-methylphenol (trace)
Feces < 2%Specific metabolite quantification is not extensively documented.

Experimental Protocols

The following outlines a general methodology for the analysis of this compound metabolites in urine, based on common practices for carbamate insecticide analysis.

1. Sample Collection and Storage:

  • Collect 24-hour urine samples from subjects.

  • Measure the total volume and store aliquots at -20°C or lower until analysis to prevent degradation of metabolites.

2. Enzymatic Hydrolysis (for conjugated metabolites):

  • To analyze for the free (unconjugated) metabolites, an enzymatic hydrolysis step is typically required to cleave the glucuronide and sulfate (B86663) conjugates.

  • Adjust the pH of a urine aliquot to the optimal range for β-glucuronidase and arylsulfatase enzymes (e.g., pH 5.0).

  • Add the enzyme mixture and incubate at 37°C for a specified period (e.g., 4 to 16 hours).

3. Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration:

  • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with appropriate solvents (e.g., methanol (B129727) followed by water).

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the metabolites of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

4. Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.

  • Inject an aliquot into an LC-MS/MS system.

  • Use a reversed-phase column (e.g., C18) for chromatographic separation.

  • Employ a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Detect and quantify the metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Urine_Collection 24h Urine Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Collection->Hydrolysis SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Hydrolysis->SPE LC_MS LC-MS/MS Analysis (Separation & Detection) SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

General workflow for urinary this compound metabolite analysis.

References

Safety Operating Guide

Proper Disposal of Aminocarb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of aminocarb, an obsolete carbamate (B1207046) insecticide, is a critical component of laboratory operations to ensure the safety of personnel and prevent environmental contamination.[1] This guide provides essential, step-by-step procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is toxic if swallowed or in contact with skin and can be absorbed through the skin.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3] For handling powders or creating dust, a P3 filter respirator is recommended.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid Contact: Prevent all contact with the substance. Do not eat, drink, or smoke while handling this compound.

Spill Management

In the event of a spill, immediate and careful action is required.

  • Evacuate and Secure: Alert others in the area and secure the location to prevent entry.

  • Containment: Do NOT wash the spill into a sewer or drain.

  • Cleanup: For solid spills, sweep the substance into a suitable container. If appropriate, moisten the material first to prevent dusting. For liquid spills, absorb with earth, sand, or other non-combustible material and transfer to containers for later disposal.[2]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[2]

  • Waste Collection: Carefully collect all contaminated materials and place them in a labeled, sealed container for hazardous waste disposal.[3]

General Disposal Principles

The primary directive for chemical waste is to adhere to local, regional, and national regulations.[4] The product's Safety Data Sheet (SDS) is the primary source for substance-specific disposal procedures.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical wastes unless specifically instructed by established protocols.[3]

  • Container Management: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3] The label should include "Hazardous Waste," the full chemical name "this compound," and associated hazard information.[3] Do not overfill containers, leaving at least one inch of headspace.[3]

  • Professional Disposal: For large quantities or when in doubt, it is highly recommended to entrust the disposal to a licensed waste disposal company or a professional hazardous waste handler.[4][5]

Specific Disposal Methods

For small quantities in a laboratory setting, chemical degradation may be an option, while incineration is recommended for larger amounts.

1. Chemical Degradation: Alkaline Hydrolysis

This compound can be broken down through hydrolysis using a strong alkali. This procedure should be performed with extreme caution in a controlled environment, such as a fume hood.

  • Methodology: Mix the this compound waste with an excess of calcium oxide (CaO) or sodium hydroxide (B78521) (NaOH) and an adsorbent material like sand in a designated container.[6] To speed up the reaction when using CaO, sodium carbonate (Na2CO3) can be added.[6] For concentrated this compound (>80%), it should first be mixed with water before adding the alkali.[6]

  • Safety Precaution: Always perform a preliminary test with a very small amount of the pesticide and alkali to ensure the reaction is not excessively vigorous.[6] It is safer to dispose of sizable quantities in several smaller batches.[6]

  • Guideline for Reagent Quantities: The National Agricultural Chemicals Association provides a practical guideline for carbaryl, another carbamate pesticide, which can serve as a reference.[5]

ComponentGuideline Ratio (by weight)Notes
Carbamate Pesticide1 partThe active ingredient to be disposed of.
Sodium Hydroxide (Flake Caustic)0.4 partsThis represents a 50% excess over the minimum required amount.[5]
Reaction Time~24 hoursAllow sufficient time for the reaction to complete.[5]

2. Incineration

Incineration is a recommended method for the disposal of large quantities of this compound.[6]

  • Procedure: The incineration should be carried out in a specialized unit equipped with an effluent gas scrubbing system to prevent atmospheric contamination.[5][6] This is not a procedure for a standard laboratory and must be handled by a licensed waste management facility.

Empty Container Disposal

Empty pesticide containers are considered hazardous until properly decontaminated.[7] Never reuse an empty this compound container for any other purpose.[8][9]

  • Triple-Rinsing Procedure:

    • Empty the container into the spray tank or a collection vessel, allowing it to drain for at least 30 seconds.[9]

    • Fill the container about one-quarter full with a suitable solvent (e.g., water).[9][10]

    • Securely replace the cap and shake the container for 30 seconds.[7][9]

    • Pour the rinsate into the collection vessel.

    • Repeat this rinsing process two more times.[7][9]

    • The rinsed container can then be disposed of according to local regulations, which may include recycling programs or regular solid waste.[7] The rinsate must be collected and disposed of as hazardous waste.

AminocarbDisposalWorkflow start Identify this compound Waste spill Spill or Leak start->spill Is it a spill? container Empty Container start->container Is it an empty container? waste_product Unused/Waste this compound start->waste_product Is it waste product? spill_proc Follow Spill Management Protocol: 1. Contain Spill 2. Absorb/Sweep into Container 3. Decontaminate Area spill->spill_proc triple_rinse Triple-Rinse Container container->triple_rinse assess_quantity Assess Quantity of Waste waste_product->assess_quantity final_disposal Dispose of Treated Waste via Licensed Contractor spill_proc->final_disposal dispose_container Dispose of Rinsed Container per Local Regulations triple_rinse->dispose_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->final_disposal small_quantity Small Lab Quantity assess_quantity->small_quantity Small large_quantity Large Quantity assess_quantity->large_quantity Large hydrolysis Chemical Degradation: Alkaline Hydrolysis (in Fume Hood) small_quantity->hydrolysis incineration Professional Disposal: High-Temperature Incineration with Gas Scrubbing large_quantity->incineration hydrolysis->final_disposal incineration->final_disposal Handled by Contractor

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aminocarb

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal plans are critical for any laboratory professional working with Aminocarb. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this obsolete insecticide. Adherence to these protocols is paramount for personal safety and environmental protection.

This compound, a carbamate (B1207046) insecticide, is a white crystalline solid that acts as an acetylcholinesterase inhibitor.[1] Exposure can occur through inhalation, ingestion, or skin contact, potentially causing severe health effects.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required equipment.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesUnlined, elbow-length gloves made of nitrile, butyl, or neoprene offer good protection against both dry and liquid formulations.[3] Never use leather or cotton gloves, as they can absorb the chemical.[3]
Body Protective clothing/suitA clean, dry protective suit that covers the entire body from wrists to ankles is necessary.[3] For highly toxic chemicals like this compound, a Tyvek chemical safety suit is recommended for a waterproof barrier.[4]
Eyes and Face Safety glasses with side shields, goggles, or a face shieldUse snug-fitting, non-fogging goggles or a full-face shield, especially when pouring or mixing concentrates.[3] A face shield can be worn over goggles for enhanced protection.[3]
Respiratory RespiratorA particulate filter respirator (P3 filter for toxic particles) is essential, particularly when dealing with powders or sprays to prevent inhalation.[2][5] For situations with a high risk of inhalation, a full-facepiece reusable respirator is recommended.[4]
Operational Plan: Step-by-Step Handling Protocol

Preparation and Handling:

  • Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the this compound SDS for specific safety information.

  • Work in a Ventilated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Don Appropriate PPE: Before handling the substance, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Measuring: When weighing the solid form, do so carefully to avoid creating dust. If possible, moisten the powder slightly to prevent dusting.[2][5]

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Labeling: Clearly label all containers with the contents, concentration, and associated hazards.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Contain the Spill: Prevent the spill from spreading. Do not wash away into the sewer system.[2][5]

  • Absorb and Collect: For liquid spills, use an inert absorbent material. For solid spills, sweep the substance into a covered container.[2][5] If appropriate, moisten the spilled powder first to prevent dusting.[2][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to local regulations.

Emergency First Aid Procedures
Exposure Route Immediate Action
Inhalation Move the person to fresh air and have them rest in a half-upright position.[2] Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately.[2] Rinse and then wash the skin with soap and water.[2] Seek medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek medical attention.[6]
Ingestion Rinse the mouth with water.[2] Give a slurry of activated charcoal in water to drink.[2] Induce vomiting only in conscious individuals and as directed by medical personnel.[2] Seek immediate medical attention.[2][6]
Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Container Disposal:

  • Never reuse empty pesticide containers for any other purpose.[7][8]

  • After emptying, rinse the container thoroughly. The rinse water should be used in the application mix to avoid generating more waste.[7]

  • Dispose of rinsed containers in accordance with local, regional, and national regulations.[6]

Waste this compound Disposal:

  • Hydrolysis: Mix this compound with an excess of calcium oxide (CaO) or sodium hydroxide (B78521) (NaOH) and sand or another adsorbent in a designated pit or trench in clay soil.[1] The addition of sodium carbonate (Na2CO3) can accelerate the reaction.[1] A preliminary test with a small amount is recommended to ensure the reaction is not too vigorous.[1]

  • Incineration: Large quantities of this compound waste should be incinerated in a specialized unit equipped with an effluent gas scrubbing system.[1]

  • Landfill: Check with local authorities for the possibility of disposal in a designated hazardous waste landfill.[1]

  • Do not dispose of this compound waste in the regular trash or pour it down the drain.[2][5]

This compound Properties at a Glance
Property Value
Molecular Formula C11H16N2O2
Molecular Mass 208.3 g/mol
Appearance White crystalline solid[2]
Water Solubility 915 mg/L at 20°C[1]
Stability Unstable in strongly alkaline media[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for the safe handling of this compound, from preparation to final disposal.

Aminocarb_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency start Start: Obtain this compound sds Review Safety Data Sheet start->sds ppe Don Appropriate PPE sds->ppe ventilation Work in Ventilated Area ppe->ventilation weigh Weigh/Measure Carefully ventilation->weigh prepare Prepare Solution weigh->prepare spill Spill Occurs weigh->spill first_aid Exposure Occurs weigh->first_aid labeling Label Containers prepare->labeling prepare->spill prepare->first_aid decontaminate Decontaminate Work Area labeling->decontaminate store Store Properly decontaminate->store waste Collect Waste decontaminate->waste dispose Dispose per Protocol (Hydrolysis/Incineration) waste->dispose spill_response Follow Spill Protocol spill->spill_response first_aid_response Administer First Aid first_aid->first_aid_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminocarb
Reactant of Route 2
Reactant of Route 2
Aminocarb

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。